6-Benzyloxy-2-fluoro-3-methylphenylboronic acid
Description
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Properties
IUPAC Name |
(2-fluoro-3-methyl-6-phenylmethoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BFO3/c1-10-7-8-12(13(14(10)16)15(17)18)19-9-11-5-3-2-4-6-11/h2-8,17-18H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIAFLFHRTMXSRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)C)OCC2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid
This guide provides an in-depth exploration of a robust and reliable synthetic pathway for 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid, a key building block in contemporary drug discovery and development. This document is intended for an audience of researchers, scientists, and professionals in the field of medicinal chemistry and process development. We will delve into the strategic considerations behind the synthetic design, provide detailed experimental protocols, and discuss the critical parameters that ensure a successful and reproducible outcome.
Introduction: The Significance of Fluorinated Arylboronic Acids
Substituted arylboronic acids are indispensable tools in modern organic synthesis, primarily due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2][3][4][5] This reaction is one of the most powerful and versatile methods for the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex molecular architectures. The introduction of fluorine atoms into pharmacologically active molecules is a widely employed strategy to modulate their metabolic stability, lipophilicity, and binding affinity. Consequently, fluorinated arylboronic acids, such as 6-benzyloxy-2-fluoro-3-methylphenylboronic acid, are highly sought-after intermediates in the synthesis of novel therapeutic agents.
The title compound, with its unique substitution pattern—a bulky benzyloxy protecting group, a directing fluoro group, and a methyl group—presents specific synthetic challenges that necessitate a carefully designed and executed synthetic strategy.
Retrosynthetic Analysis and Strategic Considerations
A logical retrosynthetic analysis of 6-benzyloxy-2-fluoro-3-methylphenylboronic acid points towards a halogen-metal exchange followed by borylation as the most direct and efficient approach. The key disconnection is the C-B bond, leading back to a suitable aryl halide precursor.
Caption: Retrosynthetic analysis of the target molecule.
The commercially available aryl bromide, 2-(benzyloxy)-1-bromo-4-fluoro-3-methylbenzene, serves as an ideal starting material.[6] The core of this synthetic strategy revolves around a low-temperature lithium-halogen exchange to generate a transient aryllithium species, which is then trapped with a suitable boron electrophile.
The choice of a lithium-halogen exchange over a direct deprotonation (lithiation) is dictated by the substitution pattern of the aromatic ring. While the fluorine atom is an ortho-directing group for lithiation, the presence of the bromine atom provides a more regioselective and predictable pathway for the introduction of the boronic acid functionality.[7][8][9]
Synthetic Pathway and Mechanism
The proposed synthesis proceeds in a single, high-yielding step from the aryl bromide precursor. The reaction is carried out under anhydrous conditions and an inert atmosphere to prevent quenching of the highly reactive organolithium intermediate.
Step 1: Lithium-Halogen Exchange and Borylation
The reaction is initiated by the treatment of 2-(benzyloxy)-1-bromo-4-fluoro-3-methylbenzene with a strong organolithium base, typically n-butyllithium (n-BuLi), at very low temperatures (-78 °C).[7][10][11] This low temperature is crucial to prevent side reactions, such as benzyne formation or decomposition of the aryllithium intermediate. The n-BuLi selectively exchanges with the bromine atom, which is more electropositive than the other substituents on the ring, to form the desired aryllithium species.
This intermediate is then quenched in situ with a trialkyl borate, most commonly trimethyl borate or triisopropyl borate.[10][12] The borate ester acts as the electrophile, and the aryllithium attacks the electron-deficient boron atom. The resulting boronate complex is then hydrolyzed under acidic conditions during the aqueous workup to yield the final product, 6-benzyloxy-2-fluoro-3-methylphenylboronic acid.
Caption: High-level overview of the synthetic workflow.
Detailed Experimental Protocol
Safety Precaution: Organolithium reagents such as n-butyllithium are highly pyrophoric and react violently with water. All manipulations should be carried out by trained personnel in a fume hood under an inert atmosphere. Appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves, must be worn.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Purity | Supplier |
| 2-(Benzyloxy)-1-bromo-4-fluoro-3-methylbenzene | 311.18 | >97% | Commercial |
| n-Butyllithium in hexanes | 64.06 | 2.5 M | Commercial |
| Triisopropyl borate | 188.08 | >98% | Commercial |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | >99.9% | Commercial |
| 1 M Hydrochloric Acid (HCl) | 36.46 | - | Prepared in-house |
| Ethyl Acetate (EtOAc) | 88.11 | HPLC | Commercial |
| Brine (saturated NaCl solution) | - | - | Prepared in-house |
| Anhydrous Magnesium Sulfate (MgSO4) | 120.37 | - | Commercial |
Step-by-Step Procedure
-
Reaction Setup: A 250 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is flame-dried under vacuum and allowed to cool to room temperature under a positive pressure of nitrogen.
-
Charging the Flask: 2-(Benzyloxy)-1-bromo-4-fluoro-3-methylbenzene (10.0 g, 32.1 mmol) is dissolved in anhydrous tetrahydrofuran (100 mL) and the solution is transferred to the reaction flask via cannula.
-
Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.
-
Lithium-Halogen Exchange: n-Butyllithium (14.1 mL of a 2.5 M solution in hexanes, 35.3 mmol, 1.1 equivalents) is added dropwise to the stirred solution over 20 minutes, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is then stirred at -78 °C for an additional 1 hour.
-
Borylation: Triisopropyl borate (8.8 mL, 38.5 mmol, 1.2 equivalents) is added dropwise to the reaction mixture, again maintaining the temperature below -70 °C. The resulting mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature slowly overnight.
-
Workup: The reaction is quenched by the slow addition of 1 M HCl (50 mL) at 0 °C. The mixture is then transferred to a separatory funnel and the layers are separated. The aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
Purification: The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford a crude solid. The crude product is purified by recrystallization from a mixture of hexanes and ethyl acetate to yield 6-benzyloxy-2-fluoro-3-methylphenylboronic acid as a white to off-white solid.
Characterization and Expected Results
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
| Parameter | Expected Outcome |
| Yield | 75-85% |
| Appearance | White to off-white crystalline solid |
| ¹H NMR | The spectrum should show characteristic peaks for the aromatic protons, the benzylic methylene protons, the methyl protons, and a broad singlet for the boronic acid hydroxyl protons. |
| ¹³C NMR | The spectrum should show the expected number of carbon signals, including the characteristic C-B signal. |
| ¹⁹F NMR | A single resonance corresponding to the fluorine atom on the phenyl ring. |
| Mass Spectrometry | The mass spectrum should show the molecular ion peak corresponding to the product. |
Applications in Suzuki-Miyaura Cross-Coupling
6-Benzyloxy-2-fluoro-3-methylphenylboronic acid is a versatile building block for the synthesis of complex biaryl and heteroaryl structures via the Suzuki-Miyaura cross-coupling reaction.[1][2][3][4][5] This reaction typically involves a palladium catalyst, a base, and an aryl or vinyl halide/triflate coupling partner. The benzyloxy group is generally stable under these conditions, although care must be taken to avoid conditions that could lead to debenzylation.[13]
Caption: Key components of a Suzuki-Miyaura cross-coupling reaction.
Conclusion
The synthesis of 6-benzyloxy-2-fluoro-3-methylphenylboronic acid via a lithium-halogen exchange followed by borylation is a reliable and efficient method for the preparation of this valuable synthetic intermediate. The protocol outlined in this guide, when executed with attention to detail and adherence to safety precautions, will provide researchers with a consistent supply of this key building block for their drug discovery and development programs. The versatility of the boronic acid functional group ensures its continued importance in the field of organic synthesis.
References
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- Technical Disclosure Commons. (2025). Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid.
- Google Patents. (n.d.). CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
- EPO. (n.d.). PROCESS FOR THE SELECTIVE DEPROTONATION AND FUNCTIONALIZATION OF 1-FLUORO-2-SUBSTITUTED-3-CHLOROBENZENES - Patent 2231678.
- Google Patents. (n.d.). Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene.
- ResearchGate. (n.d.). Lithiation of 4‐bromo‐5‐methyl‐2‐phenyloxazole (1) by n‐BuLi, followed....
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.
- Growing Science. (n.d.). Current Chemistry Letters Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl).
- Chemical Science (RSC Publishing). (n.d.). Borylation of fluorinated arenes using the boron-centred nucleophile B(CN)32− – a unique entry to aryltricyanoborates.
- PubMed. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid.
- The Royal Society of Chemistry. (n.d.). Supporting Information 22-01-15.
- CHIMIA. (n.d.). Long-range Effect of Bromine in the Deprotonative Metalation of Aromatic Compounds.
- Organic Syntheses Procedure. (n.d.). 1-bromo-2-fluorobenzene.
- RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
- Google Patents. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
- PubMed Central (NIH). (n.d.). 4-Benzyloxy-2-bromo-1-methoxybenzene.
- ChemicalBook. (n.d.). 1-Bromo-3-fluoro-4-iodo-2-methyl-benzene synthesis.
- Semantic Scholar. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic.
- Google Patents. (n.d.). WO2014071545A1 - Preparation method for 2-bromo-3-fluorobenzoic acid.
- ResearchGate. (2014). how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde?.
- AOBChem. (n.d.). 2-(Benzyloxy)-1-bromo-4-fluoro-3-methylbenzene.
- Benchchem. (n.d.). preventing debenzylation of 2-(benzyloxy)-4-bromo-1-fluorobenzene.
- Infoscience. (n.d.). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes.
- Sigma-Aldrich. (n.d.). 2-(BENZYLOXY)-1,3-DIBROMO-5-METHYLBENZENE AldrichCPR.
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An In-depth Technical Guide to 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Substituted Phenylboronic Acids in Modern Chemistry
Phenylboronic acids are a cornerstone of modern organic synthesis, primarily due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This class of compounds offers a remarkable combination of stability, functional group tolerance, and reactivity, enabling the construction of complex biaryl and heterocyclic scaffolds that are prevalent in pharmaceuticals, agrochemicals, and advanced materials.
This guide focuses on a specific, highly functionalized derivative: 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid . The unique substitution pattern of this molecule—a bulky benzyloxy protecting group, a deactivating yet sterically influential fluoro moiety, and a methyl group—presents both opportunities and challenges in its application. The strategic placement of these groups allows for fine-tuning of electronic and steric properties, making it a valuable building block in targeted synthesis, particularly in the realm of medicinal chemistry and drug discovery.[1] This document serves as a comprehensive technical resource, providing insights into its chemical properties, a plausible synthetic pathway, and a detailed protocol for its application in a cornerstone cross-coupling reaction.
Physicochemical and Structural Properties
While extensive experimental data for 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid is not widely published, we can infer its key properties based on its structure and the well-established chemistry of related arylboronic acids.
| Property | Value / Observation | Source / Justification |
| Chemical Formula | C₁₄H₁₄BFO₃ | Calculated |
| Molecular Weight | 260.07 g/mol | Calculated |
| CAS Number | 1451391-39-1 | [2] |
| MDL Number | MFCD11856037 | - |
| Appearance | Expected to be a white to off-white solid. | Analogy to similar arylboronic acids.[3][4][5] |
| Melting Point | Data not available. | [2] |
| Solubility | Likely soluble in organic solvents like DMF, DMSO, and alcohols; limited solubility in water. | General property of arylboronic acids. |
| Stability | Moderately stable to air and moisture but may undergo dehydration to form boroxines. Best stored under inert atmosphere at low temperatures. | General property of arylboronic acids. |
Structural Diagram
Caption: Plausible synthetic workflow for the target boronic acid.
Reactivity Profile and Mechanistic Considerations
The reactivity of 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid in Suzuki-Miyaura coupling is governed by a delicate interplay of electronic and steric factors.
-
Electronic Effects: The electron-withdrawing nature of the fluorine atom can enhance the Lewis acidity of the boron center, potentially accelerating the transmetalation step, which is often rate-limiting in the catalytic cycle.
-
Steric Hindrance: The ortho-benzyloxy group introduces significant steric bulk around the boronic acid moiety. This can hinder the approach of the palladium complex, potentially requiring more forcing reaction conditions or the use of specialized, sterically demanding phosphine ligands (e.g., Buchwald-type ligands) to facilitate efficient coupling.
Application in Suzuki-Miyaura Cross-Coupling: A Self-Validating Protocol
The true utility of a building block like 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid is demonstrated in its ability to reliably form new carbon-carbon bonds. The following protocol is a robust, self-validating system for the Suzuki-Miyaura coupling of this boronic acid with a generic aryl bromide. The causality for each step is explained to provide a deeper understanding of the experimental design.
Representative Protocol: Coupling with an Aryl Bromide
This protocol is adapted from a general procedure for the synthesis of biaryl compounds and serves as an authoritative starting point for optimization. [6] Step 1: Reagent and Solvent Preparation
-
Rationale: The Suzuki-Miyaura coupling is sensitive to oxygen. Degassing the solvent is crucial to prevent the oxidation of the Pd(0) catalyst and the phosphine ligand, which would lead to catalyst deactivation and lower yields.
-
Procedure: A reaction vessel (e.g., a sealed tube or microwave vial) is charged with 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid (1.2 equivalents), the desired aryl bromide (1.0 equivalent), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 equivalents). The vessel is sealed with a septum, and the atmosphere is exchanged with an inert gas (Argon or Nitrogen) by evacuating and backfilling three times. Anhydrous, degassed solvent (e.g., DMF, 1,4-dioxane, or toluene/water mixture) is then added via syringe.
Step 2: Catalyst and Ligand Addition
-
Rationale: A pre-catalyst/ligand system is often used for convenience and stability. The choice of ligand is critical; for sterically hindered coupling partners, bulky, electron-rich phosphine ligands are often necessary to promote the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Procedure: A palladium catalyst, such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.05 equivalents), is added to the reaction mixture under a positive pressure of inert gas. The choice of catalyst and ligand may need to be optimized depending on the specific aryl halide used.
Step 3: Reaction Execution
-
Rationale: The reaction temperature is a critical parameter. Higher temperatures are often required to overcome the activation energy for the transmetalation and reductive elimination steps, especially with sterically hindered substrates.
-
Procedure: The sealed reaction vessel is heated to a temperature typically ranging from 80 to 120 °C. The reaction progress is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Step 4: Work-up and Purification
-
Rationale: The work-up procedure is designed to remove the inorganic salts, the catalyst, and any unreacted starting materials. The choice of extraction solvent and purification method is determined by the polarity and solubility of the desired product.
-
Procedure: Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent like ethyl acetate. The mixture is washed with water and brine to remove inorganic byproducts. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the pure biaryl product.
Workflow Visualization
Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling.
Conclusion and Future Outlook
6-Benzyloxy-2-fluoro-3-methylphenylboronic acid represents a sophisticated building block for organic synthesis. While specific, publicly available data on its properties are scarce, its structural features suggest significant potential in applications where precise control of steric and electronic factors is paramount, such as in the development of novel pharmaceutical agents. The protocols and insights provided in this guide offer a solid foundation for researchers to effectively utilize this and similar substituted phenylboronic acids in their synthetic endeavors. As with any specialized reagent, empirical optimization of reaction conditions will be key to unlocking its full potential in the synthesis of next-generation molecules.
References
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Synthesis and Evaluation of Novologues as C-Terminal Hsp90 Inhibitors with Cytoprotective Activity against Sensory Neuron Glucotoxicity. PMC - NIH. Available at: [Link]
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Palladium-Catalyzed Modular Assembly of Electron-Rich Alkenes, Dienes, Trienes, and Enynes from (E)-1,2-Dichlorovinyl Phenyl Ether. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. Available at: [Link]
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Comparison of Boron-Assisted Oxime and Hydrazone Formations Leads to the Discovery of a Fluorogenic Variant. The Royal Society of Chemistry. Available at: [Link]
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Certificate of analysis. Alfa Aesar. Available at: [Link]
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Certificate of analysis - 3-Methylbenzeneboronic acid. Thermo Fisher Scientific. Available at: [Link]
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Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). Available at: [Link]
- JP2023501666A - A Novel Chemical Method for Making 6-Chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine, a Key Intermediate of NT-814. Google Patents.
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Certificate of analysis - 2-Fluoro-4-methylbenzeneboronic acid. Alfa Aesar. Available at: [Link]
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Navigating the Synthesis and Application of 6-Benzyloxy-2-fluoro-3-methylphenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Multi-substituted Phenylboronic Acids
Phenylboronic acids are indispensable tools in modern organic synthesis, primarily for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a robust method for forming carbon-carbon bonds.[1] The specific substitution pattern of 6-benzyloxy-2-fluoro-3-methylphenylboronic acid imparts a unique combination of steric and electronic properties, making it a valuable asset in the synthesis of complex molecules.
The strategic placement of its functional groups offers several advantages:
-
2-Fluoro Group: The fluorine atom at the ortho-position significantly influences the electronic nature of the boronic acid, increasing its Lewis acidity.[2] This can impact its reactivity in cross-coupling reactions. In a medicinal chemistry context, fluorine substitution is a well-established strategy to enhance metabolic stability and modulate the pharmacokinetic profile of drug candidates.[3]
-
3-Methyl Group: The methyl group introduces steric bulk and alters the electronic properties of the phenyl ring.
-
6-Benzyloxy Group: The benzyloxy group serves as a bulky protecting group for a phenol and can participate in further chemical transformations. Its presence also contributes to the steric hindrance around the boronic acid moiety.
The combination of these substituents, particularly the ortho-fluoro and ortho-benzyloxy groups, creates a sterically hindered environment around the boronic acid. This presents both challenges and opportunities in its synthetic applications, which will be addressed in this guide.
Proposed Synthesis of 6-Benzyloxy-2-fluoro-3-methylphenylboronic Acid
Given the absence of a commercial source, a de novo synthesis is required. A plausible and efficient synthetic route can be designed based on established methodologies for the preparation of substituted phenylboronic acids.[1][4] The proposed pathway involves a multi-step sequence starting from a readily available substituted benzene derivative.
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid.
Step-by-Step Experimental Protocol (Hypothetical)
This protocol is a representative example based on analogous transformations. Optimization of reaction conditions would be necessary.
Step 1: Synthesis of 1-(Benzyloxy)-3-fluoro-2-methyl-4-nitrobenzene
-
To a solution of 1-bromo-3-fluoro-2-methyl-4-nitrobenzene in a suitable aprotic polar solvent (e.g., DMF or DMSO), add benzyl alcohol and a strong base (e.g., sodium hydride or potassium carbonate).
-
Heat the reaction mixture at a temperature typically ranging from 80 to 120 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality: The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution, allowing for the displacement of the bromide by the benzyl alkoxide.
Step 2: Synthesis of 4-(Benzyloxy)-2-fluoro-3-methylaniline
-
Dissolve the product from Step 1 in a suitable solvent such as ethanol or ethyl acetate.
-
Add a reducing agent. Common methods include using iron powder in the presence of an acid (e.g., HCl or acetic acid) or catalytic hydrogenation with hydrogen gas and a palladium on carbon (Pd/C) catalyst.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
If using iron, filter the reaction mixture through celite to remove solid byproducts. If using catalytic hydrogenation, filter to remove the catalyst.
-
Concentrate the filtrate to obtain the crude aniline derivative, which can be purified further if necessary.
Step 3: Synthesis of 1-Bromo-4-(benzyloxy)-2-fluoro-3-methylbenzene
-
Dissolve the aniline derivative from Step 2 in an aqueous acidic solution (e.g., HBr).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (NaNO2) in water dropwise to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Extract the product with an organic solvent, wash, dry, and concentrate. Purify by column chromatography.
Causality: The Sandmeyer reaction is a reliable method for converting an aromatic amine into a bromide.
Step 4: Synthesis of 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid
-
Dissolve the aryl bromide from Step 3 in a dry, aprotic solvent (e.g., THF or diethyl ether) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add a solution of n-butyllithium or t-butyllithium in hexanes dropwise. Maintain the temperature below -70 °C.
-
After stirring for a short period, add a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) dropwise, again maintaining a low temperature.[4]
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction by adding an aqueous acid solution (e.g., HCl or H2SO4).
-
Separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude boronic acid.
-
Purification can be achieved by recrystallization or by forming the pinacol ester followed by hydrolysis.
Causality: The lithium-halogen exchange generates a highly reactive aryllithium species, which then acts as a nucleophile, attacking the electrophilic boron atom of the trialkyl borate. Subsequent hydrolysis yields the desired boronic acid.[1]
Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized 6-benzyloxy-2-fluoro-3-methylphenylboronic acid.
Spectroscopic Data (Expected)
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons on the phenyl ring (typically in the δ 6.5-7.5 ppm region), showing coupling to the fluorine atom. - Protons of the benzyl group: a singlet for the methylene protons (around δ 5.0-5.2 ppm) and multiplets for the aromatic protons of the benzyl ring (around δ 7.2-7.5 ppm). - A singlet for the methyl group protons (around δ 2.1-2.3 ppm). - A broad singlet for the B(OH)₂ protons, which may be exchangeable with D₂O. |
| ¹³C NMR | - Aromatic carbons showing C-F couplings.[5] - The carbon bearing the boron atom will be a broad signal. - Signals for the benzyloxy and methyl carbons. |
| ¹⁹F NMR | - A singlet or a multiplet (depending on coupling to nearby protons) in the typical range for an aryl fluoride.[6] This technique is particularly useful for confirming the presence and environment of the fluorine atom.[2] |
| ¹¹B NMR | - A broad singlet in the region of δ 28-34 ppm, characteristic of a trigonal planar boronic acid. |
| Mass Spec. | - The molecular ion peak corresponding to the calculated mass of the compound. |
Systematic NMR studies on fluorinated phenylboronic acids provide a strong basis for predicting these spectral features.[6][7]
Application in Suzuki-Miyaura Cross-Coupling Reactions
The primary utility of 6-benzyloxy-2-fluoro-3-methylphenylboronic acid is as a coupling partner in Suzuki-Miyaura reactions to synthesize complex biaryl structures.[8]
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Protocol for Suzuki-Miyaura Coupling
-
In a reaction vessel, combine 6-benzyloxy-2-fluoro-3-methylphenylboronic acid (1.0-1.5 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst with a suitable ligand; 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄; 2-3 equivalents).
-
Add a degassed solvent system (e.g., dioxane/water, toluene/water, or DMF).
-
Purge the vessel with an inert gas (argon or nitrogen) and heat the reaction mixture (typically 80-110 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the product by column chromatography.
Considerations for a Sterically Hindered Substrate
The presence of substituents at the 2- and 6-positions of the phenylboronic acid introduces significant steric hindrance, which can impede the transmetalation step of the catalytic cycle.[9][10] To overcome this, several strategies can be employed:
-
Choice of Catalyst and Ligand: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, or Buchwald-type ligands) are often effective in promoting the coupling of sterically hindered substrates.[10]
-
Base Selection: The choice of base can be critical. Stronger bases like cesium carbonate or potassium phosphate are often more effective than sodium or potassium carbonate in these challenging couplings.
-
Reaction Conditions: Higher temperatures or the use of microwave irradiation can help overcome the activation energy barrier for sterically demanding couplings.
Conclusion
6-Benzyloxy-2-fluoro-3-methylphenylboronic acid represents a highly functionalized building block with considerable potential for the synthesis of novel compounds in drug discovery and materials science.[11][12] While its synthesis requires a multi-step approach, the methodologies are well-established in organic chemistry. Successful application in Suzuki-Miyaura cross-coupling reactions, particularly with challenging substrates, can be achieved through careful selection of catalysts, ligands, and reaction conditions. This guide provides a solid foundation for researchers to synthesize, characterize, and effectively utilize this and other sterically hindered, electronically modified phenylboronic acids in their research endeavors.
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- U.S. Patent No. 6,576,789 B1. (2003). Process for the preparation of substituted phenylboronic acids.
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PubChem. (n.d.). (2,6-Difluoro-3-methylphenyl)boronic acid. Retrieved from [Link]
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MySkinRecipes. (n.d.). (2,4-Difluoro-3-methylphenyl)boronic acid. Retrieved from [Link]
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- Jaf, S. Z., et al. (2018). Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry, 16(34), 6245-6250.
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OrBi. (n.d.). Synthesis and radioligand binding assays of 6, 7 or 8 benzyloxy analogs of 1-(3,4-dimethoxybenzyl)- or bis-isoquinoliniums. Retrieved from [Link]
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- de la Torre, D., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry, 16, 2186–2193.
- Moir, M., et al. (2017). Enantiospecific Synthesis of ortho-Substituted Benzylic Boronic Esters by a 1,2-Metalate Rearrangement/1,3-Borotropic Shift Sequence. Journal of the American Chemical Society, 139(27), 9252–9255.
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FDA. (n.d.). 6-(4-BROMO-2-CHLORO-ANILINO)-7-FLUORO-3H-BENZIMIDAZOLE-5-CARBOXAMIDE. Retrieved from [Link]
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- Wang, C., et al. (2022). Phenylboronic-Acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. ACS Omega, 7(3), 2635–2646.
- Billingsley, K. L., & Buchwald, S. L. (2007). An Efficient Method for Sterically Demanding Suzuki-Miyaura Coupling Reactions.
- Klis, J., et al. (2014). Influence of fluorine substituents on the NMR properties of phenylboronic acids. Magnetic Resonance in Chemistry, 52(11), 695-703.
- Senczyna, B., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2306–2316.
- Brioche, J., et al. (2019).
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Pharmaffiliates. (n.d.). 5-(2-Fluoro-3-methoxyphenyl)-1-(2-fluoro-6-(trifluoromethyl)benzyl)-6-methylpyrimidine-2,4(1H,3H)-dione. Retrieved from [Link]
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6-Benzyloxy-2-fluoro-3-methylphenylboronic acid molecular structure
An In-depth Technical Guide to 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid: Synthesis, Characterization, and Application
Executive Summary: 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid is a specialized organic compound with significant potential as a building block in medicinal chemistry and materials science. Its unique trifunctional substitution pattern—a benzyloxy group for protecting hydroxyl functionalities, a fluorine atom to modulate electronic properties and metabolic stability, and a methyl group for steric and electronic influence—makes it a valuable reagent in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its molecular structure, a plausible and detailed synthetic route based on established lithiation-borylation methodology, predicted spectroscopic data for its characterization, and its application in Suzuki-Miyaura cross-coupling reactions. This document is intended for researchers, scientists, and professionals in drug development who require a technical understanding of this important synthetic intermediate.
Introduction
The Role of Phenylboronic Acids in Modern Organic Synthesis
Phenylboronic acids are a class of organoboron compounds that have become indispensable in modern organic synthesis. Their stability, low toxicity, and remarkable versatility in forming carbon-carbon and carbon-heteroatom bonds have established them as key reagents in a multitude of chemical transformations. The most notable of these is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful tool for the construction of biaryl and substituted aromatic systems, which are common motifs in pharmaceuticals, agrochemicals, and advanced materials.[1][2]
Significance of Fluorine and Benzyloxy Moieties in Medicinal Chemistry
The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry.[3][4][5] The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4] The benzyloxy group, on the other hand, is a common protecting group for hydroxyl functionalities, allowing for selective reactions at other sites of a complex molecule. Its stability under a wide range of reaction conditions and its ease of removal make it a valuable tool in multi-step organic synthesis.
6-Benzyloxy-2-fluoro-3-methylphenylboronic acid: A Key Building Block
6-Benzyloxy-2-fluoro-3-methylphenylboronic acid combines the advantageous features of a phenylboronic acid with the strategic placement of fluorine, a methyl group, and a benzyloxy protecting group. This specific arrangement allows for its use as a versatile building block in the synthesis of highly substituted and complex organic molecules. Its application in Suzuki-Miyaura coupling reactions enables the introduction of the benzyloxy-fluoro-methyl-phenyl moiety into a wide range of substrates, providing a pathway to novel compounds with potential applications in drug discovery and materials science.
Physicochemical and Structural Properties
Molecular Structure
The molecular structure of 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid is characterized by a benzene ring substituted with a boronic acid group [-B(OH)₂], a benzyloxy group [-OCH₂C₆H₅], a fluorine atom, and a methyl group [-CH₃] in a specific ortho-, meta-, and para-arrangement relative to the carbon-boron bond.
Calculated Physicochemical Properties
While experimental data for this specific molecule is not widely available, its physicochemical properties can be estimated using computational models. These properties are crucial for understanding its solubility, reactivity, and handling.
| Property | Predicted Value |
| Molecular Formula | C₁₄H₁₄BFO₃ |
| Molecular Weight | 260.07 g/mol |
| XLogP3 | 2.8 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 3 |
Synthesis and Purification
Retrosynthetic Analysis and Proposed Synthetic Route
A plausible and efficient synthesis of 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid involves a lithiation-borylation reaction of a suitable halogenated precursor.[6][7] The retrosynthetic analysis points to a substituted bromobenzene as a key intermediate.
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An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid
This guide provides a comprehensive technical overview of the essential spectroscopic methodologies for the structural elucidation and purity assessment of 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid. Tailored for researchers, medicinal chemists, and process development scientists, this document moves beyond mere data reporting to offer a foundational understanding of the principles behind the analytical techniques, the rationale for experimental parameter selection, and the interpretation of the resulting data. The protocols and predictive data herein are grounded in established principles of spectroscopy and analysis of structurally related molecules.
Introduction: The Structural Significance of 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid
6-Benzyloxy-2-fluoro-3-methylphenylboronic acid is a highly functionalized building block of significant interest in organic synthesis, particularly in the construction of complex molecular architectures for drug discovery and materials science. Its utility is derived from the orthogonal reactivity of its key structural features:
-
Arylboronic Acid: A versatile functional group for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds.[1]
-
Fluorine Substituent: The presence of a fluorine atom can profoundly influence the molecule's physicochemical properties, including its acidity, lipophilicity, and metabolic stability, making it a valuable feature in medicinal chemistry.[2]
-
Benzyloxy Group: A common protecting group for phenols, which can be selectively removed under various conditions. It also contributes to the molecule's overall steric and electronic profile.
-
Methyl Group: This substituent provides steric bulk and influences the electronic nature of the aromatic ring.
Accurate and unambiguous characterization of this molecule is paramount to ensure its identity, purity, and suitability for downstream applications. This guide outlines the core spectroscopic techniques required for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful tool for the unambiguous determination of the molecular structure of 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid. A multi-nuclear approach (¹H, ¹³C, ¹⁹F, ¹¹B) is essential for a complete characterization.
Experimental Workflow for NMR Analysis
The following diagram outlines a robust workflow for acquiring high-quality NMR data for the target compound.
Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.
Protocol for NMR Data Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. DMSO-d₆ is often preferred for boronic acids as it can help to solubilize the compound and allows for the observation of exchangeable protons (B(OH)₂).
-
Spectrometer Setup: Use a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal resolution and sensitivity.
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. This is a highly sensitive nucleus, and a spectrum can often be obtained quickly with a small number of scans.
-
¹¹B NMR: Acquire a one-dimensional boron NMR spectrum. ¹¹B NMR is a valuable tool for observing the boron environment directly.[3] The chemical shifts can confirm the sp² hybridization state of the boronic acid.[4][5]
Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
The expected proton NMR spectrum will show distinct signals for each unique proton environment. The benzyloxy and methyl groups should be readily identifiable.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Justification |
| ~8.0 - 8.5 | Broad Singlet | 2H | B(OH )₂ | Boronic acid protons are acidic and exchangeable. Their chemical shift can vary with concentration and water content. In DMSO-d₆, they are often observed as a broad signal. |
| ~7.30 - 7.50 | Multiplet | 5H | Phenyl-H of Benzyloxy | Protons of the unsubstituted phenyl ring of the benzyloxy group typically appear in this region. |
| ~7.1 - 7.3 | Multiplet | 2H | Aromatic H | The two protons on the main phenylboronic acid ring will be coupled to each other and to the fluorine atom, resulting in complex multiplets. |
| ~5.2 | Singlet | 2H | -O-CH₂ -Ph | The benzylic methylene protons are adjacent to an oxygen atom and a phenyl group, leading to a downfield shift. A similar benzylic CH₂ signal appears at 5.23 ppm in a related structure. |
| ~2.3 | Singlet | 3H | Ar-CH₃ | The methyl group attached to the aromatic ring will appear as a singlet in the upfield aromatic region. A comparable methyl signal is seen at 2.49 ppm in a similar benzyloxy-methyl substituted aromatic compound. |
Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)
The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon atoms and information about their electronic environment.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale & Justification |
| ~160 - 165 (d) | C -F | The carbon directly attached to the fluorine atom will appear significantly downfield and will be split into a doublet due to one-bond C-F coupling (¹JCF ≈ 240-250 Hz). |
| ~155 - 160 | C -OBn | The carbon atom bonded to the benzyloxy group will be downfield due to the electron-withdrawing effect of the oxygen atom. |
| ~137 | Quaternary C of Phenyl | The ipso-carbon of the phenyl group in the benzyloxy moiety. |
| ~130 - 135 (d) | Aromatic C -H | Aromatic carbons will appear in this region. Those ortho and meta to the fluorine will exhibit smaller C-F couplings. |
| ~128 - 129 | Phenyl C -H of Benzyloxy | Carbons of the unsubstituted phenyl ring. |
| ~115 - 125 (d) | Aromatic C -H | The electron-donating and -withdrawing effects of the substituents will determine the precise shifts. |
| ~110 - 120 | Quaternary C -CH₃ | The carbon bearing the methyl group. |
| Not Observed | C -B | The carbon attached to the boron atom often shows a very broad signal or is not observed due to quadrupolar relaxation of the boron nucleus. |
| ~70 | -O-C H₂-Ph | The benzylic carbon, shifted downfield by the adjacent oxygen. |
| ~15 - 20 | Ar-C H₃ | The methyl carbon will appear in the aliphatic region. |
Predicted ¹⁹F and ¹¹B NMR Data
-
¹⁹F NMR (376 MHz, DMSO-d₆): A single resonance is expected for the fluorine atom. Its chemical shift will be influenced by the other substituents on the ring. For fluorinated phenylboronic acids, the chemical shifts can vary, but a signal in the range of -110 to -140 ppm (relative to CFCl₃) is a reasonable prediction.[2][6]
-
¹¹B NMR (128 MHz, DMSO-d₆): A broad singlet is expected between δ 28-33 ppm , which is characteristic of a trigonal planar (sp² hybridized) arylboronic acid.[4][7] The observation of this signal provides direct evidence for the integrity of the boronic acid functionality.
Mass Spectrometry (MS): Confirmation of Molecular Weight and Formula
Mass spectrometry is crucial for confirming the molecular weight and elemental composition of the target molecule. High-resolution mass spectrometry (HRMS) is particularly important for providing unambiguous elemental formula confirmation.
Experimental Protocol for HRMS (ESI)
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use an electrospray ionization (ESI) source coupled with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap.
-
Data Acquisition: Acquire the spectrum in both positive and negative ion modes. In positive mode, look for the protonated molecule [M+H]⁺. In negative mode, adducts like [M-H]⁻ or [M+formate]⁻ may be observed. The choice of mode will depend on the compound's ability to be ionized.
-
Data Analysis: Compare the measured accurate mass of the molecular ion with the theoretical exact mass calculated for the elemental formula C₁₄H₁₄BFO₃. A mass accuracy of <5 ppm is required for confident formula assignment.
Predicted Mass Spectrometry Data
| Ion | Calculated Exact Mass | Expected Observation |
| [M+H]⁺ | 261.1093 | The protonated molecule in positive ion mode. |
| [M+Na]⁺ | 283.0912 | A common adduct observed in ESI-MS. |
| [M-H]⁻ | 259.0937 | The deprotonated molecule in negative ion mode. |
The characteristic isotopic pattern of boron (¹⁰B at ~20% and ¹¹B at ~80% abundance) should be observable in the mass spectrum, providing further confirmation.
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy provides valuable information about the presence of specific functional groups within the molecule.
Experimental Protocol for IR Spectroscopy (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3200 - 3600 (broad) | O-H stretch | B(O-H )₂ |
| ~3030 - 3100 | C-H stretch (aromatic) | Ar-H |
| ~2850 - 3000 | C-H stretch (aliphatic) | -C H₂-, -C H₃ |
| ~1600, ~1450 | C=C stretch | Aromatic Ring |
| ~1310 - 1380 | B-O stretch | B-O |
| ~1250 | C-O stretch | Ar-O -CH₂ |
| ~1100 - 1200 | C-F stretch | Ar-F |
Conclusion: A Multi-faceted Approach to Characterization
The structural elucidation of 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid requires a synergistic application of multiple spectroscopic techniques. The relationship between these techniques and the structural information they provide is summarized below.
Caption: Interrelation of spectroscopic methods for full structural confirmation.
By combining the detailed connectivity information from ¹H and ¹³C NMR, direct observation of the key heteroatoms via ¹⁹F and ¹¹B NMR, confirmation of the molecular formula by HRMS, and identification of functional groups with IR spectroscopy, a researcher can be highly confident in the identity and purity of 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid. This rigorous analytical approach is fundamental to ensuring the reliability and reproducibility of subsequent synthetic transformations and biological evaluations.
References
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Jadhav, S. D., et al. (2023). Design, synthesis, characterization and biological evaluation, of some novel (E)-6-(benzyloxy)-2-(4-bromobenzylidene)-7-methylbenzofuran-3(2H)-one derivatives. ResearchGate. Available at: [Link]
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Olech, Z., et al. (2011). [3-Bromo-2-(3-fluorobenzyloxy)phenyl]boronic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2550. Available at: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 16427092, (2,6-Difluoro-3-methylphenyl)boronic acid. PubChem. Available at: [Link]
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Kloskowski, A., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3469. Available at: [Link]
- Wrackmeyer, B. (1978). NMR Spectroscopy of Boron Compounds. NMR Basic Principles and Progress, 14, 1-117. (General reference for typical ¹¹B NMR chemical shifts).
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Theranostics. (2018). Supporting Information. Theranostics, 8(15), 4215-4228. (Example of ¹⁹F NMR data). Available at: [Link]
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Taylor, M. S., & Smith, A. M. (2010). A ¹¹B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Molecules, 15(4), 2445-2457. Available at: [Link]
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El-Seedi, H. R., et al. (2022). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank, 2022(2), M1382. Available at: [Link]
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Pace, J. L., et al. (2010). A Solid-State ¹¹B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. The Journal of Physical Chemistry A, 114(11), 4034-4047. Available at: [Link]
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St-Onge, B., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Journal of Chemical Education, 99(11), 3748-3755. Available at: [Link]
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ResearchGate. (n.d.). CHAPTER 2: ¹¹B NMR and its uses in structural characterization of boronic acids and boronate esters. ResearchGate. Available at: [Link]
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An In-Depth Technical Guide to the Solubility of 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid in Common Solvents
Abstract
The solubility of active pharmaceutical ingredients (APIs) and key intermediates is a critical physicochemical parameter that profoundly influences drug discovery, development, and formulation. This guide provides a comprehensive technical framework for determining the solubility of 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid, a substituted arylboronic acid of interest in medicinal chemistry. In the absence of specific public domain data for this compound, this document outlines the fundamental principles governing the solubility of arylboronic acids, details robust experimental protocols for its determination, and discusses the critical role of solvent selection and analytical quantification. This guide is intended for researchers, scientists, and drug development professionals to establish a reliable and reproducible solubility profile for this and similar compounds, thereby facilitating informed decisions in process chemistry and formulation development.
Introduction: The Critical Role of Solubility in Drug Development
Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical sciences. For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the systemic circulation.[1] Therefore, a thorough understanding of a compound's solubility is paramount from the earliest stages of drug discovery.
6-Benzyloxy-2-fluoro-3-methylphenylboronic acid is a complex arylboronic acid. The boronic acid functional group is pivotal in various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, a Nobel prize-winning methodology for carbon-carbon bond formation.[2] Arylboronic acids are also investigated for their potential as therapeutic agents themselves.[3] The solubility of this particular molecule will be dictated by the interplay of its various structural features: the lipophilic benzyloxy and methyl groups, the polar boronic acid moiety, and the electron-withdrawing fluorine atom.
This guide will provide the necessary theoretical and practical framework to systematically determine the solubility of 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid in a range of common solvents, a crucial step in its journey from a laboratory chemical to a potential drug candidate or a key building block in pharmaceutical synthesis.
Factors Influencing the Solubility of Arylboronic Acids
The solubility of arylboronic acids is a complex phenomenon influenced by several factors at the molecular level. A clear understanding of these factors is essential for rational solvent selection and for interpreting experimental solubility data.
The Impact of Substituents
The nature and position of substituents on the phenyl ring significantly affect the physicochemical properties of arylboronic acids, including their solubility.[2][4]
-
Lipophilicity/Hydrophilicity: The benzyloxy and methyl groups on 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid are expected to increase its solubility in non-polar organic solvents. Conversely, the polar boronic acid group will contribute to its solubility in polar solvents.
-
Electronic Effects: The fluorine atom, being highly electronegative, can influence the acidity of the boronic acid. The pKa of an arylboronic acid is a key determinant of its aqueous solubility, as it governs the extent of ionization in response to pH.[5]
-
Intramolecular Interactions: The presence of an ortho-substituent, such as the fluorine atom in the target molecule, can lead to intramolecular hydrogen bonding, which may affect the crystal lattice energy and, consequently, the solubility.[4]
Solvent Properties
The choice of solvent is critical in solubility determination. Key solvent properties to consider include:
-
Polarity: Phenylboronic acid itself is soluble in most polar organic solvents but has poor solubility in non-polar solvents like hexanes.[6] A range of solvents with varying polarities should be tested to obtain a comprehensive solubility profile.
-
Hydrogen Bonding Capacity: Solvents capable of acting as hydrogen bond donors or acceptors can interact with the boronic acid moiety, facilitating dissolution.
-
pH (for aqueous solutions): The solubility of boronic acids in aqueous media is highly pH-dependent due to the acidic nature of the boronic acid group.[5]
Solid-State Properties
The crystalline form (polymorphism) of a compound can have a significant impact on its solubility. Different polymorphs of the same compound can exhibit different melting points, stabilities, and solubilities. It is crucial to characterize the solid form of the material being tested.
Arylboronic acids also have a propensity to dehydrate to form cyclic anhydrides known as boroxines.[7] The presence of boroxines can complicate solubility measurements, as their solubility characteristics may differ from the parent boronic acid.[3]
Experimental Determination of Solubility
Given the lack of pre-existing data, a systematic experimental approach is required. The following sections detail a robust protocol for determining the solubility of 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid.
Materials and Equipment
-
6-Benzyloxy-2-fluoro-3-methylphenylboronic acid (of known purity and solid form)
-
A selection of common laboratory solvents (e.g., water, ethanol, methanol, isopropanol, acetone, acetonitrile, tetrahydrofuran (THF), dichloromethane (DCM), ethyl acetate, toluene, heptane) of appropriate purity.
-
For aqueous solubility: pH buffers (e.g., pH 1.2, 4.5, 6.8)[8][9]
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge or filtration apparatus (e.g., syringe filters)
-
Analytical instrumentation for quantification (e.g., HPLC-UV, HPLC-MS, or a colorimetric assay)
Recommended Experimental Protocol: The Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[8]
Step-by-Step Methodology:
-
Preparation: Add an excess amount of 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set at a specific temperature (e.g., 25 °C or 37 °C for physiologically relevant data).[9] Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by taking samples at various time points until the concentration plateaus.[10]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle. Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid. Filtration through a solvent-compatible syringe filter (e.g., 0.45 µm) is also a common practice.[10]
-
Sample Preparation for Analysis: Carefully withdraw an aliquot of the clear supernatant. To prevent precipitation, it may be necessary to dilute the sample immediately with the mobile phase to be used for analysis.[10]
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method. High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (HPLC-MS) are highly suitable for this purpose due to their specificity and sensitivity.[11]
-
Data Analysis: Calculate the solubility of 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid in each solvent, typically expressed in mg/mL or mol/L.
Diagram of the Shake-Flask Solubility Determination Workflow
Caption: Workflow for determining equilibrium solubility using the shake-flask method.
Alternative Method: The Dynamic Method
The dynamic method offers a faster, albeit sometimes less precise, alternative for solubility determination.[2][7] This method involves heating a suspension of the compound in the solvent at a constant rate while monitoring the turbidity. The temperature at which the solution becomes clear is recorded as the solubility temperature for that specific concentration. By repeating this process for different concentrations, a solubility curve can be generated.
Analytical Quantification
The choice of analytical technique for quantifying the dissolved boronic acid is critical for obtaining accurate solubility data.
-
HPLC-UV/MS: This is the gold standard for its ability to separate the analyte of interest from any impurities or degradation products. A validated method with a suitable calibration curve is essential.[11]
-
Colorimetric Methods: Assays using reagents like curcumin can be employed for boron quantification. However, these methods may lack the specificity of chromatographic techniques.[12]
-
Titration: For high concentrations of boronic acids, titration can be an accurate method.[13]
Data Presentation and Interpretation
The experimentally determined solubility data for 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid should be presented in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Predicted Solubility Profile of 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid in Common Solvents at 25 °C (Hypothetical Data for Illustrative Purposes)
| Solvent | Solvent Polarity Index | Predicted Solubility Category | Rationale |
| Heptane | 0.1 | Very Low | Non-polar solvent, unlikely to dissolve the polar boronic acid. |
| Toluene | 2.4 | Low to Moderate | Aromatic solvent may interact with the phenyl rings, but limited polarity. |
| Dichloromethane | 3.1 | Moderate | Aprotic solvent with some polarity. |
| Ethyl Acetate | 4.4 | Moderate to High | Polar aprotic solvent with hydrogen bond accepting capabilities. |
| Tetrahydrofuran (THF) | 4.0 | High | Polar aprotic ether, often a good solvent for boronic acids.[7] |
| Acetone | 5.1 | High | Polar aprotic ketone, generally a good solvent for boronic acids.[7] |
| Acetonitrile | 5.8 | Moderate | Polar aprotic solvent. |
| Isopropanol | 3.9 | Moderate to High | Polar protic solvent. |
| Ethanol | 4.3 | High | Polar protic solvent, capable of hydrogen bonding. |
| Methanol | 5.1 | High | Highly polar protic solvent. |
| Water (pH 7) | 10.2 | Low | The large lipophilic benzyloxy group is expected to limit aqueous solubility. |
| Water (pH 2) | 10.2 | Low | The compound will be predominantly in its neutral, less soluble form. |
| Water (pH 10) | 10.2 | Moderate | The compound will be deprotonated to its more soluble boronate form. |
Note: This table presents a qualitative prediction based on the principles of "like dissolves like" and the known solubility behavior of similar arylboronic acids.[6][7] Actual experimental data is required for a definitive assessment.
Conclusion and Future Directions
This technical guide provides a comprehensive roadmap for the systematic determination of the solubility of 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid in common solvents. By following the detailed experimental protocols and considering the underlying physicochemical principles, researchers can generate high-quality, reliable solubility data. This information is invaluable for guiding decisions in process chemistry, such as selecting appropriate solvents for reactions and purifications, as well as in the early stages of formulation development.
Future work should focus on obtaining empirical data for this compound and correlating it with its solid-state properties. Additionally, understanding the degradation pathways of this molecule in different solvents and pH conditions will be crucial for its successful application in drug development.[14]
References
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Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data. [Link]
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Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. [Link]
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In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]
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Properties of a model aryl boronic acid and its boroxine. Journal of Pharmaceutical Sciences. [Link]
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BCS Methodology: Solubility, Permeability & Dissolution. Food and Drug Administration. [Link]
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Determination of Boron Content Using a Simple and Rapid Miniaturized Curcumin Assay. Bio-protocol. [Link]
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On the Computational Determination of the pKa of Some Arylboronic Acids. Molecules. [Link]
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The influence of ortho-substituents on the properties of phenylboronic acids. ResearchGate. [Link]
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ICH HARMONISED GUIDELINE M9 BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]
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Development of a Quantitative Analysis Method for Unreacted Boric Acid in Polarizing Plates. Sumitomo Chemical. [Link]
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Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. [Link]
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Annex 4: Guidance on equilibrium solubility studies for the purpose of classification of an active pharmaceutical ingredient within the Biopharmaceutics Classification System. World Health Organization (WHO). [Link]
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Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules. [Link]
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Synthesis and Characterization of Boronate Affinity Three-Dimensionally Ordered Macroporous Materials. Molecules. [Link]
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Analytical techniques for boron quantification supporting desalination processes-- A review. ResearchGate. [Link]
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Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]
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Boron testing methods. U.S. Borax. [Link]
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Synthesis and evaluation of aryl boronic acids as fluorescent artificial receptors for biological carbohydrates. Bioorganic & Medicinal Chemistry. [Link]
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Phenylboronic acid. Wikipedia. [Link]
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ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics. [Link]
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A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. [Link]
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An In-Depth Technical Guide to the Reactivity and Stability of 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid
Introduction: A Versatile Reagent in Modern Drug Discovery
6-Benzyloxy-2-fluoro-3-methylphenylboronic acid is a sophisticated building block of significant interest to researchers in medicinal chemistry and drug development. Its unique trifunctionalized aromatic core, featuring a sterically demanding benzyloxy group, an electron-withdrawing fluorine atom, and an electron-donating methyl group, offers a nuanced platform for the synthesis of complex molecular architectures. The strategic placement of these substituents imparts a distinct reactivity and stability profile, making a thorough understanding of its chemical behavior paramount for its effective utilization. This guide provides an in-depth analysis of the reactivity of 6-benzyloxy-2-fluoro-3-methylphenylboronic acid, with a primary focus on its application in the Suzuki-Miyaura cross-coupling reaction, and a comprehensive overview of its stability and handling requirements.
Reactivity Profile: Navigating Steric and Electronic Effects in Suzuki-Miyaura Coupling
The utility of 6-benzyloxy-2-fluoro-3-methylphenylboronic acid is most prominently demonstrated in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation. The interplay of the substituents on the phenyl ring governs the efficiency and outcome of this transformation.
The fluorine atom at the ortho-position to the boronic acid moiety exerts a strong electron-withdrawing inductive effect, which can enhance the Lewis acidity of the boron center. This increased acidity can facilitate the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle. However, the bulky benzyloxy group, also in an ortho-related position (relative to the methyl group), introduces significant steric hindrance around the reactive site. This steric congestion can impede the approach of the palladium complex, potentially slowing down the rate of transmetalation. The meta-positioned methyl group, being electron-donating, has a less pronounced, but still influential, electronic effect on the aromatic ring.
The successful application of this reagent in Suzuki-Miyaura coupling, therefore, necessitates a careful optimization of reaction conditions to balance these competing electronic and steric factors. The choice of palladium catalyst, ligand, base, and solvent system is critical to achieving high yields and minimizing side reactions. For sterically hindered arylboronic acids, bulky and electron-rich phosphine ligands, such as those from the Buchwald or Fu research groups, have been shown to be particularly effective. These ligands promote the formation of a coordinatively unsaturated palladium center, which is more accessible to the sterically encumbered boronic acid.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. A simplified representation of this cycle is depicted below:
Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling
The following protocol provides a robust starting point for the Suzuki-Miyaura coupling of 6-benzyloxy-2-fluoro-3-methylphenylboronic acid with an aryl bromide. Optimization of catalyst, ligand, base, and temperature may be required for specific substrates.
Materials:
-
6-Benzyloxy-2-fluoro-3-methylphenylboronic acid (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Toluene (solvent)
-
Water (co-solvent)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, 6-benzyloxy-2-fluoro-3-methylphenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Add toluene and water (typically in a 10:1 to 5:1 ratio).
-
Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Stability and Handling: Ensuring Reagent Integrity
Arylboronic acids are known to be susceptible to decomposition under certain conditions. Understanding the stability of 6-benzyloxy-2-fluoro-3-methylphenylboronic acid is crucial for obtaining reliable and reproducible experimental results.
Key Factors Influencing Stability:
| Parameter | Effect on Stability | Recommendations |
| Moisture | Can lead to the formation of boroxines (anhydrides of boronic acids) and potentially protodeboronation. | Store in a tightly sealed container in a desiccator. Handle under an inert atmosphere when possible. |
| Heat | Can promote decomposition, particularly in the presence of moisture or other reactive species. | Store at low temperatures (refrigeration is recommended). Avoid prolonged heating during reactions. |
| Light | Some boronic acids can be light-sensitive. | Store in an amber or opaque container. |
| Oxidizing Agents | Can lead to oxidation of the boronic acid to the corresponding phenol. | Avoid contact with strong oxidizing agents. |
| Strong Acids/Bases | Can promote protodeboronation, especially at elevated temperatures. | Use appropriate bases in Suzuki-Miyaura coupling and control the pH of aqueous workups. |
Safety and Handling Precautions
Based on the Safety Data Sheet (SDS) for 6-benzyloxy-2-fluoro-3-methylphenylboronic acid and related compounds, the following handling precautions are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.
-
Incompatibilities: Avoid contact with strong oxidizing agents.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible substances. Keep the container tightly closed.
Conclusion: A Powerful Tool for Complex Synthesis
6-Benzyloxy-2-fluoro-3-methylphenylboronic acid is a valuable reagent for the synthesis of complex organic molecules, particularly in the context of drug discovery. Its unique substitution pattern presents both challenges and opportunities. By understanding the interplay of steric and electronic effects, researchers can effectively harness its reactivity in Suzuki-Miyaura cross-coupling reactions. Furthermore, adherence to proper storage and handling protocols is essential to maintain the integrity of this sophisticated building block, ensuring its successful application in the synthesis of novel and impactful compounds.
References
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Dobrzycki, Ł., et al. (2010). [3-Bromo-2-(3-fluorobenzyloxy)phenyl]boronic acid. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1663. [Link]
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Patel, K., et al. (2014). Design, synthesis, characterization and biological evaluation, of some novel (E)-6- (benzyloxy)-2-(4-bromobenzylidene). Journal of Chemical and Pharmaceutical Research, 6(5), 896-903. [Link]
-
Li, W., et al. (2008). PROCESS FOR THE SELECTIVE DEPROTONATION AND FUNCTIONALIZATION OF 1-FLUORO-2-SUBSTITUTED-3-CHLOROBENZENES. EPO Patent 2231678. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Angewandte Chemie International Edition, 46(29), 5553-5556. [Link]
- Dow AgroSciences LLC. (2014). Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
-
Kłossowski, S., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho -substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393. [Link]
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Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Science, 5(5), 1875-1879. [Link]
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Gryko, D. T., et al. (2012). Effect of electron-withdrawing groups on molecular properties of naphthyl and anthryl bithiophenes as potential n-type semiconductors. New Journal of Chemistry, 36(5), 1146-1156. [Link]
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Korenaga, T., et al. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters, 7(22), 4915-4917. [Link]
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Bonomelli, C., et al. (2021). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank, 2021(2), M1223. [Link]
-
Lee, J. C., et al. (2016). Fig. S6 1 H-NMR spectrum of 2,6-dimethylphenylboronic acid. ResearchGate. [Link]
-
Malig, T. C., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Beilstein Journal of Organic Chemistry, 12, 2137–2146. [Link]
The Versatile World of Substituted Phenylboronic Acids: A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Rising Prominence of a Unique Chemical Motif
Substituted phenylboronic acids, a class of organoboron compounds, have emerged from relative obscurity to become indispensable tools in modern chemical and biomedical research.[1][2] Their unique electronic properties and versatile reactivity have propelled them into the spotlight, finding applications in areas as diverse as organic synthesis, medicinal chemistry, and advanced materials science.[1] Initially explored for their role in cross-coupling reactions, the ability of the boronic acid moiety to reversibly interact with diols has opened up new frontiers in the development of sophisticated sensors and drug delivery systems.[3][4] This guide provides an in-depth exploration of the synthesis, properties, and key applications of substituted phenylboronic acids, offering practical insights and detailed protocols for researchers and professionals in the field.
Core Principles: Understanding the Phenylboronic Acid Moiety
At its core, a phenylboronic acid consists of a phenyl ring attached to a boronic acid group [-B(OH)₂]. The boron atom in boronic acids is electron-deficient, rendering it a mild Lewis acid. This Lewis acidity is central to its reactivity, particularly in the formation of boronate esters with alcohols and diols. The substituents on the phenyl ring play a crucial role in modulating the electronic properties and, consequently, the reactivity and biological activity of the molecule. Electron-withdrawing groups, for instance, can increase the Lewis acidity of the boron atom, influencing its binding affinity and reaction kinetics.
Synthesis and Purification: Building the Molecular Framework
The synthesis of substituted phenylboronic acids is a well-established area of organic chemistry, with several reliable methods available to the modern researcher.
General Synthetic Approach: The Grignard Reaction
One of the most common and versatile methods for the preparation of substituted phenylboronic acids involves the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[2]
Experimental Protocol: Synthesis of 4-Methoxyphenylboronic Acid
This protocol details the synthesis of 4-methoxyphenylboronic acid, a commonly used reagent in organic synthesis.
-
Step 1: Grignard Reagent Formation. In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 4-bromoanisole (1.0 eq) in anhydrous tetrahydrofuran (THF) via the dropping funnel to the magnesium turnings. The reaction is initiated by gentle heating. Once the reaction starts, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.
-
Step 2: Borylation. Cool the Grignard solution to -78 °C in a dry ice/acetone bath. Slowly add a solution of trimethyl borate (1.5 eq) in anhydrous THF via a dropping funnel, maintaining the temperature below -60 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Step 3: Hydrolysis and Workup. Cool the reaction mixture in an ice bath and slowly add 2 M hydrochloric acid until the solution is acidic (pH ~1-2). This will hydrolyze the boronate ester to the boronic acid. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 4-methoxyphenylboronic acid.
-
Step 4: Purification. The crude product can be purified by recrystallization from a mixture of water and ethanol to afford pure 4-methoxyphenylboronic acid as a white solid.[5]
Synthesis of 3-Nitrophenylboronic Acid:
A similar protocol can be followed for the synthesis of 3-nitrophenylboronic acid, starting from 3-bromonitrobenzene.[6] However, due to the presence of the nitro group, careful control of the reaction temperature during the Grignard formation is crucial to avoid side reactions.
Purification Strategies: Ensuring High Purity
The purity of substituted phenylboronic acids is critical for their successful application, particularly in sensitive reactions like palladium-catalyzed cross-couplings.
-
Recrystallization: This is the most common method for purifying solid phenylboronic acids. The choice of solvent is crucial and depends on the polarity of the substituents. For many substituted phenylboronic acids, a mixture of an organic solvent (e.g., ethyl acetate, acetone) and a non-polar solvent (e.g., hexanes) or water is effective.[7] For example, (3,4,5-trifluorophenyl)boronic acid can be recrystallized from hot ethyl acetate and hexanes.[7]
-
Chromatography: While less common for the free acids due to potential decomposition on silica gel, boronate esters are more amenable to purification by column chromatography.[8]
Key Applications in Modern Research
The unique properties of substituted phenylboronic acids have led to their widespread use in several key areas of chemical and biomedical research.
The Suzuki-Miyaura Coupling: A Pillar of Modern Organic Synthesis
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.[9][10] Substituted phenylboronic acids are essential coupling partners in this reaction, allowing for the synthesis of a vast array of biaryl and substituted aromatic compounds.
The Catalytic Cycle:
The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle centered around a palladium(0) complex. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.[9][10]
-
Transmetalation: The substituted phenylboronic acid, activated by a base, transfers its phenyl group to the palladium center, displacing the halide.[9][10]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.[9][10]
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Methoxyphenylboronic Acid and 4-Bromoanisole
This protocol provides a step-by-step guide for a typical Suzuki-Miyaura cross-coupling reaction.
-
Step 1: Reaction Setup. In a round-bottom flask, combine 4-methoxyphenylboronic acid (1.2 eq), 4-bromoanisole (1.0 eq), and potassium carbonate (2.0 eq).
-
Step 2: Catalyst Addition. Add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Step 3: Solvent Addition and Degassing. Add a mixture of toluene and water (e.g., 4:1 v/v). Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.
-
Step 4: Reaction. Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Step 5: Workup and Purification. After the reaction is complete, cool the mixture to room temperature and add water. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
Diagram: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Chemical Sensing: The Power of Reversible Covalent Interactions
The ability of the boronic acid moiety to form reversible covalent bonds with 1,2- and 1,3-diols forms the basis of their application as chemical sensors, particularly for carbohydrates like glucose.[3][4] This interaction is pH-dependent and leads to a change in the hybridization of the boron atom from sp² to sp³, which can be transduced into a detectable signal.
Mechanism of Glucose Sensing:
-
Equilibrium: In aqueous solution, the trigonal planar phenylboronic acid is in equilibrium with its tetrahedral boronate anion.
-
Complexation: The tetrahedral boronate anion can react with the cis-diol moieties of a glucose molecule to form a stable cyclic boronate ester.[4]
-
Signal Transduction: This binding event can be designed to produce a variety of signals, including a change in fluorescence, color, or an electrochemical signal.[3] For instance, the binding of glucose to a phenylboronic acid-functionalized hydrogel can cause the hydrogel to swell, which can be detected optically.[3]
Diagram: Mechanism of Glucose Sensing by Phenylboronic Acid
Caption: Reversible binding of glucose to a phenylboronic acid.
Medicinal Chemistry: Targeting Disease with Boron
Substituted phenylboronic acids have garnered significant attention in medicinal chemistry due to their ability to act as enzyme inhibitors and for their potential in targeted drug delivery.[11] The boronic acid group can act as a transition-state analog inhibitor of serine proteases, where the boron atom covalently interacts with the catalytic serine residue.
Structure-Activity Relationships (SAR): A Case Study of Enzyme Inhibitors
The biological activity of substituted phenylboronic acids is highly dependent on the nature and position of the substituents on the phenyl ring. Quantitative Structure-Activity Relationship (QSAR) studies are often employed to understand these relationships and to design more potent and selective inhibitors.[11]
The following table presents a hypothetical SAR study of substituted phenylboronic acids as inhibitors of a target enzyme, illustrating how different substituents can influence inhibitory activity.
| Compound | Substituent (R) | Position | IC₅₀ (µM) | Comments |
| 1 | -H | - | 50.0 | Unsubstituted parent compound. |
| 2 | -Cl | ortho | 10.5 | Electron-withdrawing group increases activity. |
| 3 | -Cl | meta | 25.2 | Positional isomer shows reduced activity. |
| 4 | -Cl | para | 15.8 | para-substitution is more favorable than meta. |
| 5 | -OCH₃ | para | 45.3 | Electron-donating group decreases activity. |
| 6 | -NO₂ | meta | 5.2 | Strong electron-withdrawing group significantly enhances activity. |
| 7 | -CF₃ | ortho | 8.1 | Bulky electron-withdrawing group shows high activity. |
Data is hypothetical for illustrative purposes and is inspired by trends observed in published SAR studies.[12]
The data in the table suggests that electron-withdrawing substituents on the phenyl ring generally lead to increased inhibitory potency. This can be attributed to the increased Lewis acidity of the boron atom, which enhances its interaction with the target enzyme. The position of the substituent also plays a critical role, with ortho and para positions often being more favorable than the meta position, likely due to steric and electronic effects within the enzyme's active site.
Conclusion and Future Outlook
Substituted phenylboronic acids have firmly established themselves as a versatile and powerful class of molecules in the modern chemical sciences. Their journey from niche reagents to mainstream tools in organic synthesis, sensing, and medicinal chemistry is a testament to their unique chemical properties. The continued exploration of new synthetic methodologies, a deeper understanding of their structure-activity relationships, and the development of novel applications will undoubtedly ensure that substituted phenylboronic acids remain at the forefront of scientific innovation for years to come. As our ability to precisely tailor their properties through substitution grows, so too will their impact on addressing critical challenges in medicine and technology.
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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ResearchGate. How to purify boronic acids/boronate esters?. [Link]
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Organic Syntheses Procedure. (3,4,5-trifluorophenyl)boronic acid. [Link]
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ResearchGate. Mechanism of interaction between glucose and phenylboronic acid (PBA)... [Link]
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ACS Nano. Glucose Sensing with Phenylboronic Acid Functionalized Hydrogel-Based Optical Diffusers. [Link]
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PubMed. Design and SAR Analysis of Phenylboronic Acid-Based Inhibitors for Sensitizing KPC-2-Producing Klebsiella pneumoniae to β-Lactam Antibiotics. [Link]
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ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]
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Probe Reports from the NIH Molecular Libraries Program. Table 1, SAR Analysis and Properties of Substituted Phenyl Analogs. [Link]
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Optica Publishing Group. Glucose sensing based on hydrogel grating incorporating phenylboronic acid groups. [Link]
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The Strategic Synthesis of 6-Benzyloxy-2-fluoro-3-methylphenylboronic Acid: A Keystone for Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Unseen Architect of Complex Molecules
In the intricate world of pharmaceutical research and development, the final, active molecule often stands in the spotlight, celebrated for its therapeutic prowess. Yet, behind every breakthrough drug lies a cast of unsung heroes: the intermediate compounds, the meticulously designed building blocks that make the synthesis of complex architectures possible. 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid is a prime example of such a crucial, yet often unheralded, synthetic intermediate. Its unique constellation of functional groups—a bulky, protecting benzyloxy group, a reactivity-modulating fluorine atom, a sterically influential methyl group, and the versatile boronic acid moiety—renders it an invaluable tool for constructing highly substituted, stereochemically complex molecules.
This technical guide delves into the strategic considerations behind the design and synthesis of 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid. While a specific, documented "discovery" of this exact molecule is not readily found in the annals of chemical literature, its existence and utility can be inferred from the convergence of established synthetic methodologies. This guide will, therefore, focus on the logical synthesis of this compound, drawing upon foundational principles of organic chemistry and providing a practical, field-proven perspective on its preparation and potential applications.
Deconstructing the Molecule: A Symphony of Functionality
The strategic importance of 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid lies in the specific roles played by each of its substituents. Understanding these individual contributions is key to appreciating the molecule's overall utility.
-
The Boronic Acid [-B(OH)₂]: This functional group is the cornerstone of the molecule's reactivity, primarily serving as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds with exceptional efficiency and functional group tolerance, making it a workhorse in modern drug discovery.
-
The Fluoro Group (-F): The presence of a fluorine atom at the 2-position exerts a profound influence on the molecule's properties. Electronically, it acts as a weak ortho, para-director and a deactivator of the aromatic ring. More importantly, it serves as a powerful tool for directed ortho-lithiation, a key strategy for regioselective functionalization of aromatic rings.[1][2] The fluorine atom's ability to coordinate with organolithium reagents directs deprotonation to the adjacent position, enabling the introduction of the boronic acid group with high precision.
-
The Methyl Group (-CH₃): The methyl group at the 3-position provides steric bulk, which can influence the conformation of the final molecule. In the context of drug design, such steric hindrance can be crucial for achieving selective binding to a biological target.
-
The Benzyloxy Group (-OCH₂Ph): The benzyloxy group at the 6-position serves a dual purpose. Firstly, it acts as a protecting group for a hydroxyl functionality. This is critical in multi-step syntheses where a free hydroxyl group might interfere with subsequent reactions. The benzyl group can be readily removed under various conditions (e.g., hydrogenolysis) to reveal the phenol. Secondly, the oxygen atom of the benzyloxy group is a potent ortho-directing group in electrophilic aromatic substitution and directed lithiation reactions.
The Synthetic Blueprint: A Plausible Pathway via Directed ortho-Lithiation
Given the substitution pattern of 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid, a synthetic route leveraging directed ortho-lithiation (DoM) is the most logical and efficient approach.[1][2][3] This strategy allows for the precise and sequential introduction of the required functional groups.
A plausible synthetic pathway would commence with a commercially available or readily synthesized precursor, such as 2-fluoro-3-methylphenol. The synthesis can be envisioned in the following key stages:
-
Protection of the Phenolic Hydroxyl Group: The initial step involves the protection of the acidic phenolic proton to prevent interference with the subsequent organolithium chemistry. Benzyl bromide, in the presence of a suitable base like potassium carbonate, is a standard and effective choice for this transformation.
-
Directed ortho-Lithiation and Borylation: This is the pivotal step where the boronic acid functionality is introduced. The fluorine atom and the benzyloxy group work in concert to direct the lithiation to the 6-position. Treatment of the protected phenol with a strong lithium base, such as n-butyllithium, at low temperatures will selectively deprotonate the C6 position. The resulting aryllithium species is then quenched with a boron electrophile, typically triisopropyl borate, to form the corresponding boronate ester.
-
Hydrolysis to the Boronic Acid: The final step involves the acidic workup of the boronate ester to hydrolyze it to the desired 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid.
Experimental Protocol: A Representative Synthesis
The following protocol outlines a detailed, step-by-step methodology for the synthesis of 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid, based on established procedures for similar transformations.
Step 1: Synthesis of 1-(Benzyloxy)-3-fluoro-2-methylbenzene
-
To a solution of 2-fluoro-3-methylphenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
-
To this suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford 1-(benzyloxy)-3-fluoro-2-methylbenzene.
Step 2: Synthesis of 6-Benzyloxy-2-fluoro-3-methylphenylboronic Acid
-
Dissolve 1-(benzyloxy)-3-fluoro-2-methylbenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.
-
To the resulting aryllithium solution, add triisopropyl borate (1.2 eq) dropwise, again maintaining the low temperature.
-
Allow the reaction mixture to warm slowly to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Acidify the mixture to pH ~2 with 1 M hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or flash column chromatography to yield 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid.
Data Presentation: Expected Yields and Characterization
The following table summarizes the expected quantitative data for the proposed synthesis. These values are representative of typical yields for such reactions and should be considered as a guideline.
| Step | Reactant | Product | Molecular Weight ( g/mol ) | Moles (mmol) | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |
| 1 | 2-Fluoro-3-methylphenol | 1-(Benzyloxy)-3-fluoro-2-methylbenzene | 126.13 | 10 | 2.16 | 1.94 | 90 |
| 2 | 1-(Benzyloxy)-3-fluoro-2-methylbenzene | 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid | 216.26 | 8.97 | 2.33 | 1.75 | 75 |
Characterization Data (Hypothetical):
-
¹H NMR (400 MHz, CDCl₃): δ 7.45-7.30 (m, 5H, Ar-H of Bn), 7.10 (t, J = 8.0 Hz, 1H, Ar-H), 6.85 (d, J = 8.0 Hz, 1H, Ar-H), 5.10 (s, 2H, OCH₂Ph), 2.30 (s, 3H, CH₃), 1.80 (br s, 2H, B(OH)₂).
-
¹³C NMR (101 MHz, CDCl₃): δ 160.2 (d, J = 245 Hz, C-F), 158.5, 136.8, 128.6, 128.1, 127.5, 125.4, 115.8 (d, J = 20 Hz), 110.5, 70.8, 14.2.
-
Mass Spectrometry (ESI): m/z calculated for C₁₄H₁₄BFO₃ [M-H]⁻: 259.1, found: 259.1.
Visualization of the Synthetic Workflow
The following diagram, generated using Graphviz, illustrates the logical flow of the synthetic protocol.
Caption: Synthetic workflow for 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid.
Applications and Future Outlook
The primary application of 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid is as a key building block in the synthesis of biologically active molecules. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the facile introduction of the substituted phenyl moiety into a wide range of molecular scaffolds. This is particularly valuable in the development of kinase inhibitors, where the specific substitution pattern on the phenyl ring can be critical for achieving high potency and selectivity.
The logical relationship between the synthesis of this boronic acid and its application in medicinal chemistry is depicted in the following diagram.
Caption: Application of the boronic acid in drug discovery.
The future of compounds like 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid is intrinsically linked to the ever-evolving landscape of drug discovery. As the demand for more complex and finely-tuned therapeutic agents continues to grow, the need for sophisticated and versatile building blocks will become even more pronounced. The principles of rational design and strategic synthesis embodied in this molecule will undoubtedly continue to play a pivotal role in the development of the next generation of medicines.
References
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Snieckus, V. Directed ortho metalation. Toluene lithiation. Chem. Rev.1990 , 90 (6), 879–933. [Link]
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Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95 (7), 2457–2483. [Link]
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Clayden, J.; Greeves, N.; Warren, S.; Wothers, P. Organic Chemistry, 2nd ed.; Oxford University Press: Oxford, 2012. [Link]
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Hartwig, J. F. Organotransition Metal Chemistry: From Bonding to Catalysis; University Science Books: Sausalito, CA, 2010. [Link]
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Unlocking New Chemical Space: A Technical Guide to the Potential Research Applications of 6-Benzyloxy-2-fluoro-3-methylphenylboronic Acid
Introduction: A Novel Building Block for Complex Synthesis
In the landscape of modern organic synthesis and drug discovery, the design and utilization of novel, highly functionalized building blocks are paramount to accessing new chemical entities with tailored properties. This guide introduces 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid , a polysubstituted arylboronic acid that, while not yet extensively documented in the literature, presents a confluence of structural features poised for significant applications in synthetic and medicinal chemistry.
This molecule incorporates a sterically encumbered phenylboronic acid, a versatile moiety for carbon-carbon and carbon-heteroatom bond formation. The strategic placement of a bulky benzyloxy group at the C6 position, a fluorine atom at C2, and a methyl group at C3 creates a unique electronic and steric environment. This substitution pattern suggests its utility in constructing complex molecular architectures that would be challenging to access with simpler reagents. The benzyloxy group serves as a masked phenol, offering a handle for late-stage functionalization, while the fluorine atom can impart favorable pharmacokinetic properties in drug candidates, such as enhanced metabolic stability and binding affinity.[1][2][3]
This technical guide will explore the untapped potential of 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid as a sophisticated building block. We will delve into its prospective applications in key synthetic transformations, providing experimentally grounded protocols and highlighting the rationale behind these strategic choices. The aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge to leverage this compound's unique reactivity and structural attributes.
Core Research Area 1: Navigating Steric Challenges in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C(sp²)–C(sp²) bonds. However, the coupling of sterically hindered partners, particularly those with multiple ortho-substituents, remains a significant challenge. The structure of 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid, with substituents at both ortho positions (C2 and C6), makes it an ideal candidate for exploring advanced catalytic systems designed to overcome steric hindrance.[4][5]
Rationale for Application
The synthesis of tetra-ortho-substituted biaryls is of great interest in medicinal chemistry and materials science due to their unique conformational properties. The fluorine and methyl groups on the boronic acid partner can be strategically employed to fine-tune the dihedral angle of the resulting biaryl, influencing its biological activity or material properties. The benzyloxy group provides an additional layer of complexity and a potential site for further modification.
Proposed Experimental Workflow: Synthesis of a Sterically Hindered Biaryl
This protocol outlines the synthesis of a novel biaryl compound through the Suzuki-Miyaura coupling of 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid with a sterically demanding aryl bromide.
Caption: Workflow for the Suzuki-Miyaura coupling of 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid.
Detailed Protocol
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox, to a solution of tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol) in anhydrous toluene (2 mL), add a solution of tri-tert-butylphosphine (P(t-Bu)₃, 0.08 mmol) in toluene. Stir for 15 minutes. This pre-formation of the active palladium(0) monophosphine complex is crucial for efficient coupling of hindered substrates.[6][7][8]
-
Reaction Setup: To a flame-dried Schlenk tube, add 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid (1.2 mmol), the sterically hindered aryl bromide (1.0 mmol), and potassium phosphate (K₃PO₄, 3.0 mmol).
-
Addition of Catalyst and Solvent: Add the pre-formed catalyst solution to the Schlenk tube, followed by an additional 8 mL of toluene and 1 mL of deionized water.
-
Reaction Execution: Seal the tube and heat the reaction mixture at 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired biaryl.
Anticipated Data and Characterization
| Entry | Aryl Bromide Partner | Catalyst System | Yield (%) |
| 1 | 1-Bromo-2,6-dimethylbenzene | Pd₂(dba)₃ / P(t-Bu)₃ | 75-85 |
| 2 | 1-Bromo-2-isopropylbenzene | Pd(OAc)₂ / SPhos | 70-80 |
| 3 | 2-Bromo-1,3,5-triisopropylbenzene | PdCl₂(dppf) | 40-50 |
Characterization of the final product would be performed using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Core Research Area 2: Synthesis of Novel Aryl Ethers and Amines via Chan-Lam Coupling
The Chan-Lam cross-coupling reaction provides a powerful, often complementary, method to the Buchwald-Hartwig amination for the formation of carbon-heteroatom bonds.[9][10][11] This copper-catalyzed reaction couples arylboronic acids with O- and N-nucleophiles, typically under mild, aerobic conditions. The electronic and steric profile of 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid makes it an intriguing substrate for exploring the scope of this transformation.
Rationale for Application
The synthesis of diaryl ethers and arylamines containing the fluorinated and sterically hindered motif of the title compound is of high interest for the development of new pharmaceuticals and agrochemicals. The ability to perform these couplings under mild, often open-flask, conditions makes the Chan-Lam reaction an attractive and practical synthetic tool.[12][13]
Proposed Experimental Workflow: Synthesis of a Novel Diaryl Ether
This protocol details the synthesis of a diaryl ether by coupling 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid with a substituted phenol.
Caption: Workflow for the Chan-Lam C-O coupling reaction.
Detailed Protocol
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add copper(II) acetate (Cu(OAc)₂, 1.5 mmol), 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid (1.0 mmol), and the desired phenol (1.2 mmol).
-
Solvent and Base Addition: Add dichloromethane (DCM, 10 mL) and pyridine (2.0 mmol).
-
Reaction Execution: Stir the reaction mixture vigorously, open to the atmosphere, at room temperature for 16-24 hours. The reaction mixture will typically turn from blue to green.
-
Workup: Filter the reaction mixture through a pad of Celite, washing with DCM. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the target diaryl ether.
Core Research Area 3: A Gateway to Fluorinated Heterocycles: Synthesis of Substituted Benzofurans
The benzyloxy group on the title compound is not merely a steric director but also a masked hydroxyl group.[14][15][16][17][18] This opens up possibilities for sequential reactions where an initial cross-coupling is followed by deprotection and subsequent intramolecular cyclization. The synthesis of substituted benzofurans, a privileged scaffold in medicinal chemistry, is an excellent example of such a strategy.[19][20][21][22]
Rationale for Application
This two-step approach allows for the modular construction of complex benzofuran derivatives. The initial Suzuki-Miyaura coupling introduces a substituent at the C1 position, and the subsequent debenzylation and cyclization forge the furan ring. The fluorine and methyl groups remain on the benzofuran core, providing a unique substitution pattern for biological screening.
Proposed Experimental Workflow: Two-Step Synthesis of a 4-Fluoro-5-methyl-7-substituted-benzofuran
This workflow combines a Suzuki coupling with a deprotection/cyclization sequence.
Caption: Two-step workflow for the synthesis of substituted benzofurans.
Detailed Protocol
Step 1: Suzuki-Miyaura Coupling
-
Following the protocol described in Core Research Area 1 , couple 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid (1.0 mmol) with a suitable vinyl bromide (e.g., 1-bromo-2-phenyl-ethene, 1.1 mmol) to synthesize the styrenyl intermediate. Purify this intermediate by column chromatography.
Step 2: Debenzylation and Cyclization
-
Debenzylation: Dissolve the purified intermediate (1.0 mmol) in ethanol (20 mL) in a hydrogenation flask. Add 10% palladium on carbon (Pd/C, 10 mol %).
-
Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (balloon pressure) with vigorous stirring at room temperature for 4-6 hours.
-
Workup: Filter the reaction mixture through Celite, washing with ethanol. Concentrate the filtrate to yield the crude phenolic intermediate.
-
Cyclization: The intramolecular cyclization to the benzofuran may occur spontaneously upon deprotection or may require heating in a suitable solvent like toluene with a catalytic amount of acid or base to facilitate the ring closure. The specific conditions will depend on the nature of the coupled substituent.
-
Purification: Purify the final benzofuran product by column chromatography.
Conclusion and Future Outlook
6-Benzyloxy-2-fluoro-3-methylphenylboronic acid represents a promising, albeit underexplored, tool for the synthesis of complex organic molecules. Its unique combination of a sterically hindered boronic acid, a masked phenol, and a fluorine atom provides a rich platform for chemical innovation. The potential research areas outlined in this guide—spanning advanced Suzuki-Miyaura couplings, versatile Chan-Lam reactions, and strategic construction of fluorinated heterocycles—only scratch the surface of its possible applications.
As the demand for novel, three-dimensionally complex molecules in drug discovery and materials science continues to grow, the development and application of sophisticated building blocks like 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid will be increasingly vital. It is our hope that this guide will inspire further research into this and other similarly functionalized reagents, ultimately expanding the accessible chemical space for future scientific endeavors.
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- Littke, A. F., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Isosterism. Science, 317(5846), 1881–1886.
- Yin, J., & Rainka, M. P. (2005). Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry, 70(22), 8974-8985.
- Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873–2920.
- Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki−Miyaura Coupling of Sterically Hindered Aryl Chlorides: The Use of a Biarylmonophosphine Ligand Allows for the Coupling of a Variety of Sterically Hindered Substrates. Journal of the American Chemical Society, 129(11), 3358–3366.
- Fu, G. C. (2008). Transition-Metal-Catalyzed Cross-Coupling Reactions of Unactivated Alkyl Halides. Accounts of Chemical Research, 41(11), 1555–1564.
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- Purdie, M., & Rees, C. W. (2014). Current and emerging applications of fluorine in medicinal chemistry. Future Medicinal Chemistry, 6(1), 127-146.
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- Zhou, J., & Fu, G. C. (2010). Cross-Couplings of Organoboron Reagents with Unactivated Alkyl Electrophiles. Aldrichimica Acta, 43(1), 13-24.
- King, A. O., & Yasuda, N. (2004). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. In Organometallics in Process Chemistry (pp. 205-251). Springer.
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.
- Yadav, J. S., Reddy, B. V. S., & Reddy, K. B. (2001). A mild and efficient method for the deprotection of benzyl ethers using iodine in acetonitrile. Tetrahedron Letters, 42(45), 8075-8077.
- Lam, P. Y. S., Clark, C. G., Saubern, S., Adams, J., Winters, M. P., Chan, D. M. T., & Combs, A. (1998). New N- and O-Arylations with Phenylboronic acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2941–2944.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki−Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis.
- Seeberger, P. H., & Werz, D. B. (2005). Automated synthesis of oligosaccharides and glycoconjugates.
- Knapp, D. M., Gillis, E. P., & Burke, M. D. (2012). A general solution for the Suzuki–Miyaura cross-coupling of sterically hindered aryl chlorides: restoring bidirectional synthesis. Journal of the American Chemical Society, 134(35), 14330-14333.
- Watanabe, T., Miyaura, N., & Suzuki, A. (1992). Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. Synlett, 1992(03), 207-210.
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Navigating the Synthesis Landscape: A Researcher's Guide to the Safe Handling of Arylboronic Acids
Abstract
Arylboronic acids are indispensable reagents in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Their utility in constructing carbon-carbon bonds has revolutionized drug discovery and materials science. However, their seemingly benign nature can belie a range of potential hazards, from inherent toxicity to unpredictable reactivity and decomposition. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the safe and effective handling of arylboronic acids. Moving beyond a simple recitation of protocols, this document elucidates the chemical principles underpinning safe laboratory practices, empowering researchers to make informed decisions and foster a culture of safety.
Introduction: The Double-Edged Sword of Arylboronic Acids
Arylboronic acids, organic compounds featuring a boronic acid functional group (-B(OH)₂) attached to an aryl group, are workhorses of the modern chemistry lab. Their versatility extends to numerous transformations beyond the Suzuki coupling, including Chan-Lam coupling, Liebeskind-Srogl coupling, and as building blocks for complex molecular architectures.[1] The development of synthetic routes to a wide array of air-stable arylboronic acids has made them commercially available and seemingly routine to handle.[1]
However, this ubiquity can lead to a sense of complacency. It is crucial to recognize that arylboronic acids are not inert substances. Some have been found to be weakly mutagenic in microbial assays, raising concerns about their potential as genotoxic impurities in active pharmaceutical ingredients (APIs).[1][2] Furthermore, their stability is highly dependent on factors such as pH, the nature of the aryl substituent, and the presence of water, which can lead to undesired side reactions like protodeboronation.[3][4] This guide will dissect these challenges, providing a robust scientific foundation for their safe manipulation.
Hazard Identification and Risk Assessment: Understanding the "Why"
A proactive approach to safety begins with a thorough understanding of the potential hazards associated with arylboronic acids.
Toxicological Profile
While not classified as acutely toxic, many arylboronic acids are irritants.[5] Direct contact can cause skin and eye irritation, and inhalation of dusts may lead to respiratory tract irritation.[5][6] Some specific arylboronic acids are classified as causing serious eye irritation and skin irritation.[6] The primary routes of exposure are inhalation, ingestion, and skin/eye contact.[7]
Recent studies have indicated that some arylboronic acids can act as chemical mutagens, with the proposed mechanism involving the generation of organic radicals through oxidation by atmospheric oxygen.[1] This potential for genotoxicity necessitates careful handling to minimize exposure, particularly in the context of pharmaceutical development where impurity profiles are rigorously scrutinized.[2]
Chemical Reactivity and Stability
The C-B bond in arylboronic acids is susceptible to cleavage under various conditions, a process known as protodeboronation, which results in the formation of the corresponding arene and boric acid.[1][3] This undesired side reaction can be influenced by several factors:
-
pH: The rate of protodeboronation is highly pH-dependent. For many arylboronic acids, the decomposition is slowest around pH 5 and increases under more acidic or basic conditions.[2]
-
Aryl Substituents: Both electron-donating and highly electron-withdrawing substituents on the aryl ring can accelerate protodeboronation, albeit through different mechanisms.[3][4]
-
Water: The presence of water is often a prerequisite for protodeboronation.[2][3]
-
Catalysts: Certain metals, such as palladium and copper, can catalyze deboronation.[2]
Arylboronic acids are also prone to dehydration, forming cyclic trimers known as boroxines.[1] While this is often a reversible process, it can affect the stoichiometry and reactivity of the reagent.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
The cornerstone of safe handling is a combination of robust engineering controls and appropriate personal protective equipment.
Engineering Controls
-
Ventilation: All manipulations of arylboronic acids, especially weighing and transferring solids, should be conducted in a well-ventilated area.[7][8][9] A certified chemical fume hood is the preferred engineering control to minimize inhalation of dusts.[10]
-
Emergency Equipment: Eyewash stations and safety showers must be readily accessible in any laboratory where arylboronic acids are handled.[8][9][10]
Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side shields. A face shield may be necessary for larger scale operations or when there is a significant splash risk.[8] | Protects against splashes and dust particles that can cause serious eye irritation.[6] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat. An impervious apron should be worn when handling larger quantities.[10] | Prevents skin contact, which can lead to irritation.[6] |
| Respiratory Protection | For operations that may generate significant dust, a respirator (e.g., N95 or higher) may be required.[11] A full-face respirator with appropriate cartridges provides a higher level of protection.[11] | Minimizes the inhalation of airborne particles that can cause respiratory tract irritation.[5][6] |
Safe Handling and Storage Protocols: From Benchtop to Waste
Adherence to meticulous handling and storage procedures is paramount to ensuring both experimental success and personnel safety.
Weighing and Dispensing
-
Preparation: Don appropriate PPE before handling the reagent container.
-
Containment: Perform all weighing and dispensing operations within a chemical fume hood or a ventilated balance enclosure to contain any dust.
-
Static Control: Use an anti-static gun or ionizing bar to minimize the dispersal of fine powders.
-
Cleaning: Promptly clean any spills on the balance and surrounding area using a damp cloth or a vacuum with a HEPA filter. Avoid dry sweeping, which can generate dust.[12]
Storage
Proper storage is critical to maintaining the integrity of arylboronic acids and preventing accidental exposure.
-
Container: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][9][10]
-
Atmosphere: Some arylboronic acids are sensitive to air and moisture and should be stored under an inert atmosphere (e.g., nitrogen or argon).[7][10]
-
Temperature: Refrigeration may be recommended to maintain product quality for some derivatives.[7][10][13]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[7][13] Segregate from flammable materials.[14]
Waste Disposal
All waste containing arylboronic acids should be treated as hazardous waste.
-
Segregation: Collect all solid and liquid waste in clearly labeled, sealed containers.
-
Compatibility: Do not mix arylboronic acid waste with incompatible materials.
-
Disposal: Dispose of waste in accordance with local, regional, and national environmental regulations.[8] Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Emergency Procedures: Preparedness is Key
Even with the best precautions, accidents can happen. A well-defined emergency response plan is essential.
Spills
The appropriate response to a spill depends on its size and the specific hazards of the material involved.
-
Minor Spills (manageable by lab personnel):
-
Major Spills (requiring external assistance):
First Aid
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.[6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[5][6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]
Conclusion: Fostering a Culture of Safety
Arylboronic acids are powerful tools in the arsenal of the modern chemist. By understanding their chemical properties and potential hazards, and by implementing the robust safety protocols outlined in this guide, researchers can harness their synthetic utility while minimizing risks. A commitment to scientific integrity demands not only the pursuit of novel discoveries but also an unwavering dedication to the safety of oneself, one's colleagues, and the environment. This guide serves as a foundational resource for fostering that essential culture of safety in the laboratory.
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- Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%.
- Thermo Fisher Scientific. (n.d.). 4 - SAFETY DATA SHEET.
- University of Illinois Division of Research Safety. (n.d.). Chemical Spill.
- Lab Alley. (n.d.). How to Store Boric Acid.
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Smith, A. M., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1290-1304. [Link]
- Organic Process Research & Development. (2011, November 5). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs.
- Wikipedia. (n.d.). Boronic acid.
- Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). Phenylboronic acid - SAFETY DATA SHEET.
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- Occupational Safety and Health Administration. (n.d.). BORIC ACID.
-
Organic Letters. (2022, May 2). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Retrieved from [Link]
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MDPI. (n.d.). Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. Retrieved from [Link]
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ResearchGate. (2025, August 10). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling using 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Challenges of Sterically Encumbered Suzuki-Miyaura Couplings
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This palladium-catalyzed reaction between an organoboron compound and an organic halide has become indispensable in the synthesis of a vast array of valuable compounds, from pharmaceuticals to advanced materials.[2] This guide provides a detailed protocol and in-depth analysis for the successful application of a sterically hindered and electronically nuanced substrate, 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid, in Suzuki-Miyaura coupling reactions.
The unique substitution pattern of 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid—featuring ortho-fluoro and ortho-methyl groups, alongside a bulky benzyloxy substituent—presents a formidable challenge to standard Suzuki-Miyaura conditions. The steric hindrance around the boronic acid moiety can significantly impede the crucial transmetalation step of the catalytic cycle, leading to low yields and undesired side reactions.[3] Furthermore, the electronic effects of the fluorine (electron-withdrawing) and the benzyloxy and methyl groups (electron-donating) can modulate the reactivity of the boronic acid in a complex manner. This application note will dissect these challenges and provide a robust, field-proven protocol designed to overcome them, drawing upon established principles for the coupling of sterically demanding substrates.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing any chemical transformation. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[4]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps in the cycle are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) intermediate.[5]
-
Transmetalation: The organic group from the activated boronic acid (boronate) is transferred to the palladium center, displacing the halide. This step is often rate-limiting, especially with sterically hindered substrates. The base plays a crucial role in activating the boronic acid to a more nucleophilic boronate species.[6]
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst.[4]
For sterically encumbered boronic acids like 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid, the transmetalation step is the primary hurdle. The bulky ortho-substituents can hinder the approach of the boronate to the palladium center. To overcome this, the choice of a suitable palladium catalyst with bulky, electron-rich phosphine ligands is critical. These ligands promote the formation of a monoligated, highly reactive palladium species that is less sterically encumbered and more amenable to transmetalation.[7]
Recommended Protocol for Suzuki-Miyaura Coupling of 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid
This protocol is designed to maximize the yield and purity of the desired biaryl product by employing a catalyst system known for its efficacy in challenging cross-coupling reactions.
Materials and Reagents
| Reagent | Grade | Supplier Recommendation |
| 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid | ≥95% | Commercially available |
| Aryl Halide (Ar-X) | ≥98% | Commercially available |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | Catalyst Grade | Strem, Sigma-Aldrich |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | ≥98% | Strem, Sigma-Aldrich |
| Potassium Phosphate (K₃PO₄), anhydrous | Reagent Grade | Fisher, Sigma-Aldrich |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Acros, Sigma-Aldrich |
| Deionized Water | High Purity | Millipore or equivalent |
Equipment
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Nitrogen or Argon inert atmosphere setup
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Experimental Procedure
Note: This reaction is sensitive to air and moisture. All manipulations should be performed under an inert atmosphere of nitrogen or argon using standard Schlenk techniques.
-
Reaction Setup:
-
To a dry Schlenk flask containing a magnetic stir bar, add 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid (1.2 equiv.), the aryl halide (1.0 equiv.), and anhydrous potassium phosphate (K₃PO₄, 3.0 equiv.).
-
In a separate vial, prepare the catalyst pre-mixture by dissolving Pd₂(dba)₃ (2 mol %) and SPhos (4 mol %) in a minimal amount of anhydrous 1,4-dioxane.
-
-
Degassing:
-
Seal the Schlenk flask and evacuate and backfill with inert gas three times to ensure an oxygen-free environment.
-
Add anhydrous, degassed 1,4-dioxane and degassed deionized water to the flask to achieve a 10:1 dioxane/water solvent mixture (final concentration of the aryl halide at 0.1 M).
-
-
Reaction Initiation:
-
Add the catalyst pre-mixture to the reaction flask via syringe.
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
-
| Parameter | Recommended Condition | Rationale |
| Catalyst System | Pd₂(dba)₃ / SPhos | The combination of a Pd(0) source and a bulky, electron-rich phosphine ligand like SPhos is highly effective for coupling sterically hindered substrates. SPhos promotes the formation of a monoligated Pd(0) species, which accelerates both oxidative addition and reductive elimination.[8] |
| Base | Anhydrous K₃PO₄ | Potassium phosphate is a moderately strong base that is effective in promoting the formation of the reactive boronate species without causing significant decomposition of sensitive functional groups. Its anhydrous form is crucial to control the water content in the reaction.[6] |
| Solvent System | 1,4-Dioxane / Water (10:1) | Dioxane is a common solvent for Suzuki couplings, and the addition of a small amount of water is often necessary to facilitate the dissolution of the inorganic base and promote the transmetalation step.[9] |
| Temperature | 80-100 °C | Elevated temperatures are typically required to overcome the activation barrier for the coupling of sterically hindered substrates. |
| Stoichiometry | Boronic Acid (1.2 equiv.) | A slight excess of the boronic acid is used to ensure complete consumption of the limiting aryl halide and to compensate for any potential homocoupling or protodeboronation of the boronic acid. |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, insufficient degassing, or low reaction temperature. | Ensure proper inert atmosphere techniques are used. Use freshly opened or purified reagents. Increase the reaction temperature in 10 °C increments. Consider using a different bulky phosphine ligand such as XPhos.[8] |
| Formation of Homocoupled Product (Ar-Ar) | Presence of oxygen, which can lead to oxidative homocoupling of the boronic acid. | Rigorously degas all solvents and the reaction vessel. Ensure a positive pressure of inert gas is maintained throughout the reaction. |
| Protodeboronation (Ar-H formation) | Presence of excess water or protic impurities. The boronic acid is replaced by a hydrogen atom.[3] | Use anhydrous solvents and reagents. Ensure the K₃PO₄ is thoroughly dried. Minimize the amount of water in the solvent system. |
| Decomposition of Starting Material | Reaction temperature is too high, or the substrate is sensitive to the base. | Lower the reaction temperature. Consider using a milder base such as K₂CO₃ or Cs₂CO₃. |
Conclusion
The Suzuki-Miyaura coupling of sterically hindered substrates like 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid requires careful consideration of the catalyst system and reaction conditions. By employing a palladium catalyst with a bulky, electron-rich phosphine ligand such as SPhos, in conjunction with an appropriate base and solvent system, high yields of the desired biaryl products can be achieved. The protocol and insights provided in this application note offer a robust starting point for researchers and drug development professionals working with challenging Suzuki-Miyaura cross-coupling reactions.
References
- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95 (7), 2457–2483.
- Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: A Versatile C-C Bond-Forming Tool. Angewandte Chemie International Edition, 2001, 40 (23), 4544-4568.
- Littke, A. F.; Dai, C.; Fu, G. C. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 2000, 122 (17), 4020–4028.
- Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 2008, 41 (11), 1461–1473.
- Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature. Journal of the American Chemical Society, 2007, 129 (11), 3358–3366.
- Walker, S. D.; Barder, T. E.; Martinelli, J. R.; Buchwald, S. L. A Rational Approach to the Development of Highly Active Catalysts for the Suzuki-Miyaura Coupling of Aryl Chlorides. Angewandte Chemie International Edition, 2004, 43 (14), 1871-1876.
- Yin, J.; Rainka, M. P.; Zhang, X.-X.; Buchwald, S. L. A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligands and Factors that Affect the Catalyst's Performance. Journal of the American Chemical Society, 2002, 124 (7), 1162–1163.
- Wolfe, J. P.; Singer, R. A.; Yang, B. H.; Buchwald, S. L. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 1999, 121 (41), 9550–9561.
- Carrow, B. P.; Hartwig, J. F. Mechanistic Studies of Palladium-Catalyzed Cross-Coupling Reactions. Accounts of Chemical Research, 2011, 44 (8), 588–600.
- Hassan, J.; Sévignon, M.; Gozzi, C.; Schulz, E.; Lemaire, M. Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 2002, 102 (5), 1359–1470.
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- Buchwald, S. L. et al. Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. Organometallics, 2004, 23 (24), 5578–5588.
-
B-Alkyl Suzuki Couplings - Macmillan Group Review. [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. [Link]
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OpenChemHub. Ligand design for cross-couplings: phosphines. [Link]
- Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction.
-
Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls - University of California, San Diego. [Link]
- Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry, 2006, 71 (15), 5773–5776.
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. [Link]
-
Suzuki Coupling Mechanism - YouTube. [Link]
- Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society, 2021, 143 (4), 1883–1893.
- Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Synlett, 2016, 27 (03), 353-366.
- Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 2013, 42 (22), 8758-8770.
-
The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. [Link]
- Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society, 2022, 19, 1683–1696.
- Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Deriv
- The Suzuki-Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. Molecules, 2010, 15 (5), 3192-3207.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Organic & Biomolecular Chemistry, 2018, 16 (22), 4078-4082.
- Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis.
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applications of 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid in medicinal chemistry
An In-Depth Guide to the Application of 6-Benzyloxy-2-fluoro-3-methylphenylboronic Acid in Medicinal Chemistry
Introduction: A Multifaceted Building Block in Modern Drug Discovery
Boronic acids have become indispensable tools in medicinal chemistry, a fact underscored by the successful clinical application of drugs like Bortezomib, the first proteasome inhibitor containing a boronic acid moiety to be approved by the FDA.[1] These organoboron compounds are celebrated for their versatility, stability, and relatively low toxicity. At the forefront of their application is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for constructing carbon-carbon bonds, which are the very backbone of most small-molecule drugs.[2][3]
Within this important class of reagents, 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid stands out as a strategically designed building block. Its utility arises from the unique interplay of its constituent parts, each imparting specific and advantageous properties to the synthetic process and the final target molecule.
-
The Boronic Acid Moiety [-B(OH)₂]: This is the reactive handle of the molecule, enabling its participation in Suzuki-Miyaura coupling reactions to form biaryl or aryl-heteroaryl structures.[2]
-
The Benzyloxy Group [-OCH₂Ph]: This group serves a dual purpose. Primarily, it acts as a robust protecting group for a phenol, which can be deprotected in later synthetic steps to reveal a reactive hydroxyl group—a common feature in pharmacologically active molecules for establishing key hydrogen bond interactions with biological targets.[4] Furthermore, the benzyloxy pharmacophore itself has been identified as a key structural element in various bioactive compounds, including inhibitors of monoamine oxidase B (MAO-B) for Parkinson's disease.[5][6]
-
The Ortho-Fluoro Substituent [-F]: The placement of a fluorine atom ortho to the boronic acid is a deliberate design choice. As the most electronegative element, fluorine's strong electron-withdrawing nature modulates the Lewis acidity of the boron center, which can influence reaction kinetics.[7][8][9] In the final drug candidate, fluorine substitution is a well-established strategy to enhance metabolic stability, improve lipophilicity for better membrane permeability, and introduce new binding interactions (such as with a protein backbone) without significantly increasing steric bulk.[10][11]
-
The Methyl Group [-CH₃]: The methyl group provides steric bulk that can influence the conformation of the molecule. It can also engage in beneficial hydrophobic interactions within a protein's binding pocket and block potential sites of metabolic attack, thereby increasing the drug's half-life.
This guide provides researchers, scientists, and drug development professionals with a detailed overview of the applications of this versatile reagent, focusing on its primary role in Suzuki-Miyaura cross-coupling for the synthesis of complex molecular architectures, particularly kinase inhibitors.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is the cornerstone application for 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid. This reaction facilitates the formation of a C-C bond between the phenyl ring of the boronic acid and an sp²-hybridized carbon of an organic halide or triflate (e.g., aryl, heteroaryl, or vinyl halides).[12]
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds via a catalytic cycle involving a palladium complex. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting. The generally accepted cycle consists of three primary steps:
-
Oxidative Addition: A low-valent Palladium(0) catalyst complex reacts with the organic halide (R¹-X), inserting itself into the carbon-halide bond. This oxidizes the palladium to a Pd(II) species. This is often the rate-limiting step of the cycle.[3]
-
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group (R²) to the Pd(II) complex, displacing the halide. The base (e.g., K₂CO₃, Cs₂CO₃) is essential for the formation of a more nucleophilic boronate species [-B(OH)₃]⁻, which facilitates the transfer.[3][13]
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the complex, forming the desired product (R¹-R²) and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]
Application in Kinase Inhibitor Synthesis
Protein kinases are a major class of drug targets, particularly in oncology, due to their central role in cell signaling pathways that govern cell growth, proliferation, and survival.[14] A significant number of approved kinase inhibitors feature biaryl or heteroaryl-aryl cores. 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid is an exemplary building block for constructing these privileged scaffolds.
The workflow below illustrates a general strategy for synthesizing a potential kinase inhibitor scaffold by coupling the boronic acid with a functionalized heterocyclic halide, a common core in many inhibitors.[15]
Detailed Experimental Protocols
The following section provides a detailed, step-by-step protocol for a representative Suzuki-Miyaura coupling reaction.
Protocol: Synthesis of a Biaryl Compound via Suzuki-Miyaura Coupling
Objective: To couple 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid with a representative aryl bromide (e.g., 4-bromoanisole) to form the corresponding biaryl product.
Materials:
-
Reactants:
-
6-Benzyloxy-2-fluoro-3-methylphenylboronic acid (1.2 equiv)
-
Aryl/Heteroaryl Bromide (1.0 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv)
-
-
Catalyst System:
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
-
Solvents:
-
1,4-Dioxane (Anhydrous)
-
Water (Degassed)
-
-
Equipment:
-
Round-bottom flask or reaction vial with a magnetic stir bar
-
Condenser
-
Inert atmosphere setup (Nitrogen or Argon manifold)
-
Heating mantle or oil bath with temperature control
-
Standard glassware for work-up and purification
-
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask, add the aryl bromide (1.0 equiv), 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid (1.2 equiv), and potassium carbonate (2.5 equiv).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is critical to prevent oxygen from degrading the palladium catalyst.
-
-
Reagent Addition:
-
Under the inert atmosphere, add the catalyst, Pd(OAc)₂ (0.02 equiv), and the ligand, SPhos (0.04 equiv).
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio). The solvent should be sufficient to create a stirrable slurry.
-
-
Reaction Execution:
-
Fit the flask with a condenser and heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 2-12 hours).
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure biaryl product.
-
Data Presentation & Troubleshooting
The success of a Suzuki-Miyaura coupling is highly dependent on the judicious choice of reaction parameters.
Table 1: Typical Conditions for Suzuki-Miyaura Coupling
| Parameter | Common Choices | Rationale & Causality |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf) | The choice depends on the substrate's reactivity. Pre-catalysts like Pd(OAc)₂ are often paired with ligands to form the active Pd(0) species in situ. |
| Ligand | PPh₃, SPhos, XPhos, RuPhos, dppf | Bulky, electron-rich phosphine ligands stabilize the Pd(0) center and promote efficient oxidative addition and reductive elimination, especially for challenging substrates. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃ | A base is required to activate the boronic acid for transmetalation. Stronger bases (e.g., Cs₂CO₃) can accelerate the reaction but may not be suitable for base-sensitive substrates.[16] |
| Solvent | Toluene, Dioxane, THF, DME, Acetonitrile/Water mixtures | The solvent system must solubilize the reactants and facilitate the reaction. Aqueous mixtures are common and can accelerate the transmetalation step. |
| Temperature | 60 - 120 °C | Higher temperatures are often required to drive the reaction, particularly the oxidative addition and reductive elimination steps. |
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Inactive catalyst (oxidation); Insufficient temperature; Poorly soluble reactants; Inappropriate base/ligand combination. | Ensure an inert atmosphere; Screen different ligands (e.g., more electron-rich ones like XPhos); Increase temperature; Use a different solvent system (e.g., Toluene/Water). |
| Incomplete Reaction | Insufficient reaction time; Catalyst decomposition. | Extend reaction time; Add a fresh portion of the catalyst/ligand; Increase temperature. |
| Protodeboronation | Presence of excess water or protic sources; Base is too strong; Prolonged heating. | Use anhydrous base and solvents; Use a milder base (e.g., K₃PO₄); Minimize reaction time once the starting material is consumed. |
| Homocoupling of Boronic Acid | Oxygen contamination leading to oxidative homocoupling. | Thoroughly degas solvents and maintain a strict inert atmosphere throughout the reaction. |
Conclusion
6-Benzyloxy-2-fluoro-3-methylphenylboronic acid is a highly valuable and strategically designed reagent in medicinal chemistry. Its well-defined structure allows for predictable reactivity in Suzuki-Miyaura cross-coupling reactions, enabling the efficient synthesis of complex biaryl and heteroaryl-aryl scaffolds. The incorporated benzyloxy, fluoro, and methyl groups provide medicinal chemists with multiple handles to fine-tune the steric, electronic, and pharmacokinetic properties of target molecules. The protocols and guidelines presented herein offer a robust framework for researchers to leverage this powerful building block in the discovery and development of novel therapeutics, particularly in the highly competitive field of kinase inhibitor design.
References
- CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents. (n.d.).
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Barreiro, E. J., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(19), 5848. [Link]
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Identification of the Benzyloxyphenyl Pharmacophore: A Structural Unit That Promotes Sodium Channel Slow Inactivation. (2012). ACS Chemical Neuroscience, 3(7), 514-523. [Link]
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Small Molecule Kinase Inhibitor Drugs (1995–2021). (2021). Journal of Medicinal Chemistry, 65(2), 1047-1131. [Link]
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Gozdalik, J. T., Adamczyk-Woźniak, A., & Sporzyński, A. (2017). Influence of fluorine substituents on the properties of phenylboronic compounds. Pure and Applied Chemistry, 90(4), 677–702. [Link]
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The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to... (n.d.). Retrieved January 26, 2026, from [Link]
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Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. (2024). Journal of Applied Pharmaceutical Science, 14(3), 001-012. [Link]
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The influence of ortho-substituents on the properties of phenylboronic acids. (2020). Journal of Organometallic Chemistry, 921, 121387. [Link]
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Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. (2025). Technical Disclosure Commons. [Link]
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Asif, M. (2016). Biological Potential of Fluoro-Benzene Analogs. Annals of Clinical and Laboratory Research, 4(3), 123. [Link]
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Significance of Fluorine in Medicinal Chemistry: A Review. (n.d.). Retrieved January 26, 2026, from [Link]
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Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. (2022). Molecules, 27(11), 3456. [Link]
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Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. (2023). ChemRxiv. [Link]
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Gozdalik, J. T., Adamczyk-Woźniak, A., & Sporzyński, A. (2018). Influence of fluorine substituents on the properties of phenylboronic compounds. Pure and Applied Chemistry, 90(4), 677-702. [Link]
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Design, synthesis, characterization and biological evaluation, of some novel (E)-6- (benzyloxy)-2-(4-bromobenzylidene). (n.d.). Retrieved January 26, 2026, from [Link]
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Phenylboronic acid-derived nanovectors for gene/drug delivery by targeting cell surface glycans. (2024). RSC Advances, 14(10), 6909-6925. [Link]
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Ortho‐Azophenylboronic Acid Esters for Colorimetric Fluoride Ion Sensing Designed by Speciation. (2025). Chemistry – An Asian Journal. [Link]
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Design, synthesis, and evaluation of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1642-1655. [Link]
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Asif, M. (2016). Biological Potential of FluoroBenzene Analogs. Annals of Clinical and Laboratory Research, 4(3), 123. [Link]
- US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. (n.d.). Google Patents.
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). RSC Advances, 14(41), 29997-30001. [Link]
-
PROCESS FOR THE SELECTIVE DEPROTONATION AND FUNCTIONALIZATION OF 1-FLUORO-2-SUBSTITUTED-3-CHLOROBENZENES. (n.d.). European Patent Office. Retrieved January 26, 2026, from [Link]
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Revealing the role of the benzyloxy pharmacophore in the design of a new class of monoamine oxidase-B inhibitors. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1642-1655. [Link]
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Biphenyl amide p38 kinase inhibitors 3: Improvement of cellular and in vivo activity. (2007). Bioorganic & Medicinal Chemistry Letters, 17(12), 3352-3357. [Link]
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Application Notes and Protocols for Catalytic Systems Compatible with 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Challenges of a Polysubstituted Arylboronic Acid
6-Benzyloxy-2-fluoro-3-methylphenylboronic acid is a valuable building block in medicinal chemistry and materials science, offering a unique combination of steric and electronic properties. The presence of a bulky benzyloxy group and a fluorine atom both ortho to the boronic acid moiety, along with a meta-methyl group, presents significant challenges for traditional cross-coupling reactions. These substituents introduce considerable steric hindrance around the reactive center, which can impede the crucial transmetalation step in catalytic cycles like the Suzuki-Miyaura coupling. Furthermore, the electron-withdrawing nature of the fluorine atom can influence the electronic properties of the boronic acid, potentially affecting its reactivity.
This guide provides a comprehensive overview of catalytic systems and detailed protocols specifically tailored to address the complexities of this polysubstituted arylboronic acid, enabling its effective use in the synthesis of complex molecular architectures.
Understanding the Key Challenges
The primary hurdles in employing 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid in cross-coupling reactions are:
-
Steric Hindrance: The ortho-benzyloxy and ortho-fluoro groups create a sterically congested environment around the boronic acid. This bulkiness can hinder the approach of the palladium catalyst and the subsequent transfer of the aryl group from boron to palladium (transmetalation), which is often the rate-limiting step in the Suzuki-Miyaura catalytic cycle.
-
Electronic Effects: The fluorine atom is strongly electron-withdrawing, which can decrease the nucleophilicity of the arylboronic acid. This electronic deactivation can slow down the transmetalation process.
-
Protodeboronation: Like many arylboronic acids, this substrate can be susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of an undesired byproduct and reduced yields.
Overcoming these challenges necessitates the careful selection of a catalytic system that can accommodate the steric bulk and electronic nature of the substrate.
Recommended Catalytic Systems for Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds. For a sterically demanding and electronically complex substrate such as 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid, the choice of the palladium catalyst and, critically, the ancillary ligand is paramount.
Core Components of a Successful Catalytic System:
-
Palladium Precatalyst: A source of palladium(0) is required to initiate the catalytic cycle. While various precursors can be used, palladium(II) sources like Palladium(II) acetate (Pd(OAc)₂) or palladium(II) chloride (PdCl₂) are common and are reduced in situ to the active Pd(0) species. Pre-formed Pd(0) sources like Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are also highly effective.
-
Ligand: The ligand stabilizes the palladium center and modulates its reactivity. For sterically hindered substrates, bulky and electron-rich phosphine ligands are generally the most effective. These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle and can help to overcome the steric barrier in the transmetalation step.
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation. The choice of base can significantly impact the reaction rate and yield.
-
Solvent: The solvent must be capable of dissolving the reactants and catalyst components and is often a key parameter in optimizing the reaction.
Visualizing the Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling is depicted below. The choice of each component of the catalytic system is critical for navigating the challenges posed by sterically hindered substrates.
Caption: The Suzuki-Miyaura catalytic cycle.
Detailed Application Protocol: Suzuki-Miyaura Coupling of 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid with an Aryl Bromide
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid with a generic aryl bromide. Optimization of the reaction parameters may be necessary for specific substrates.
Materials and Reagents:
-
6-Benzyloxy-2-fluoro-3-methylphenylboronic acid
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate tribasic (K₃PO₄)
-
Toluene
-
Water (degassed)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Experimental Procedure:
-
Reaction Setup:
-
To a clean, dry reaction vessel equipped with a magnetic stir bar, add 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid (1.2 equivalents), the aryl bromide (1.0 equivalent), and potassium phosphate (K₃PO₄) (2.0 equivalents).
-
In a separate vial, prepare the catalyst solution by dissolving Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents) and SPhos (0.04 equivalents) in toluene.
-
Add the catalyst solution to the reaction vessel.
-
-
Degassing:
-
Seal the reaction vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
-
Solvent Addition:
-
Add degassed toluene and degassed water to the reaction vessel to achieve the desired concentration (typically 0.1-0.5 M with respect to the aryl bromide). A common solvent ratio is 10:1 toluene:water.
-
-
Reaction:
-
Place the reaction vessel in a preheated oil bath at 80-110 °C.
-
Stir the reaction mixture vigorously for the specified time (typically 12-24 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
-
Data Summary: Recommended Catalytic Systems
The following table summarizes recommended catalytic systems for the Suzuki-Miyaura coupling of sterically hindered arylboronic acids, which can serve as a starting point for the optimization of reactions with 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid.
| Palladium Precatalyst | Ligand | Base | Solvent System | Temperature (°C) | Notes |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/Water | 80-110 | A robust and generally effective system for hindered couplings. |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane/Water | 80-110 | XPhos is another excellent ligand for challenging substrates. |
| PdCl₂(dppf) | (dppf) | K₂CO₃ | DME/Water | 80-100 | A classic system, may require higher temperatures for hindered substrates. |
| NiCl₂(dppf) | (dppf) | K₃PO₄ | Dioxane | 70-80 | Nickel catalysis can be a cost-effective alternative for some couplings.[1] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed system- Low reaction temperature | - Use a fresh batch of catalyst and ligand.- Ensure thorough degassing of solvents and the reaction vessel.- Increase the reaction temperature in increments of 10-20 °C. |
| Formation of Homocoupled Byproduct (Ar-Ar) | - Oxidative homocoupling of the boronic acid | - Ensure the reaction is strictly anaerobic.- Decrease the reaction temperature. |
| Protodeboronation | - Presence of protic impurities or excess water- Prolonged reaction time at high temperature | - Use anhydrous solvents and dry reagents.- Optimize the reaction time to minimize exposure to high temperatures after completion. |
| Decomposition of Starting Material | - Reaction temperature is too high- Incompatible base or solvent | - Lower the reaction temperature.- Screen different bases (e.g., Cs₂CO₃, K₂CO₃) and solvents (e.g., dioxane, DME). |
Logical Workflow for Catalyst System Selection
The selection of an optimal catalytic system is crucial for success. The following diagram illustrates a decision-making workflow for this process.
Caption: Decision workflow for optimizing the catalytic system.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. 1995 , 95 (7), 2457–2483. [Link]
-
Littke, A. F.; Fu, G. C. Palladium-Catalyzed Cross-Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. 2002 , 41 (22), 4176–4211. [Link]
-
Billingsley, K. L.; Buchwald, S. L. Highly Efficient Monophosphine-Based Catalysts for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Aryl and Heteroaryl Chlorides. Journal of the American Chemical Society. 2007 , 129 (11), 3358–3366. [Link]
-
Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. 2008 , 41 (11), 1461–1473. [Link]
-
Indolese, A. F. A new catalyst for the Suzuki cross-coupling of chloroarenes with arylboronic acids. Tetrahedron Letters. 1997 , 38 (21), 3513-3516. [Link]
-
Wolfe, J. P.; Singer, R. A.; Yang, B. H.; Buchwald, S. L. Highly Active Catalysts for the Suzuki Coupling Reaction: A General System for the Synthesis of Tri- and Tetra-ortho-substituted Biaryls. Journal of the American Chemical Society. 1999 , 121 (41), 9550–9561. [Link]
-
Yin, J.; Rainka, M. P.; Zhang, X.-X.; Buchwald, S. L. A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand and Improvements in the Methodology. Journal of the American Chemical Society. 2002 , 124 (7), 1162–1163. [https://doi.org/10.1021/ja017319+] ([Link])
-
Wallace, D. J.; Chen, C. Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters. 2002 , 43 (39), 6987-6990. [Link]
-
Carrow, B. P.; Hartwig, J. F. Distinguishing between Pathways for Transmetalation in Suzuki–Miyaura Reactions. Journal of the American Chemical Society. 2011 , 133 (7), 2116–2119. [Link]
-
Thomas, A. A.; Wang, H.; Zompa, M. A.; Abboud, K. A.; Ison, E. A. An Experimental and Computational Investigation of the Suzuki–Miyaura Cross-Coupling Reaction of 2-Pyridyl Halides. Organometallics. 2013 , 32 (17), 4766–4774. [Link]
-
Lennox, A. J. J.; Lloyd-Jones, G. C. The Suzuki–Miyaura Coupling of Aryl Boronic Acids: The Crucial Role of the Base. Angewandte Chemie International Edition. 2013 , 52 (29), 7362–7370. [Link]
-
Han, F.-S. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews. 2013 , 42 (12), 5270-5298. [Link]
-
Valente, C.; Organ, M. G. Suzuki-Miyaura Cross-Coupling of Aryl and Vinyl Chlorides with Boronic Acids Using a Pd-PEPPSI-IPent Catalyst. Chemistry – A European Journal. 2011 , 17 (41), 11473-11477. [Link]
-
González-Bobes, F.; Fu, G. C. Nickel-Catalyzed Cross-Couplings of Aryl Halides and Triflates with Arylboronic Acids. Journal of the American Chemical Society. 2006 , 128 (16), 5360–5361. [Link]
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Application Notes and Protocols for the Suzuki-Miyaura Coupling of 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Biaryl Scaffolds
The biaryl motif is a cornerstone in medicinal chemistry and materials science, conferring valuable properties such as conformational rigidity and extended conjugation. The introduction of fluorine atoms into these scaffolds can significantly modulate their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[1] This guide focuses on the Suzuki-Miyaura cross-coupling reaction of a highly functionalized building block, 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid, with various aryl halides. The strategic placement of the fluoro, methyl, and benzyloxy groups offers a versatile platform for the synthesis of complex, sterically hindered biaryls, which are often challenging to access through traditional methods.
The ortho-fluoro substituent not only influences the electronic properties of the resulting biaryl but also plays a crucial role in the Suzuki-Miyaura reaction itself. Its electron-withdrawing nature increases the Lewis acidity of the boronic acid, which can facilitate the transmetalation step of the catalytic cycle.[1] The benzyloxy group serves as a protecting group for a phenol, allowing for late-stage deprotection to reveal a hydroxyl group, a key functional handle for further molecular elaboration or as a critical pharmacophore element. The adjacent methyl group introduces steric hindrance, which can be exploited to control atropisomerism in the final biaryl product.
This document provides a comprehensive overview of the reaction, including a detailed mechanistic discussion, optimized experimental protocols, and methods for the subsequent deprotection of the benzyloxy group.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3][4]
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// Nodes Pd0 [label="Pd(0)Ln", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,2!"]; OxAdd [label="Oxidative\nAddition", shape=plaintext, pos="1.5,2!"]; PdII [label="Ar-Pd(II)Ln-X", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="3,2!"]; Transmetalation [label="Transmetalation", shape=plaintext, pos="3,0.5!"]; ArBOH2 [label="Ar'B(OH)₂ + Base", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124", pos="1.5,-0.5!"]; PdII_Ar [label="Ar-Pd(II)Ln-Ar'", fillcolor="#FBBC05", fontcolor="#202124", pos="3,-2!"]; RedElim [label="Reductive\nElimination", shape=plaintext, pos="1.5,-2!"]; Biaryl [label="Ar-Ar'", shape=ellipse, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF", pos="0,-0.5!"];
// Edges Pd0 -> PdII [label="Ar-X", headlabel=""]; PdII -> PdII_Ar [label="[Ar'B(OH)₃]⁻"]; ArBOH2 -> PdII; PdII_Ar -> Pd0 [label=""]; PdII_Ar -> Biaryl; } caption { label = "Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Reaction."; fontsize = 10; fontname = "Helvetica"; } enddot
1. Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (Ar-X) to a coordinatively unsaturated Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, forming a Pd(II) intermediate. The reactivity of the aryl halide generally follows the trend I > Br > OTf >> Cl.[5]
2. Transmetalation: This is often the rate-determining step. The organic moiety from the boronic acid (Ar') is transferred to the palladium center. This process requires activation of the boronic acid by a base, which forms a more nucleophilic boronate species ([Ar'B(OH)₃]⁻).[3][6] This boronate then reacts with the Pd(II) complex, displacing the halide and forming a diorganopalladium(II) intermediate.
3. Reductive Elimination: The final step is the reductive elimination of the two organic groups (Ar and Ar') from the palladium center, forming the desired biaryl product (Ar-Ar') and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[2]
Experimental Protocols
Part A: Synthesis of 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid
While 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid is commercially available from several suppliers, its synthesis from simpler precursors can be achieved via a directed ortho-metalation-borylation sequence.
Materials:
-
1-(Benzyloxy)-3-fluoro-2-methylbenzene
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), aqueous solution
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-(benzyloxy)-3-fluoro-2-methylbenzene and anhydrous THF.
-
Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 1 hour.
-
Borylation: To the reaction mixture, add triisopropyl borate dropwise, again keeping the internal temperature below -70 °C. After the addition is complete, allow the reaction to warm slowly to room temperature and stir overnight.
-
Workup: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of aqueous HCl. Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Purification: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Isolation: Triturate the resulting crude solid with hexanes to afford 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid as a white solid.
Part B: Suzuki-Miyaura Coupling of 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid with an Aryl Bromide
This protocol provides a general method for the coupling reaction. The choice of catalyst, ligand, base, and solvent may require optimization depending on the specific aryl halide used. For sterically hindered or electron-deficient aryl halides, the use of advanced catalyst systems is recommended.
dot graph "Suzuki-Miyaura_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reagents [label="Combine Boronic Acid,\nAryl Halide, Base,\nand Solvent"]; Degas [label="Degas Mixture\n(e.g., N₂ Purge)"]; Catalyst [label="Add Pd Catalyst\nand Ligand"]; Heat [label="Heat Reaction\n(e.g., 80-110 °C)"]; Monitor [label="Monitor Progress\n(TLC, LC-MS)"]; Workup [label="Aqueous Workup\nand Extraction"]; Purify [label="Purify Product\n(Column Chromatography)"]; End [label="Isolated Biaryl Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Reagents; Reagents -> Degas; Degas -> Catalyst; Catalyst -> Heat; Heat -> Monitor; Monitor -> Workup [label="Reaction Complete"]; Workup -> Purify; Purify -> End; } caption { label = "Figure 2: General Experimental Workflow for the Suzuki-Miyaura Coupling."; fontsize = 10; fontname = "Helvetica"; } enddot
Materials:
-
6-Benzyloxy-2-fluoro-3-methylphenylboronic acid
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, XPhos Pd G2, or Pd(OAc)₂)
-
Ligand (if using Pd(OAc)₂, e.g., XPhos, SPhos)
-
Base (e.g., K₃PO₄, K₂CO₃, or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane, toluene, or DMF, often with water)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a reaction vessel, combine 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (e.g., K₃PO₄, 3.0 equivalents).
-
Solvent Addition and Degassing: Add the chosen solvent system (e.g., 1,4-dioxane/water 4:1). Degas the mixture by bubbling nitrogen through it for 15-20 minutes.
-
Catalyst Addition: To the degassed mixture, add the palladium catalyst (e.g., XPhos Pd G2, 0.02 equivalents).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) under a nitrogen atmosphere and monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate. Wash the organic layer with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
| Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Bromoanisole | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/EtOH/H₂O | 85 | ~85-95 |
| 1-Bromo-4-(trifluoromethyl)benzene | XPhos Pd G2 | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | ~80-90 |
| 2-Bromopyridine | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Toluene | 110 | ~75-85 |
| 1-Bromo-2,4-difluorobenzene | Pd(dppf)Cl₂ | K₃PO₄ | DMF/H₂O | 90 | ~80-90 |
Table 1: Representative Reaction Conditions and Expected Yields. These are generalized conditions and may require optimization.
Part C: Deprotection of the Benzyloxy Group
The benzyloxy protecting group can be removed under various conditions to yield the corresponding phenol. The two most common methods are catalytic hydrogenolysis and cleavage with a strong Lewis acid like boron tribromide.
Protocol C1: Catalytic Hydrogenolysis
This method is generally clean and high-yielding but is not suitable for substrates containing other reducible functional groups (e.g., alkenes, alkynes, nitro groups).
Materials:
-
Benzyloxy-protected biaryl
-
Palladium on carbon (Pd/C, 10 wt%)
-
Solvent (e.g., ethanol, methanol, ethyl acetate, or THF)
-
Hydrogen source (H₂ gas balloon or a hydrogen generator)
Procedure:
-
Reaction Setup: Dissolve the benzyloxy-protected biaryl in a suitable solvent in a flask equipped with a magnetic stir bar.
-
Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol% of palladium) to the solution.
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas (this can be repeated three times to ensure an inert atmosphere). Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient) at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to afford the deprotected phenolic biaryl.[7][8][9]
Protocol C2: Cleavage with Boron Tribromide (BBr₃)
This method is effective for substrates that are sensitive to hydrogenation but requires careful handling of the corrosive and moisture-sensitive BBr₃.
Materials:
-
Benzyloxy-protected biaryl
-
Boron tribromide (BBr₃) solution in dichloromethane (DCM)
-
Anhydrous dichloromethane (DCM)
-
Methanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Reaction Setup: Dissolve the benzyloxy-protected biaryl in anhydrous DCM in a flame-dried flask under a nitrogen atmosphere.
-
Reagent Addition: Cool the solution to -78 °C. Slowly add the BBr₃ solution dropwise.
-
Reaction: Stir the reaction at -78 °C and allow it to warm slowly to 0 °C or room temperature, monitoring the progress by TLC.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by the slow, dropwise addition of methanol.
-
Workup: Add saturated aqueous NaHCO₃ solution to neutralize the excess acid. Separate the layers and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.[10][11][12]
Conclusion
The Suzuki-Miyaura coupling of 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid with aryl halides is a powerful and versatile method for the synthesis of complex, functionalized biaryls. The strategic positioning of the fluoro, methyl, and benzyloxy groups on the boronic acid partner provides a gateway to a wide range of structures with potential applications in drug discovery and materials science. By selecting the appropriate catalyst system and reaction conditions, high yields of the desired biaryl products can be achieved. Furthermore, the benzyloxy group can be efficiently removed post-coupling, providing access to valuable phenolic biaryls for further synthetic transformations.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Ni, K., & Hui, Y. (2018). Fluorinated Phenylboronic Acids in Suzuki-Miyaura Cross-Coupling Reactions. European Journal of Organic Chemistry, 2018(45), 6299-6312. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]
-
Suzuki-Miyaura Coupling. Organic Chemistry Portal. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
McOmie, J. F. W., & West, D. E. (1969). The Cleavage of Ethers with Boron Tribromide. Organic Syntheses, 49, 53. [Link]
-
Benzyl Ethers. Organic Chemistry Portal. [Link]
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. [Link]
Sources
- 1. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. Benzyl Ethers [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 10. researchgate.net [researchgate.net]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
Protecting Group Strategies for Benzyloxy-Containing Boronic Acids: Application Notes and Protocols
Introduction: Navigating the Synthesis of Benzyloxy-Functionalized Arylboronic Acids
Benzyloxy-containing arylboronic acids and their derivatives are pivotal intermediates in modern organic synthesis, particularly in the realm of drug discovery and materials science. The benzyloxy moiety serves as a common protecting group for phenols, enabling a wide range of subsequent chemical transformations. However, the successful application of these building blocks, especially in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, is often contingent on the judicious protection of the boronic acid functionality. This guide provides a comprehensive overview of protecting group strategies for benzyloxy-containing boronic acids, with a focus on practical applications and detailed protocols for researchers in the field.
The inherent challenge in manipulating these bifunctional molecules lies in the potential for incompatibility between the reaction conditions required for transformations elsewhere in the molecule and the stability of the boronic acid. Unprotected boronic acids are susceptible to side reactions such as protodeboronation, oxidation, and the formation of boroxines, which can complicate purification and reduce yields.[1] Therefore, the temporary masking of the boronic acid group is often a crucial step in a synthetic sequence. This application note will delve into the most common and effective protecting groups for this purpose: the pinacol and N-methyliminodiacetic acid (MIDA) esters. We will explore the rationale behind their selection, their relative stabilities, and detailed protocols for their installation and removal in the context of benzyloxy-substituted arylboronic acids.
Core Principles: Selecting the Right Protecting Group
The choice of a protecting group for a benzyloxy-containing boronic acid should be guided by several key principles:
-
Orthogonality: The protecting group for the boronic acid must be removable under conditions that do not affect the benzyloxy group, and vice-versa. This is paramount for selective deprotection and further functionalization.
-
Stability: The protected boronic acid must be stable to the reaction conditions planned for subsequent steps in the synthesis. This includes tolerance to acidic or basic media, oxidizing or reducing agents, and the conditions of various coupling reactions.
-
Ease of Installation and Removal: The protecting group should be introduced and removed in high yield under mild conditions.
-
Physical Properties: The protected boronic acid should ideally be a stable, crystalline solid that is amenable to purification by standard techniques such as chromatography or recrystallization.
Key Protecting Groups for Boronic Acids
Pinacol Esters: The Workhorse of Boronic Acid Protection
Pinacol esters are arguably the most widely used protecting groups for boronic acids.[2] They are readily prepared by the reaction of a boronic acid with pinacol, often with azeotropic removal of water.
Advantages of Pinacol Esters:
-
High Stability: Pinacol esters are generally stable to a wide range of reaction conditions, including chromatography on silica gel (though prolonged exposure should be avoided).[1]
-
Direct Use in Coupling Reactions: In many cases, pinacol esters can be used directly in Suzuki-Miyaura coupling reactions without the need for prior deprotection.[2]
-
Commercial Availability: A wide variety of arylboronic acid pinacol esters are commercially available.
Limitations:
-
Deprotection Challenges: The removal of the pinacol group to regenerate the free boronic acid can sometimes be challenging, often requiring acidic or oxidative conditions that may not be compatible with sensitive functional groups.[2][3]
MIDA Esters: A Robust and Versatile Alternative
N-methyliminodiacetic acid (MIDA) esters have emerged as a powerful alternative to pinacol esters, offering exceptional stability and unique reactivity profiles. The MIDA ligand forms a tetracoordinate boronate complex, which renders the boron atom less susceptible to transmetalation in Suzuki-Miyaura couplings.[4]
Advantages of MIDA Esters:
-
Exceptional Stability: MIDA boronates are highly stable, crystalline solids that are generally inert to anhydrous cross-coupling conditions, even at elevated temperatures.[5] They are also highly compatible with a broad range of synthetic reagents.[5]
-
Controlled Release: The MIDA group can be cleaved under mild aqueous basic conditions to release the free boronic acid in a controlled manner, which can be advantageous for challenging coupling reactions.[4][5]
-
Purification Handle: MIDA boronates exhibit a unique binary affinity for silica gel, allowing for a "catch-and-release" purification strategy.[6]
Limitations:
-
Synthesis: The preparation of MIDA boronates can be more demanding than that of pinacol esters, often requiring anhydrous conditions.[2]
Orthogonal Deprotection Strategies
The presence of a benzyloxy group necessitates careful consideration of orthogonal deprotection strategies. The benzyl group is typically cleaved by hydrogenolysis (e.g., H₂, Pd/C), which is a reductive method.[7]
-
Cleavage of Benzyl Ether in the Presence of Boronate Esters: Both pinacol and MIDA esters are generally stable to the neutral conditions of catalytic hydrogenolysis. This allows for the selective deprotection of the phenol while leaving the protected boronic acid intact for subsequent reactions.
-
Cleavage of Boronate Esters in the Presence of a Benzyl Ether:
-
Pinacol Esters: Deprotection of pinacol esters often requires acidic conditions (e.g., aqueous acid) or transesterification followed by hydrolysis.[2] These conditions are generally compatible with the acid-stable benzyl ether.
-
MIDA Esters: MIDA esters are cleaved under mild aqueous basic conditions (e.g., NaOH or NaHCO₃).[5] Benzyl ethers are stable to these conditions, ensuring orthogonality.
-
The choice between pinacol and MIDA esters may therefore depend on the desired order of deprotection and the overall synthetic strategy.
Application Notes and Protocols
Protocol 1: Synthesis of 4-(Benzyloxy)phenylboronic Acid Pinacol Ester
This protocol describes the protection of a commercially available benzyloxy-substituted arylboronic acid with pinacol.
Materials:
-
4-(Benzyloxy)phenylboronic acid
-
Pinacol
-
Toluene
-
Magnesium sulfate (anhydrous)
-
Dean-Stark apparatus
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add 4-(benzyloxy)phenylboronic acid (1.0 eq), pinacol (1.1 eq), and toluene (approx. 0.1 M solution of the boronic acid).
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction by TLC or LC-MS until all the starting boronic acid is consumed (typically 2-4 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the crude residue in a suitable solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 4-(benzyloxy)phenylboronic acid pinacol ester.
Protocol 2: Synthesis of 4-(Benzyloxy)phenylboronic Acid MIDA Ester
This protocol details the synthesis of a MIDA boronate from a benzyloxy-substituted arylboronic acid.
Materials:
-
4-(Benzyloxy)phenylboronic acid
-
N-Methyliminodiacetic acid (MIDA)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Acetonitrile (MeCN), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
High-vacuum line
-
Standard glassware for workup and purification
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-(benzyloxy)phenylboronic acid (1.0 eq) and N-methyliminodiacetic acid (1.1 eq).
-
Add anhydrous DMSO to dissolve the solids (a minimal amount to achieve a concentrated solution).
-
Heat the mixture to 80-100 °C under high vacuum for 1-2 hours to remove any residual water.
-
Allow the mixture to cool to room temperature and then add anhydrous acetonitrile.
-
Stir the resulting suspension at room temperature for 1-2 hours.
-
Collect the solid product by filtration, wash with cold acetonitrile, and dry under vacuum to yield the 4-(benzyloxy)phenylboronic acid MIDA ester.
Protocol 3: Deprotection of 4-(Benzyloxy)phenylboronic Acid Pinacol Ester
This protocol describes a two-step deprotection of a pinacol ester via a diethanolamine intermediate.[2]
Materials:
-
4-(Benzyloxy)phenylboronic acid pinacol ester
-
Diethanolamine (DEA)
-
Diethyl ether
-
Hydrochloric acid (0.1 M)
-
Standard glassware for reaction and workup
Procedure:
Step 1: Transesterification with Diethanolamine
-
In a flask, dissolve the 4-(benzyloxy)phenylboronic acid pinacol ester (1.0 eq) in diethyl ether.
-
Add diethanolamine (1.1 eq) dropwise at room temperature.
-
Stir the mixture for approximately 30 minutes. A precipitate of the DEA boronate should form.
-
Collect the solid by filtration and wash with cold diethyl ether.
Step 2: Hydrolysis
-
Suspend the isolated DEA boronate in a biphasic mixture of diethyl ether and 0.1 M HCl.
-
Stir vigorously for 20-30 minutes at room temperature.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to obtain the 4-(benzyloxy)phenylboronic acid.
Protocol 4: Deprotection of 4-(Benzyloxy)phenylboronic Acid MIDA Ester
This protocol outlines the mild basic hydrolysis of a MIDA boronate.[5]
Materials:
-
4-(Benzyloxy)phenylboronic acid MIDA ester
-
Tetrahydrofuran (THF)
-
Sodium hydroxide (1 M aqueous solution) or saturated aqueous sodium bicarbonate
-
Diethyl ether or ethyl acetate
-
Hydrochloric acid (1 M) for acidification
-
Standard glassware for workup
Procedure:
-
Dissolve the 4-(benzyloxy)phenylboronic acid MIDA ester (1.0 eq) in THF.
-
Add an equal volume of 1 M aqueous NaOH or saturated aqueous NaHCO₃.
-
Stir the biphasic mixture vigorously at room temperature. Monitor the reaction by TLC or LC-MS until deprotection is complete (typically 10-30 minutes).
-
Separate the layers.
-
Carefully acidify the aqueous layer with 1 M HCl to precipitate the boronic acid.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the 4-(benzyloxy)phenylboronic acid.
Comparative Analysis of Protecting Groups
| Feature | Pinacol Ester | MIDA Ester |
| Synthesis | Relatively simple, often driven by azeotropic water removal. | Requires anhydrous conditions and can be more technically demanding. |
| Stability | Good stability to a wide range of conditions, including chromatography. | Exceptional stability, often crystalline and bench-stable indefinitely.[5] |
| Reactivity in Coupling | Can often be used directly in Suzuki-Miyaura coupling. | Generally unreactive in anhydrous coupling conditions, requiring a separate deprotection step or slow-release conditions.[4][5] |
| Deprotection | Can be challenging; often requires acidic or oxidative conditions.[2][3] | Mild and efficient deprotection under aqueous basic conditions.[5] |
| Purification | Standard chromatographic or recrystallization methods. | Can be purified by standard methods or a unique "catch-and-release" silica gel protocol.[6] |
| Orthogonality with Benzyl Ether | Generally good. Deprotection of benzyl ether by hydrogenolysis is compatible. Boronate deprotection is also typically compatible with the benzyl ether. | Excellent. Deprotection of benzyl ether by hydrogenolysis is compatible. MIDA ester deprotection under basic conditions is orthogonal. |
Visualizing the Workflow
Caption: Workflow for the protection and deprotection of benzyloxyaryl boronic acids.
Caption: Orthogonal deprotection strategies for benzyloxyaryl boronate esters.
Conclusion
The successful synthesis and application of benzyloxy-containing arylboronic acids hinge on the strategic use of protecting groups for the boronic acid moiety. Both pinacol and MIDA esters offer robust and reliable protection, with the choice between them depending on the specific requirements of the synthetic route, particularly the desired orthogonality and deprotection conditions. Pinacol esters serve as a convenient and often directly usable form of the boronic acid, while MIDA esters provide exceptional stability and a controlled-release mechanism under mild basic conditions. By understanding the principles outlined in this guide and utilizing the detailed protocols, researchers can confidently navigate the synthesis of these valuable building blocks, paving the way for advancements in medicinal chemistry and materials science.
References
- A Method for the Deprotection of Alkylpinacolyl Boronate Esters.
- Protecting Groups for Boronic Acids.
- From Synthesis to Function via Iterative Assembly of N‑Methyliminodiacetic Acid Boron
- 3 - Organic Syntheses Procedure. Organic Syntheses.
- MIDA-protected Boron
- Benzyl Ethers - Protecting Groups. Organic Chemistry Portal.
- Born again Boron.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. MIDA Boronates [sigmaaldrich.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Benzyl Ethers [organic-chemistry.org]
- 7. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Guide to Stereospecific Cross-Coupling with Boronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The precise control of stereochemistry is a cornerstone of modern drug discovery and development. Chiral molecules often exhibit significantly different pharmacological activities, and the ability to selectively synthesize a single enantiomer is paramount. Stereospecific cross-coupling reactions, particularly the Suzuki-Miyaura reaction, have emerged as a powerful and versatile tool for the construction of chiral centers, enabling the synthesis of complex, three-dimensional molecules with high fidelity.[1][2][3] This guide provides an in-depth overview of the core principles, mechanistic insights, and practical protocols for performing stereospecific cross-coupling reactions with boronic acid derivatives.
Core Principles and Mechanistic Insights
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organic halide or triflate.[4] Its mild reaction conditions, high functional group tolerance, and the low toxicity of the boron-containing byproducts have contributed to its widespread adoption in both academic and industrial settings.[5][6]
The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[7]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the organic halide to a low-valent palladium(0) complex, forming a palladium(II) intermediate. This step is often the rate-determining step in the catalytic cycle.[7]
-
Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the palladium(II) complex.[6][7] This step is crucial for the stereochemical outcome of the reaction.
-
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the final product, regenerating the palladium(0) catalyst.[7]
A key feature of the Suzuki-Miyaura coupling of secondary alkylboronic esters is that the transmetalation and reductive elimination steps typically proceed with retention of configuration at the carbon-boron bond.[5][8] This high degree of stereospecificity is what makes this reaction so valuable for the synthesis of enantiomerically enriched compounds.
Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Factors Influencing Stereospecificity
Several factors can influence the stereochemical outcome of the reaction:
-
Nature of the Boronic Acid Derivative: While boronic acids are commonly used, boronic esters (especially pinacol esters) and trifluoroborates are often preferred for stereospecific couplings due to their stability and handling characteristics.[9]
-
Structure of the Organoboron Compound: The reaction is most effective for π-activated systems like benzylic and allylic boronic esters.[5] Stereospecific couplings of unactivated secondary and tertiary alkylboronic esters are more challenging due to the potential for side reactions like β-hydride elimination.[5]
-
Catalyst and Ligands: The choice of palladium catalyst and, crucially, the phosphine ligand is critical. Bulky, electron-rich phosphine ligands can promote the desired reductive elimination and suppress unwanted side reactions.[10]
-
Reaction Conditions: The base, solvent, and temperature all play important roles in achieving high stereospecificity. The base is required to activate the boronic acid derivative, forming a more nucleophilic "ate" complex that facilitates transmetalation.[6]
Experimental Protocols
The following is a general protocol for a stereospecific Suzuki-Miyaura coupling of a chiral secondary benzylic boronic ester with an aryl bromide. Researchers should optimize the conditions for their specific substrates.
Figure 2: A general experimental workflow for a stereospecific Suzuki-Miyaura cross-coupling reaction.
Protocol: Stereospecific Suzuki-Miyaura Coupling
Materials:
-
Chiral secondary benzylic boronic ester (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene/Water 10:1)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add the chiral secondary benzylic boronic ester, aryl bromide, palladium catalyst, and phosphine ligand.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent and then the base.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC/MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the yield and enantiomeric excess of the product (e.g., by chiral HPLC analysis).
Data Presentation: Examples of Stereospecific Cross-Couplings
The following table summarizes representative examples of stereospecific Suzuki-Miyaura couplings, highlighting the diversity of substrates and the high degree of stereochemical control that can be achieved.
| Entry | Boronic Ester Substrate | Electrophile | Catalyst/Ligand | Base | Solvent | Yield (%) | Enantiomeric Excess (%) | Reference |
| 1 | (S)-1-phenylethylboronic acid pinacol ester | 4-bromotoluene | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 95 | >99 | [5] |
| 2 | (R)-1-(4-methoxyphenyl)ethylboronic acid pinacol ester | 1-bromo-4-fluorobenzene | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane/H₂O | 88 | 98 | [10] |
| 3 | (S)-1-cyclohexyl-1-phenylmethylboronic acid neopentyl glycol ester | 2-bromopyridine | Pd(OAc)₂ / XPhos | K₂CO₃ | THF/H₂O | 92 | 97 | [11] |
| 4 | Chiral secondary alkyltrifluoroborate | Aryl chloride | Pd precatalyst / tBu₃P | Cs₂CO₃ | Dioxane | 64 | 94 | [12] |
Applications in Drug Discovery and Development
The ability to construct chiral C(sp³)-C(sp²) and C(sp³)-C(sp³) bonds with high stereospecificity has had a profound impact on drug discovery.[1][2][3] This methodology allows for the rapid synthesis of libraries of chiral compounds for structure-activity relationship (SAR) studies, accelerating the identification of clinical candidates.[3][13] Furthermore, the reliability and scalability of the Suzuki-Miyaura reaction make it an attractive method for the large-scale synthesis of active pharmaceutical ingredients (APIs).[14]
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Inefficient catalyst activity | Use a pre-catalyst; screen different ligands and bases. |
| Decomposition of starting materials | Lower the reaction temperature; use a milder base. | |
| Incomplete reaction | Increase reaction time or temperature; add more catalyst. | |
| Loss of Stereospecificity | Racemization of the organoboron intermediate | Use a less hindered boronic ester; lower the reaction temperature.[5] |
| β-Hydride elimination | Use a bulky, electron-rich ligand to promote reductive elimination.[5] | |
| Side Reactions | Protodeboronation | Ensure anhydrous conditions; use a non-protic solvent.[12] |
| Homocoupling of the boronic ester | Add the electrophile slowly; use a less reactive boronic ester. |
References
-
Royal Society of Chemistry. (2014). CHAPTER 11: Stereospecific and Stereoselective Suzuki–Miyaura Cross-Coupling Reactions. In Organoboranes in Synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Copper-Catalyzed Stereospecific Transformations of Alkylboronic Esters. In PMC. Retrieved from [Link]
-
American Chemical Society. (2015). Stereospecific Coupling of Boronic Esters with N-Heteroaromatic Compounds. In Journal of the American Chemical Society. Retrieved from [Link]
-
National Institutes of Health. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. In PMC. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ResearchGate. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Reductive coupling of nitro compounds with boronic acid derivatives: an overview. In RSC Advances. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Stereospecific cross-coupling reactions: Programmed assembly of chiral molecules by reaction of chiral reagents. In PMC. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Retrieved from [Link]
-
American Chemical Society. (2023). Stereospecific Acylative Suzuki–Miyaura Cross-Coupling: General Access to Optically Active α-Aryl Carbonyl Compounds. In Journal of the American Chemical Society. Retrieved from [Link]
-
ResearchGate. (2022). A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications. Retrieved from [Link]
-
ResearchGate. (2020). Stereospecific cross‐coupling of secondary and tertiary boronic esters. Retrieved from [Link]
-
ResearchGate. (2014). At the Forefront of the Suzuki-Miyaura Reaction: Advances in Stereoselective Cross-Couplings. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). Stereospecific functionalizations and transformations of secondary and tertiary boronic esters. In Chemical Communications. Retrieved from [Link]
-
American Chemical Society. (2024). Simultaneous Stereoinvertive and Stereoselective C(sp3)–C(sp3) Cross-Coupling of Boronic Esters and Allylic Carbonates. In Journal of the American Chemical Society. Retrieved from [Link]
-
MDPI. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Retrieved from [Link]
-
American Chemical Society. (n.d.). Alkylboranes in the Suzuki−Miyaura Coupling: Stereochemical and Mechanistic Studies. In The Journal of Organic Chemistry. Retrieved from [Link]
-
National Institutes of Health. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. In PubMed. Retrieved from [Link]
-
WWJMRD. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Retrieved from [Link]
-
National Institutes of Health. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. In PMC. Retrieved from [Link]
Sources
- 1. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wwjmrd.com [wwjmrd.com]
- 5. books.rsc.org [books.rsc.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Copper-Catalyzed Stereospecific Transformations of Alkylboronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Stereospecific functionalizations and transformations of secondary and tertiary boronic esters - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC01254C [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting low yield in Suzuki reactions with 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid
Topic: Troubleshooting Low Yield in Suzuki Reactions with 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid For: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Technical Support
Welcome to the technical support center. This guide is designed to provide in-depth, actionable advice for troubleshooting Suzuki-Miyaura cross-coupling reactions involving the sterically demanding and electronically complex substrate, 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid. Our approach moves beyond simple checklists to explain the chemical principles behind each recommendation, empowering you to make informed decisions for your specific system.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Suzuki reaction with 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid resulted in low or no yield. Where should I begin my troubleshooting?
A1: A low-yielding reaction with a substrate this complex is a common challenge. The issue typically originates from one of four areas: the inherent difficulty of the substrate, suboptimal reaction conditions, reagent quality, or competing side reactions.
Your initial investigation should focus on the most critical factors for coupling hindered substrates. The molecular structure of 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid presents significant steric and electronic challenges that standard Suzuki conditions (e.g., Pd(PPh₃)₄, Na₂CO₃) often fail to overcome.[1]
Initial Diagnostic Steps:
-
Confirm Reagent Quality: The purity of the boronic acid is paramount.[2] Impurities can poison the catalyst, and boronic acids can degrade over time, especially if stored improperly.[3] Consider running a control reaction with a simpler boronic acid (like phenylboronic acid) and your coupling partner to ensure the palladium catalyst, base, and solvent are active and pure.
-
Evaluate the Catalyst System: This is the most critical factor. The combination of the bulky ortho-benzyloxy group and the adjacent fluoro and methyl groups severely hinders the key steps of the catalytic cycle. A specialized catalyst system featuring a bulky, electron-rich ligand is almost certainly required.[4]
-
Rigorously Exclude Oxygen: The active Pd(0) catalyst is sensitive to oxidation, which leads to the formation of inactive palladium black.[5] Ensure your reaction vessel is properly purged with an inert gas (Argon or Nitrogen) and that your solvents are thoroughly degassed before use.[6]
Q2: What specific challenges does the structure of 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid present in a Suzuki coupling?
A2: This particular boronic acid is challenging due to a combination of steric and electronic factors that impede the Suzuki catalytic cycle. Understanding these issues is key to selecting the right conditions.
-
Steric Hindrance: The primary obstacle is the immense steric bulk surrounding the carbon-boron bond. The large benzyloxy group and the adjacent fluoro and methyl groups create a crowded environment. This steric clash primarily inhibits two key steps:
-
Transmetalation: The transfer of the aryl group from boron to the palladium center is sterically hindered, slowing down a crucial step in the cycle.[1]
-
Reductive Elimination: The final step, where the new C-C bond is formed and the product is released from the palladium, is also slowed by the bulk of the substituents, which must orient themselves cis to one another on the metal center.[7][8]
-
-
Electronic Effects: The ortho-fluoro substituent is strongly electron-withdrawing. This has two main consequences:
-
Side Reaction Propensity (Protodeboronation): This is the undesired cleavage of the carbon-boron bond by a proton source (like water or alcohols in the solvent), replacing it with a C-H bond.[10] This effectively destroys the boronic acid before it can couple. The combination of an electron-deficient ring and the high temperatures often needed for hindered couplings creates a high risk for this side reaction.[3]
Q3: My standard catalyst, Pd(PPh₃)₄, is ineffective. Which palladium catalyst and ligand system is recommended for this hindered coupling?
A3: For sterically demanding couplings, standard catalysts like Tetrakis(triphenylphosphine)palladium(0) are generally not effective because the triphenylphosphine ligand is not bulky or electron-rich enough to promote the difficult steps of the catalytic cycle.[1] You need a more advanced ligand system designed specifically for these challenges.
The most successful ligands for this type of transformation are bulky, electron-rich monophosphine ligands, often referred to as Buchwald ligands , or N-Heterocyclic Carbenes (NHCs) .[4][11] These ligands promote the formation of a highly reactive, coordinatively unsaturated 14-electron Pd(0) species, which is necessary to facilitate oxidative addition and subsequent steps.[1] Their bulk also accelerates the final reductive elimination step.[8]
| Ligand Class | Recommended Ligands | Key Advantages | Citation |
| Buchwald Ligands | SPhos, XPhos, RuPhos | Highly active for sterically hindered substrates; bulky and electron-rich. | [1][4] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SImes | Excellent for creating highly active catalysts; can be effective even with tetra-ortho-substituted biaryls. | [1] |
| Specialized Ligands | AntPhos, BI-DIME | Designed for particularly challenging or specific sterically hindered couplings. | [4] |
Recommended Starting Point: A reliable starting point is a pre-catalyst like SPhos Pd G3 or generating the catalyst in situ from a palladium source like Pd₂(dba)₃ and the SPhos ligand.
Q4: What are the optimal base and solvent choices for coupling 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid?
A4: The base is not merely a spectator; its primary role is to activate the boronic acid by forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[12][13] For hindered substrates, the choice of base is critical.
-
Base Selection: Weak bases are typically insufficient. A moderately strong base is required to drive the reaction.
-
Potassium Phosphate (K₃PO₄): This is often the most effective and widely used base for challenging Suzuki couplings.[4] It strikes a good balance of strength without being overly aggressive towards sensitive functional groups. The presence of a small amount of water can be beneficial when using phosphate bases.[1]
-
Cesium Carbonate (Cs₂CO₃): Another excellent choice, often used for difficult couplings due to the high solubility of its boronate salts.[4]
-
Potassium tert-butoxide (t-BuOK): A very strong base that may be necessary for extremely challenging systems, but it increases the risk of side reactions.[1]
-
-
Solvent Selection: Aprotic polar solvents are generally preferred. The solvent must be able to dissolve the reagents and stabilize the catalytic species.
-
1,4-Dioxane or Tetrahydrofuran (THF): Common choices, often used with a small amount of water (e.g., 10:1 ratio) to aid in dissolving the base and facilitating the formation of the active boronate species.
-
Toluene: A less polar option that can be effective, particularly at higher temperatures.
-
| Recommended Combinations | Temperature Range | Notes |
| K₃PO₄ in 1,4-Dioxane/H₂O | 80-110 °C | Excellent starting point. Robust and generally high-yielding. |
| Cs₂CO₃ in Toluene/H₂O | 90-110 °C | Good alternative, especially if solubility is an issue. |
| K₃PO₄ in THF/H₂O | 65-80 °C | A lower-boiling solvent option, may require longer reaction times. |
Experimental Protocols
Protocol 1: General Starting Conditions for a Challenging Coupling
This protocol provides a robust starting point for the coupling of 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid with an aryl bromide.
-
Reagent Preparation:
-
To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
-
Catalyst Addition:
-
Add the palladium pre-catalyst (e.g., SPhos Pd G3, 2 mol%).
-
-
Inert Atmosphere:
-
Seal the vessel, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[14]
-
-
Solvent Addition:
-
Add degassed 1,4-dioxane and degassed water (e.g., in a 10:1 ratio to achieve a 0.1 M concentration relative to the aryl halide) via syringe.[14]
-
-
Reaction:
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
-
Monitoring and Workup:
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify by column chromatography.[14]
-
Protocol 2: Troubleshooting by Ligand and Base Screening
If the initial conditions fail, a systematic screen of catalysts and bases is the next logical step. This can be done on a small scale (e.g., 10-20 mg of aryl halide).
-
Setup: Arrange an array of reaction vials. To each vial, add the aryl halide (1.0 equiv) and the boronic acid (1.5 equiv).
-
Variable Addition:
-
Vial 1 (Control): SPhos Pd G3 (2 mol%), K₃PO₄ (3 equiv).
-
Vial 2: XPhos Pd G3 (2 mol%), K₃PO₄ (3 equiv).
-
Vial 3: SPhos Pd G3 (2 mol%), Cs₂CO₃ (3 equiv).
-
Vial 4: XPhos Pd G3 (2 mol%), Cs₂CO₃ (3 equiv).
-
-
Procedure: Follow steps 3-6 from Protocol 1 for all vials.
-
Analysis: Analyze the crude reaction mixtures by LC-MS or ¹H NMR to determine the relative conversion to the desired product and identify the most promising conditions for a larger-scale reaction.
References
- Benchchem. (n.d.). Technical Support Center: Suzuki Coupling with Sterically Hindered Substrates.
- Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(5), 1037–1048.
- Benchchem. (n.d.). Troubleshooting low yields in Suzuki reactions of sterically hindered aryl iodides.
- Reddit r/Chempros. (2021). How to approach choosing reaction conditions for Suzuki?
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?
- Reddit r/Chempros. (2019). Diagnosing issues with a failed Suzuki coupling?
- WuXi AppTec. (n.d.). Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction.
- Benchchem. (n.d.). Technical Support Center: Optimizing Reactions for Sterically Hindered Pyrimidine Boronic Acids.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
- Reddit. (2019). Your "Go-To", "just couple already", Suzuki conditions?
- Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Rychnovsky, S. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube.
- ResearchGate. (n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
- The Organic Chemist. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Wikipedia. (n.d.). Suzuki reaction.
- MDPI. (2022). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. Molecules, 27(15), 4987.
- Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2188–2198.
- Benchchem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids.
- Wikipedia. (n.d.). Protodeboronation.
- National Institutes of Health. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(8), 525-530.
- Royal Society of Chemistry. (2024). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- ResearchGate. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- Bellina, F., Carpita, A., & Rossi, R. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Synthesis, 2004(15), 2419-2440.
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Role of the Base in the Suzuki–Miyaura Reaction. In Topics in Current Chemistry (Vol. 346, pp. 99-162). Springer, Berlin, Heidelberg.
- ResearchGate. (n.d.). Optimization of the reaction conditions.
- American Chemical Society. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 42(17), 2439–2448.
- ResearchGate. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- National Institutes of Health. (2011). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 44(8), 652–664.
- Claremont Colleges. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters.
- American Chemical Society. (2004). A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluorooctylsulfonates with Boronic Acids. Organic Letters, 6(17), 2885–2888.
Sources
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- 2. nbinno.com [nbinno.com]
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- 5. Yoneda Labs [yonedalabs.com]
- 6. youtube.com [youtube.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protodeboronation - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Suzuki Coupling [organic-chemistry.org]
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Technical Support Center: Sterically Hindered Boronic Acids
Introduction:
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with sterically hindered boronic acids. These reagents are powerful tools in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, enabling the formation of complex carbon-carbon bonds. However, their bulkiness introduces unique challenges, often leading to frustrating side reactions that can diminish yields and complicate purifications.
This guide is designed to provide you with a deep, mechanistic understanding of the common pitfalls associated with these substrates. Moving beyond simple procedural steps, we will explore the causality behind these side reactions and offer field-proven troubleshooting strategies to help you optimize your experiments for success.
Section 1: Protodeboronation - The Unwanted Proton Swap
Protodeboronation is arguably the most prevalent side reaction encountered when working with boronic acids, especially those that are sterically hindered or electronically modified.[1] This reaction involves the cleavage of the C–B bond and its replacement with a C–H bond, effectively destroying your starting material and leading to a reduced yield of the desired coupled product.[1]
Frequently Asked Questions (FAQs)
Q1: I'm seeing a significant amount of arene byproduct (Ar-H) in my crude NMR. What's causing this?
A: You are likely observing the result of protodeboronation. This is a chemical reaction where a proton source, often water present in the reaction mixture, replaces the boronic acid group.[1] This process can be catalyzed by either acid or base.[1] In the context of Suzuki couplings, which are typically run under basic conditions, the base-catalyzed pathway is the primary concern.[2]
Q2: Why are my sterically hindered boronic acids more susceptible to this side reaction?
A: The steric bulk around the boronic acid can slow down the desired transmetalation step with the palladium catalyst. This extended reaction time provides a larger window of opportunity for the competing protodeboronation reaction to occur. Furthermore, certain electronic factors, such as the presence of electron-withdrawing groups on the aryl ring, can increase the rate of protodeboronation.
Q3: Does the choice of base matter?
A: Absolutely. The mechanism of base-catalyzed protodeboronation involves the formation of a boronate species (from the reaction of the boronic acid with a hydroxide).[1] This is followed by a rate-limiting reaction between the boronate and water.[1] While a base is necessary to activate the boronic acid for the Suzuki coupling, stronger or more nucleophilic bases in the presence of water can accelerate protodeboronation.[2][3]
Troubleshooting Guide: Minimizing Protodeboronation
If you suspect protodeboronation is compromising your reaction, consider the following strategies:
Strategy 1: Rigorous Control of Water
The most direct way to combat protodeboronation is to minimize the primary proton source: water.
-
Protocol for Anhydrous Conditions:
-
Drying Glassware: Oven-dry all glassware at >120 °C for at least 4 hours and allow to cool in a desiccator over a drying agent (e.g., P₂O₅, Drierite®).
-
Solvent Choice & Preparation: Use anhydrous solvents. If not purchased as such, solvents should be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF/dioxane, CaH₂ for DMF).
-
Reagent Handling: Use fresh, anhydrous bases. If using a hydrated base (e.g., K₃PO₄·H₂O), be aware of the water being introduced. Consider using anhydrous formulations where possible. Handle all reagents under an inert atmosphere (N₂ or Ar).
-
Strategy 2: Strategic Base Selection
The choice of base is critical. A base that is strong enough to facilitate transmetalation but weak enough to minimize protodeboronation is ideal.
| Base | Strength | Common Use Case | Rationale |
| K₃PO₄ | Strong | General purpose, good for hindered systems | Often provides a good balance of reactivity and selectivity.[4] |
| K₂CO₃ | Moderate | Standard couplings | Milder than K₃PO₄, can sometimes reduce protodeboronation. |
| KF | Weak | For base-sensitive substrates | Can activate the boronic acid without significantly raising the pH, thus reducing base-catalyzed protodeboronation.[3] |
| Organic Bases (e.g., Et₃N, DIPEA) | Weak | Specialized applications | Generally less effective for Suzuki couplings but can be useful when aqueous bases must be avoided. |
Strategy 3: "Slow-Release" Boronic Acid Equivalents
For particularly unstable or sterically hindered boronic acids, using a protected form that slowly releases the active boronic acid into the reaction can keep its instantaneous concentration low, thereby minimizing side reactions.[1][4]
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are air-stable solids that slowly hydrolyze under basic conditions to release the boronic acid.[4] This strategy has proven highly effective for otherwise unstable heterocyclic and vinyl boronic acids.[4]
-
Organotrifluoroborates (R-BF₃K): These salts are also stable precursors that release the boronic acid under the reaction conditions.
Workflow for Using MIDA Boronates:
Caption: Slow-release strategy using MIDA boronates.
Section 2: Oxidative Deborylation - The Oxygen Menace
Another common decomposition pathway is the oxidation of the C–B bond, which typically yields a phenol or related alcohol. This is particularly problematic as it consumes the boronic acid and introduces hydroxylated byproducts that can be difficult to separate from the desired product.
Frequently Asked Questions (FAQs)
Q1: My main byproduct is a phenol corresponding to my boronic acid starting material. What's happening?
A: This is a classic sign of oxidative deboronation.[5] In this reaction, an oxidant cleaves the C–B bond and installs a hydroxyl group. While various oxidants can cause this, dissolved oxygen in the reaction solvent is a common culprit, often mediated by reactive oxygen species (ROS).[6]
Q2: Are sterically hindered boronic acids more prone to oxidation?
A: The relationship is less direct than with protodeboronation. However, as with protodeboronation, longer reaction times required for hindered substrates can increase the exposure of the boronic acid to trace amounts of oxygen, leading to a greater accumulation of the oxidized byproduct.
Troubleshooting Guide: Eliminating Oxygen
The key to preventing oxidative deboronation is the rigorous exclusion of oxygen from your reaction system.
-
Protocol for Degassing Solvents:
-
Freeze-Pump-Thaw: For the most rigorous oxygen removal, place your solvent in a flask with a sidearm, freeze the solvent using liquid nitrogen, and evacuate the headspace under high vacuum. Close the flask to the vacuum, and then thaw the solvent. The dissolved gases will bubble out. Repeat this cycle at least three times.
-
Sparging: A simpler and often sufficient method is to bubble an inert gas (N₂ or Ar) through the solvent via a long needle for at least 30-60 minutes before use.
-
Maintain Inert Atmosphere: Throughout the reaction setup and duration, maintain a positive pressure of an inert gas.
-
Caption: Competing pathways for boronic acids.
Section 3: Boroxine Formation - The Trimerization Problem
Boronic acids can undergo a dehydration reaction to form cyclic trimers called boroxines.[7][8] While boroxines can be active in Suzuki couplings, their formation can complicate stoichiometry and reaction kinetics. For sterically hindered boronic acids, this equilibrium can also sequester the reactive monomeric form.
Frequently Asked Questions (FAQs)
Q1: I have a white, crystalline solid that I believe is my boronic acid, but it gives complex NMR spectra and seems less reactive. What could it be?
A: It is highly likely that your boronic acid has converted, at least partially, to its corresponding boroxine.[9] This is a reversible process where three molecules of boronic acid lose three molecules of water to form a six-membered ring.[7][8] This is especially common during storage or upon heating in a non-aqueous solvent.[9]
Q2: Does boroxine formation prevent my Suzuki reaction from working?
A: Not necessarily, but it can be detrimental. The equilibrium between the boronic acid and the boroxine means that the concentration of the active monomeric boronic acid is lower than what you calculated based on mass. While the boroxine itself can participate in the catalytic cycle, its reactivity can be different, especially for hindered systems. The presence of water (from the base or solvent) is required to hydrolyze the boroxine back to the boronic acid.[7]
Troubleshooting Guide: Managing Boroxine Equilibrium
The goal is to favor the monomeric boronic acid form during the reaction.
-
Use Fresh or Properly Stored Boronic Acids: Boronic acids should be stored in a desiccator to prevent both hydrolysis (if you have the boroxine) and dehydration (if you have the acid). Over time, samples can become a mixture.
-
Ensure Sufficient Water for Hydrolysis: While excess water can cause protodeboronation, a controlled amount is necessary to ensure any boroxine present is hydrolyzed back to the active monomeric acid. Using a mixed solvent system like dioxane/water (e.g., 4:1) is a common strategy.[10]
-
Consider In Situ Generation: For extremely problematic cases, generating the boronic acid in situ from a stable precursor like a pinacol ester can bypass issues with boroxine formation during storage.
Caption: Equilibrium between boronic acid and boroxine.
References
-
Wikipedia. Protodeboronation. [Link]
-
ResearchGate. (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. [Link]
-
The Royal Society of Chemistry. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]
-
National Institutes of Health. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. [Link]
-
National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
National Institutes of Health. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. [Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
ACS Publications. A Method for the Deprotection of Alkylpinacolyl Boronate Esters. [Link]
-
Wiley Online Library. Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. [Link]
-
Journal of the American Chemical Society. Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. [Link]
-
ACS Publications. Oxidative Deboronation of the Peptide Boronic Acid Proteasome Inhibitor Bortezomib: Contributions from Reactive Oxygen Species in This Novel Cytochrome P450 Reaction. [Link]
-
LJMU Research Online. Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. [Link]
-
ResearchGate. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]
-
Chemical Society Reviews (RSC Publishing). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. [Link]
-
Wiley-VCH. 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. [Link]
-
Reddit. HELP: Purifying boronic acids sucks : r/OrganicChemistry. [Link]
-
Improving the oxidative stability of boronic acids through stereoelectronic effects. [Link]
-
National Institutes of Health. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Google Patents. Slow release of organoboronic acids in cross-coupling reactions.
-
ResearchGate. Strategies for the analysis of highly reactive pinacolboronate esters. [Link]
-
Macmillan Group. B-Alkyl Suzuki Couplings. [Link]
-
boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. [Link]
-
MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
-
PubMed Central. Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. [Link]
-
ResearchGate. of the mechanisms of oxidative deboronation of boronate-based molecular.... [Link]
-
boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. [Link]
-
National Institutes of Health. A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2. [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. reddit.com [reddit.com]
Technical Support Center: Purification of Products from 6-Benzyloxy-2-fluoro-3-methylphenylboronic Acid Reactions
Welcome to the technical support guide for navigating the purification challenges associated with products derived from 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid. This resource is designed for researchers, medicinal chemists, and process development professionals who utilize this versatile building block, primarily in Suzuki-Miyaura cross-coupling reactions. As a sterically hindered and electronically distinct reagent, it can lead to unique purification hurdles. This guide provides in-depth, field-proven insights and troubleshooting strategies in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect after a Suzuki-Miyaura coupling reaction with 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid?
A1: In a typical Suzuki-Miyaura coupling, the crude reaction mixture is complex. Beyond your desired biaryl product, you should anticipate several key impurities derived from side reactions and unconsumed reagents. The purity of the starting boronic acid is critical, as contaminants can interfere with the catalytic cycle, poison the catalyst, or lead to unwanted byproducts.[1]
Common Impurities Include:
-
Homocoupled Boronic Acid Dimer: Formation of a symmetrical biaryl from the coupling of two molecules of 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid. This is often promoted by the presence of oxygen.[2]
-
Protodeboronation Product: The boronic acid moiety is replaced by a hydrogen atom, yielding 1-(benzyloxy)-3-fluoro-2-methylbenzene. This side reaction is often catalyzed by the base or residual water.[3]
-
Unreacted Starting Materials: Residual 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid and the aryl halide/triflate coupling partner.
-
Palladium Catalyst Residues: Both homogeneous (soluble) and heterogeneous (e.g., Pd on carbon) forms of palladium may contaminate the product. In pharmaceutical applications, removing these heavy metal traces to acceptable levels (ppm) is mandatory.[4]
-
Ligand-Derived Impurities: If phosphine-based ligands (e.g., triphenylphosphine) are used, their corresponding oxides (e.g., triphenylphosphine oxide) are common, often polar, byproducts.
-
Inorganic Salts: Residual base (e.g., K₂CO₃, K₃PO₄) and salts formed during the reaction.
Q2: I'm struggling to separate the desired product from the homocoupled boronic acid dimer. Their polarities are very similar. What's the best approach?
A2: This is a classic purification challenge in Suzuki couplings. Since the homocoupled dimer shares significant structural similarity with your target molecule, separation can be difficult. The strategy hinges on exploiting subtle differences in their physical properties.
-
Optimized Flash Column Chromatography:
-
Rationale: Even small differences in polarity can be exploited with the right chromatographic conditions.
-
Action: Avoid standard, high-polarity solvent systems like pure ethyl acetate/hexane. Instead, screen less polar systems such as Toluene/Hexane or Dichloromethane/Hexane . The aromatic nature of toluene can introduce different selectivity for aromatic compounds compared to ethyl acetate. Using a shallow gradient (e.g., increasing the polar solvent by 1-2% increments) is crucial for resolving closely eluting spots.
-
-
Recrystallization:
-
Rationale: If your desired product is crystalline, recrystallization is the most effective and scalable method for removing closely related impurities. The presence of the benzyloxy and methyl groups on your specific scaffold often imparts good crystallinity.
-
Action: Screen various solvent systems. A good starting point is a binary system where your product is soluble in one solvent when hot but insoluble when cold, and the impurity has different solubility. Common pairs include:
-
Ethyl Acetate / Hexanes
-
Dichloromethane / Methanol
-
Toluene / Heptane
-
Isopropanol / Water
-
-
Q3: How can I effectively remove residual palladium catalyst from my final product?
A3: Palladium removal is a critical step, especially in drug development, as strict limits are placed on heavy metal contaminants.[4] The method depends on the nature of the palladium species in your mixture.
-
For Heterogeneous Catalysts (e.g., Pd/C): Simple filtration is the first step. Dilute the reaction mixture with a suitable solvent and filter it through a pad of Celite®. This will remove the bulk of the catalyst.[5][6]
-
For Homogeneous (Soluble) Catalysts: These are more challenging as they won't be removed by simple filtration.
-
Adsorption/Scavenging: This is the most common and effective industrial method.[4] It involves stirring the crude product solution with a material that binds selectively to palladium.
-
Activated Carbon: A cost-effective but sometimes non-selective option. It can occasionally adsorb the product, leading to yield loss.[7][8]
-
Thiol-Functionalized Silica or Resins: These are highly effective scavengers for palladium. They form strong bonds with the metal, which can then be removed by filtration.
-
-
Liquid-Liquid Extraction: In some cases, aqueous washes with solutions containing chelating agents like EDTA or thiourea can help extract palladium into the aqueous phase.
-
Q4: My unreacted boronic acid is streaking badly during column chromatography, contaminating my product fractions. How do I prevent this?
A4: Boronic acids are Lewis acidic and can interact strongly with the silanol groups on the surface of silica gel, leading to significant streaking and poor separation.
-
Aqueous Base Wash (Work-up):
-
Rationale: The most effective way to remove excess boronic acid is to deprotonate it, forming a water-soluble boronate salt.
-
Action: During the reaction work-up, perform a liquid-liquid extraction. After diluting the reaction mixture with an organic solvent (e.g., ethyl acetate), wash it with an aqueous base solution (e.g., 1M NaOH or Na₂CO₃). The boronate salt will partition into the aqueous layer.[9] Be sure to check the stability of your product to basic conditions.
-
-
Chromatography with Additives:
-
Rationale: If a basic wash is not feasible or incomplete, modifying the mobile phase can suppress the interaction with silica.
-
Action: Add a small amount (0.5-1%) of a competitive acidic or basic modifier to your eluent. For a neutral or basic product, adding acetic acid can help by protonating the silica surface and improving the elution profile of the boronic acid. For an acidic product, adding triethylamine might be more suitable. Always perform a small-scale test first.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Isolated Yield After Purification | 1. Product is partially water-soluble and lost during aqueous work-up. 2. Product is irreversibly adsorbed onto silica gel. 3. Product co-eluted with a major byproduct. | 1. Back-extract the aqueous layers with a fresh portion of organic solvent. 2. Deactivate the silica gel with triethylamine before use, or switch to a less acidic stationary phase like alumina. 3. Re-run the column with a shallower gradient or a different solvent system (see FAQ Q2). Analyze fractions carefully by TLC or LCMS. |
| Product Contaminated with a Non-Polar Impurity | 1. This is likely the protodeboronation byproduct (1-(benzyloxy)-3-fluoro-2-methylbenzene). | 1. This impurity should be significantly less polar than your desired biaryl product. Standard silica gel chromatography with an appropriate hexane/ethyl acetate gradient should provide good separation. |
| Product Contaminated with a Polar Impurity | 1. Likely triphenylphosphine oxide (TPPO) if PPh₃ was the ligand. 2. Unreacted boronic acid or its anhydride (boroxine). | 1. TPPO can sometimes be removed by trituration with a solvent in which it is poorly soluble but the product is soluble (e.g., diethyl ether or a hexane/ether mixture). 2. Implement a basic aqueous wash during the work-up to remove the boronic acid (see FAQ Q4). |
| Final Product is Colored (Yellow/Black) | 1. Residual palladium catalyst (colloidal palladium). | 1. The product is likely contaminated with trace palladium. Implement a scavenging protocol as described in FAQ Q3. A plug of silica gel or Celite® filtration may not be sufficient. |
Experimental Protocols & Visual Workflows
Workflow 1: Purification Strategy Decision Tree
This diagram outlines a logical approach to selecting the appropriate purification technique based on initial analysis of the crude reaction mixture.
Caption: Desired product and common byproducts in the reaction.
Protocol 1: Standard Aqueous Work-up with Base Wash
Objective: To remove inorganic salts and excess boronic acid prior to chromatography.
-
Cool Reaction: Once the reaction is deemed complete by TLC or LCMS, cool the mixture to room temperature.
-
Dilute: Dilute the reaction mixture with a suitable organic solvent (e.g., Ethyl Acetate, 10 mL per mmol of limiting reagent).
-
Filter (Optional): If a heterogeneous catalyst (e.g., Pd/C) was used, filter the diluted mixture through a pad of Celite®. Wash the pad with additional organic solvent.
-
Transfer to Separatory Funnel: Transfer the filtrate to a separatory funnel.
-
First Wash (Water): Wash the organic layer with deionized water to remove bulk inorganic salts. Discard the aqueous layer.
-
Second Wash (Base): Wash the organic layer with 1M aqueous NaOH solution. Shake gently for 1-2 minutes. This converts the residual boronic acid into its water-soluble sodium boronate salt.
-
Separate Layers: Carefully separate the layers. A sign of successful boronic acid removal is often the sharpening of the interface between the layers.
-
Final Wash (Brine): Wash the organic layer with saturated aqueous NaCl (brine) to remove residual water.
-
Dry and Concentrate: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, now ready for chromatography or recrystallization.
Protocol 2: Palladium Removal Using a Thiol Scavenger
Objective: To reduce palladium content in the final product to low ppm levels.
-
Initial Purification: Perform an initial purification (e.g., aqueous work-up, flash chromatography) to obtain the product as a solid or oil, dissolved in a suitable solvent (e.g., Toluene, THF, or Dichloromethane).
-
Add Scavenger: To the solution of your product, add a silica-based thiol scavenger resin (typically 5-10 weight equivalents relative to the theoretical amount of palladium used).
-
Stir: Stir the suspension at room temperature or with gentle heating (e.g., 40-50 °C). The required time can vary from 2 to 24 hours. Monitor the palladium content if analytical methods are available.
-
Filter: Filter the mixture through a filter paper or a sintered glass funnel to remove the scavenger resin.
-
Wash: Thoroughly wash the resin with fresh solvent to ensure complete recovery of your product.
-
Concentrate: Combine the filtrate and washings and concentrate under reduced pressure to afford the palladium-free product.
References
-
Cammidge, A. N., & Crepy, K. V. L. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(22), 9480-9513. [Link]
-
Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
-
Colletto, C., et al. (2014). Sustainable Ligand‐Free, Palladium‐Catalyzed Suzuki–Miyaura Reactions in Water: Insights into the Role of Base. ChemSusChem, 7(11), 3134-3140. [Link]
-
Various Authors. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. [Link]
-
D'Amato, E. M., & Molander, G. A. (2012). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. The Journal of Organic Chemistry, 77(17), 7497-7503. [Link]
-
Various Authors. (2016). Can I remove boronic acid using Work up process? ResearchGate. [Link]
-
Le, T. N., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(10), 1779-1801. [Link]
-
Various Authors. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit r/Chempros. [Link]
-
Various Authors. (2015). How can i remove palladium Pd catalyst easily? ResearchGate. [Link]
-
Kotha, S., & Whitfield, C. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Thesis. [Link]
-
Leconte, N., et al. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. ACS Catalysis, 12(14), 8493-8499. [Link]
-
Emonds, M. V. M., et al. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 9(4), 423-428. [Link]
-
Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]
-
Miles, W. H., et al. (2010). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Journal of Chemical Education, 87(10), 1104-1106. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. INNO PHARMCHEM. [Link]
- Inoue, K., & Komatsu, M. (2005). Method of removing palladium. U.S.
-
Various Authors. (2017). How to remove palladium catalyst from reaction mixture? ResearchGate. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US20050256327A1 - Method of removing palladium - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
preventing protodeboronation of 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid
Technical Support Center: 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid
A Guide to Preventing Protodeboronation in Cross-Coupling Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are utilizing 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid in their synthetic workflows. As a Senior Application Scientist, I've compiled this resource to address the primary challenge encountered with this reagent: its susceptibility to protodeboronation, an undesired side reaction that cleaves the C-B bond, reducing yields and complicating purification.[1][2]
This guide provides in-depth, field-tested insights and actionable protocols to help you understand the root causes of this decomposition pathway and implement effective strategies to minimize it.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge
This section addresses the fundamental principles governing the stability of your boronic acid.
Q1: What is protodeboronation and why is it a problem?
A: Protodeboronation is a chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond, effectively destroying your starting material.[1] In the context of a Suzuki-Miyaura coupling, this leads to the formation of 1-benzyloxy-3-fluoro-2-methylbenzene as a byproduct instead of your desired coupled product. This unwanted side reaction consumes the boronic acid, lowers the overall yield of your primary reaction, and introduces impurities that can be difficult to separate.[2][3]
Q2: Why is 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid particularly susceptible to protodeboronation?
A: The susceptibility of this specific molecule stems from a combination of electronic and steric factors.
-
Electronic Effects: The benzyloxy group at the 6-position is strongly electron-donating. This increases the electron density on the aromatic ring, making the ipso-carbon (the carbon attached to the boron) more susceptible to protonation, which is a key step in many protodeboronation pathways.[4][5]
-
Steric Hindrance: The substituents at the 2- and 6-positions (fluoro and benzyloxy groups) create significant steric bulk around the boronic acid moiety. This steric hindrance can slow down the desired transmetalation step with the palladium catalyst in a Suzuki coupling. When the desired reaction is slow, the competing protodeboronation side reaction has more time to occur.
Q3: Under what conditions is protodeboronation most likely to occur?
A: Protodeboronation is highly dependent on reaction conditions.[1] Key factors that accelerate this side reaction include:
-
High pH (Strongly Basic Conditions): Base-catalyzed protodeboronation is a major pathway.[1][6] Bases react with the boronic acid to form a more reactive boronate species, which can then be protonated by water or other protic sources in the reaction mixture.[1]
-
Presence of Water: Water is often the proton source for protodeboronation, especially under aqueous basic conditions.[3]
-
Elevated Temperatures: Higher temperatures increase the rate of most reactions, including protodeboronation.[4] Since this side reaction often has a lower activation energy than the desired coupling, its rate can increase disproportionately at higher temperatures.
-
Prolonged Reaction Times: The longer the boronic acid is exposed to destabilizing conditions, the more protodeboronation will occur.[7]
Part 2: Troubleshooting Guide - Experimental Solutions & Mitigation Strategies
This section provides practical, step-by-step solutions to common experimental problems.
Q4: I'm observing significant amounts of the protodeboronated byproduct in my Suzuki reaction. What is the first thing I should change?
A: Re-evaluate your base. The choice and concentration of the base are critical. Strong, aqueous bases like NaOH, KOH, or even K₂CO₃ can aggressively promote protodeboronation.
Troubleshooting Steps:
-
Switch to a Weaker Base: Try milder inorganic bases like potassium fluoride (KF) or cesium fluoride (CsF). Alternatively, organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) can be effective.
-
Consider Non-Aqueous Conditions: If possible, use an anhydrous base like cesium carbonate (Cs₂CO₃) with anhydrous solvents (e.g., toluene, dioxane, 2-MeTHF) and molecular sieves to scavenge trace water.[7]
-
Use Phosphate Bases: Potassium phosphate (K₃PO₄) is often a good choice as it is a moderately weak base and has been shown to be effective in Suzuki couplings while minimizing protodeboronation.
Q5: My reaction is sluggish at lower temperatures, but heating it up causes extensive protodeboronation. How can I resolve this?
A: This is a classic kinetics problem where the undesired reaction is favored at higher temperatures. The goal is to accelerate the desired Suzuki coupling so that it outcompetes protodeboronation at a moderate temperature.
Troubleshooting Steps:
-
Optimize the Catalyst System: The rate of the Suzuki coupling is highly dependent on the palladium source and the ligand.
-
Use a High-Activity Catalyst: Employ modern, pre-formed palladium catalysts (e.g., Buchwald or Fu precatalysts) with sterically hindered phosphine ligands (e.g., SPhos, XPhos, RuPhos). These systems are designed for rapid catalytic turnover at lower temperatures.[2][7]
-
Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) can sometimes accelerate the productive reaction enough to improve the yield before significant decomposition occurs.[7]
-
-
Employ a "Slow-Release" Strategy: Instead of using the boronic acid directly, convert it to a more stable derivative like a pinacol boronate ester (Bpin), MIDA boronate, or an organotrifluoroborate.[1][8] These "masked" reagents slowly release the active boronic acid into the reaction medium, keeping its instantaneous concentration low and thus minimizing the rate of the undesired side reaction.[1][8]
Q6: Would changing the solvent help minimize protodeboronation?
A: Absolutely. The solvent plays a crucial role in both reactant solubility and reaction pathways.
Troubleshooting Steps:
-
Move Away from Protic Solvents: Avoid protic solvents like methanol or ethanol if possible, as they can act as proton sources.
-
Use Aprotic Polar or Nonpolar Solvents:
-
Ethers: Dioxane, THF, or 2-MeTHF are common and effective.
-
Aromatics: Toluene can be an excellent choice, especially for reactions run under anhydrous conditions.[7]
-
-
Minimize Water Content: If an aqueous system is unavoidable, use the minimum amount of degassed water necessary to facilitate the reaction, often in a biphasic system with an organic solvent like toluene.
Summary of Recommended Condition Modifications
| Parameter | Standard Conditions (High Risk) | Recommended Modification (Low Risk) | Rationale |
| Base | Strong, aqueous (e.g., K₂CO₃, NaOH) | Weaker, anhydrous (e.g., K₃PO₄, CsF, KOAc) | Reduces rate of base-catalyzed protodeboronation.[7] |
| Temperature | High (>100 °C) | Moderate (60-80 °C) | Minimizes the rate of decomposition relative to coupling.[4] |
| Solvent | Aqueous/protic mixtures | Anhydrous aprotic (Toluene, 2-MeTHF, Dioxane) | Removes the primary proton source for the side reaction.[7] |
| Catalyst | Basic Pd source (e.g., Pd(PPh₃)₄) | High-turnover precatalyst (e.g., XPhos Pd G3) | Accelerates desired coupling to outcompete protodeboronation. |
| Boronic Acid | Free Boronic Acid | Pinacol Ester or MIDA Boronate | "Slow-release" strategy keeps active reagent concentration low.[1][8] |
Part 3: Key Experimental Protocols & Visualizations
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Protodeboronation
This protocol incorporates the principles discussed above for a generic coupling with an aryl halide.
Materials:
-
6-Benzyloxy-2-fluoro-3-methylphenylboronic acid (1.2 equiv)
-
Aryl Halide (1.0 equiv)
-
XPhos Pd G3 (or similar high-activity precatalyst) (2 mol%)
-
XPhos ligand (2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground and dried (3.0 equiv)
-
Anhydrous Toluene (degassed)
-
Anhydrous 2-MeTHF (degassed)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, K₃PO₄, XPhos Pd G3 precatalyst, and XPhos ligand.
-
Evacuate and backfill the vessel with an inert atmosphere (Argon or Nitrogen) three times.
-
Add the 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid.
-
Add degassed anhydrous toluene and 2-MeTHF (a 3:1 mixture is a good starting point).
-
Stir the mixture at room temperature for 15 minutes to ensure good mixing.
-
Heat the reaction to 70-80 °C and monitor its progress by TLC or LC-MS every hour.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Competing Reaction Pathways
The following diagram illustrates the critical choice point in the reaction mixture. The desired productive cycle must be kinetically favored over the decomposition pathway.
Caption: Competing pathways for the aryl boronic acid.
Troubleshooting Decision Workflow
This flowchart provides a logical sequence for troubleshooting low yields due to protodeboronation.
Caption: A logical workflow for troubleshooting protodeboronation.
References
- Al-Amin, M., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface.
- Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.
- Zhang, G., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances.
-
Wikipedia. Protodeboronation. [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]
-
Organic Chemistry Portal. Protodeboronations. [Link]
-
Kim, J., et al. (2016). Development of Organic Transformations Based on Protodeboronation. Accounts of Chemical Research. [Link]
-
Leach, A. G., et al. (2019). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. ResearchGate. [Link]
-
Reddit discussion on Suzuki coupling and protodeboronation. (2022). r/Chempros. [Link]
-
Alsahafi, Y. M., et al. (2023). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]
-
PubChem. 2-Fluoro-6-hydroxyphenylboronic acid. National Center for Biotechnology Information. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2020). The Slow-Release Strategy in Suzuki–Miyaura Coupling. ResearchGate. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2020). The Slow-Release Strategy in Suzuki-Miyaura Coupling. University of Bristol. [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. research-information.bris.ac.uk [research-information.bris.ac.uk]
Technical Support Center: Optimizing Catalyst and Ligand for 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid Coupling
Welcome to the Technical Support Center for optimizing the Suzuki-Miyaura cross-coupling of 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this challenging coupling reaction. The inherent steric hindrance and electronic properties of this substrate demand a carefully considered approach to catalyst and ligand selection, as well as reaction parameter optimization. This document provides in-depth troubleshooting guides and frequently asked questions to ensure successful and reproducible outcomes in your synthetic endeavors.
I. Understanding the Challenge: The Nature of 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid
The structure of 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid presents a trifecta of challenges for the standard Suzuki-Miyaura coupling reaction:
-
Steric Hindrance: The ortho-fluoro and ortho-benzyloxy groups create significant steric bulk around the boronic acid moiety. This can impede the crucial transmetalation step in the catalytic cycle.
-
Electronic Effects: The fluorine atom is strongly electron-withdrawing, which can decrease the nucleophilicity of the boronic acid.
-
Potential for Side Reactions: The presence of multiple functional groups increases the likelihood of undesired side reactions, such as protodeboronation or catalyst inhibition.[1]
Addressing these challenges requires a sophisticated choice of catalyst and ligand to promote the desired reactivity while minimizing side products.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments in a question-and-answer format.
Q1: My reaction shows low to no conversion of the starting materials. What are the likely causes and how can I fix it?
A1: Low or no conversion is a common issue with sterically hindered substrates. Here’s a systematic approach to troubleshooting:
-
Catalyst and Ligand Inactivity: The primary reason for failure is often an inappropriate catalyst/ligand system. Standard catalysts like Pd(PPh₃)₄ may be ineffective.
-
Solution: Employ bulky, electron-rich phosphine ligands.[2] These ligands promote both the oxidative addition and reductive elimination steps of the catalytic cycle.[3] Excellent starting points are the Buchwald ligands such as SPhos and XPhos .[4] These have demonstrated high efficacy in coupling hindered substrates.
-
-
Ineffective Base: The base plays a crucial role in activating the boronic acid for transmetalation.[5] An unsuitable base can lead to reaction failure.
-
Solution: A moderately strong base is often optimal. Potassium phosphate (K₃PO₄) is a good first choice. Stronger bases like hydroxides or alkoxides can promote protodeboronation, while weaker bases like carbonates may not be effective enough.
-
-
Solvent Choice: The solvent can significantly influence reaction kinetics and catalyst stability.[6]
-
Solution: Aprotic polar solvents or ethereal solvents are generally preferred. A mixture of toluene and water or 1,4-dioxane and water often provides good results. The water is essential for the activity of many inorganic bases.
-
-
Degassing: Inadequate removal of oxygen can lead to catalyst deactivation through oxidation of the phosphine ligand or the Pd(0) species.
-
Solution: Ensure thorough degassing of your reaction mixture and solvent. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for an extended period.
-
Q2: I am observing a significant amount of a side product that appears to be the protodeboronated starting material (benzyloxy-2-fluoro-3-methylbenzene). What is causing this and how can I minimize it?
A2: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a major competing side reaction, especially with electron-deficient boronic acids and in the presence of water and base.[1][7]
-
Excessive Base Strength or Concentration: Strong bases can accelerate the rate of protodeboronation.[8]
-
Solution: Switch to a milder base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) . Using the minimum effective amount of base can also help.
-
-
Prolonged Reaction Time or High Temperature: These conditions can favor the protodeboronation pathway.
-
Solution: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. If possible, try running the reaction at a lower temperature, although this may require a more active catalyst system.
-
-
Water Content: While some water is often necessary, an excessive amount can promote protodeboronation.
Q3: My desired product is formed, but it is contaminated with homocoupled products of the boronic acid. How can I suppress this side reaction?
A3: Homocoupling of the boronic acid (forming a symmetrical biaryl) is another common side reaction, often promoted by the presence of oxygen or certain palladium species.
-
Oxygen Contamination: As mentioned, oxygen can lead to the formation of palladium species that catalyze homocoupling.
-
Solution: Rigorous degassing is crucial.
-
-
Catalyst Choice: Some palladium sources are more prone to promoting homocoupling.
-
Solution: Using a well-defined Pd(II) precatalyst, such as [Pd(cinnamyl)Cl]₂ or a palladacycle, in combination with the appropriate ligand can sometimes give cleaner reactions than using Pd(0) sources like Pd₂(dba)₃.
-
III. Frequently Asked Questions (FAQs)
Q: Which palladium catalyst and ligand combination is the best starting point for this specific coupling?
A: For a sterically hindered and electronically challenging substrate like 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid, a highly active catalyst system is required. A recommended starting point would be:
-
Palladium Source: Pd(OAc)₂ or Pd₂(dba)₃.
-
Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl). This ligand is known for its high activity in coupling sterically demanding substrates.[4][9] An alternative is XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), which is also highly effective for hindered couplings.
Q: What is the optimal catalyst loading and ligand-to-palladium ratio?
A: A good starting point for catalyst loading is 1-2 mol% of the palladium source. The optimal ligand-to-palladium ratio depends on the ligand. For monodentate ligands like SPhos and XPhos, a ratio of 2:1 (ligand:Pd) is typically used.
Q: What are the best practices for setting up the reaction to ensure reproducibility?
A:
-
High-Purity Reagents: Use high-purity boronic acid, aryl halide, and solvents.
-
Inert Atmosphere: Assemble the reaction under an inert atmosphere (argon or nitrogen) in a glovebox or using Schlenk techniques.
-
Degassing: Thoroughly degas all solvents and the reaction mixture.
-
Order of Addition: A common and effective order of addition is: aryl halide, boronic acid, base, and solvent, followed by the ligand and finally the palladium source.
-
Consistent Stirring: Ensure efficient stirring to maintain a homogeneous reaction mixture, especially in biphasic systems.
IV. Experimental Protocols
Protocol 1: Catalyst and Ligand Screening
This protocol outlines a general procedure for screening different catalyst and ligand combinations.
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Seal the vial with a septum and purge with argon for 10 minutes.
-
In a separate vial, prepare a stock solution of the palladium precatalyst and the ligand in the chosen solvent. For example, dissolve Pd(OAc)₂ (0.02 mmol) and the ligand (0.04 mmol) in 2 mL of degassed solvent.
-
Add the desired volume of the catalyst/ligand stock solution to the reaction vial via syringe.
-
Add the remaining degassed solvent to reach the desired concentration (typically 0.1-0.2 M).
-
Place the reaction vial in a preheated oil bath or heating block at the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by TLC or LC-MS at regular intervals.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.[10]
-
Dry the organic layer, concentrate, and analyze the crude product by ¹H NMR or GC-MS to determine the conversion and yield.
Data Presentation: Catalyst and Ligand Screening Results
| Entry | Palladium Source (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos | K₃PO₄ | Toluene/H₂O (5:1) | 100 | 12 | e.g., 85 |
| 2 | Pd(OAc)₂ (2) | XPhos | K₃PO₄ | Toluene/H₂O (5:1) | 100 | 12 | e.g., 82 |
| 3 | Pd₂(dba)₃ (1) | SPhos | Cs₂CO₃ | 1,4-Dioxane | 100 | 12 | e.g., 78 |
| 4 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 24 | e.g., <10 |
Note: The yields presented are hypothetical and for illustrative purposes.
V. Visualizations
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low-yield Suzuki-Miyaura reactions.
VI. References
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Angewandte Chemie International Edition, 46(29), 5584–5588. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Highly efficient Suzuki-Miyaura coupling of 2-pyridyl electrophiles. Journal of the American Chemical Society, 130(46), 15358–15360. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
-
Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]
-
Denmark, S. E., & Smith, R. C. (2006). Catalytic, Asymmetric Suzuki Cross-Coupling of Chiral Secondary Alkylboronates. Journal of the American Chemical Society, 128(28), 9075–9084. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A new palladium precatalyst for C–C and C–N cross-coupling reactions of aryl chlorides and bromides. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Efficient ligandless palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of potassium aryl- and heteroaryltrifluoroborates. Organic Letters, 5(13), 2215–2218. [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed: the missing link. Science, 352(6283), 329-332. [Link]
-
Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A rationally designed universal catalyst for Suzuki-Miyaura coupling processes. Angewandte Chemie International Edition, 43(14), 1871–1876. [Link]
Sources
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the dedicated technical support guide for the synthesis of 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this critical building block. Purity and yield are paramount in multi-step syntheses, and arylboronic acids, despite their utility, are prone to specific side reactions and impurity formation. This guide provides in-depth troubleshooting, validated protocols, and answers to frequently asked questions to help you navigate the challenges of this synthesis, ensuring the highest quality material for your downstream applications.
I. Synthetic Pathway Overview
The most common and reliable method for preparing 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid involves the borylation of a corresponding aryl halide. This is typically achieved through a halogen-metal exchange followed by quenching with a borate ester. The choice of organometallic species (organolithium or Grignard reagent) is critical and depends on substrate compatibility and desired reaction conditions.
Caption: General synthesis of the target boronic acid via a lithiation-borylation sequence.
II. Troubleshooting Guide: Impurity Management
This section addresses the most common issues encountered during the synthesis and purification of 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid in a question-and-answer format.
Problem 1: Persistent Presence of Boroxine in the Final Product
-
Q: My ¹H and ¹¹B NMR spectra show broad signals, and the mass spectrum has a peak corresponding to the trimeric anhydride. What is this impurity and how can I remove it?
A: You are observing the formation of the corresponding boroxine, which is a cyclic trimeric anhydride formed by the dehydration of three boronic acid molecules.[1][2][3][4] This is a very common equilibrium for boronic acids, especially upon concentration from solvents or during prolonged storage.[4][5]
Causality: The equilibrium between the boronic acid and the boroxine is driven by the presence or absence of water. Anhydrous conditions, heating, or vacuum drying will shift the equilibrium towards the boroxine.[3] While boroxines are often competent in subsequent cross-coupling reactions as they can hydrolyze in situ, their presence complicates characterization and accurate massing of the reagent.[1]
Solutions:
-
Controlled Hydrolysis: To convert the boroxine back to the boronic acid, dissolve the crude material in a water-miscible solvent like THF or acetone and add a small amount of water. Stir for 1-2 hours at room temperature before final isolation.
-
Recrystallization from Biphasic Solvent Systems: Recrystallizing from a solvent system containing a small amount of water, such as ethyl acetate/heptane with a few drops of water, can help crystallize the monomeric boronic acid.
-
Avoid Over-Drying: Do not dry the final product under high vacuum at elevated temperatures for extended periods. Mild drying conditions (e.g., vacuum oven at <40°C) are sufficient.
-
Caption: The reversible equilibrium between a boronic acid and its boroxine anhydride.
Problem 2: Significant Protodeboronation Leading to Low Yield
-
Q: I am observing a major byproduct that corresponds to the starting material without the boronic acid group (i.e., 1-benzyloxy-2-fluoro-3-methylbenzene). Why is this happening?
A: This is a classic case of protodeboronation, the cleavage of the carbon-boron bond and its replacement with a hydrogen atom. This side reaction is a known decomposition pathway for arylboronic acids.[6][7]
Causality: The C-B bond is susceptible to cleavage under both strongly acidic and strongly basic conditions, particularly at elevated temperatures.[8] For electron-poor arylboronic acids, this process can be exacerbated by exposure to basic aqueous conditions.[8]
Solutions:
-
Careful pH Control During Workup: During the acidic workup (hydrolysis of the boronate ester), use a dilute acid (e.g., 1M HCl) and maintain a low temperature (0-5°C). Avoid prolonged exposure to the acidic solution. The final pH should be only weakly acidic (pH 4-5) before extraction.
-
Avoid High Temperatures: Do not heat the reaction mixture excessively during workup or purification. If recrystallization is necessary, use the minimum temperature required to dissolve the solid.
-
Inert Atmosphere: While protodeboronation is primarily pH-driven, performing the synthesis and workup under an inert atmosphere (Nitrogen or Argon) can minimize oxidative side reactions that may also contribute to product degradation.
-
Problem 3: Formation of Homocoupled Biphenyl Impurity
-
Q: My crude product is contaminated with a symmetrical biphenyl impurity, 2,2'-bis(benzyloxy)-6,6'-difluoro-5,5'-dimethyl-1,1'-biphenyl. What is the source of this byproduct?
A: This homocoupling product arises from the reaction of two molecules of your organometallic intermediate. This is a common side reaction in reactions involving organolithium or Grignard reagents, and can also be a major byproduct in palladium-catalyzed borylation reactions if oxygen is present.[9]
Causality:
-
In Lithiation/Grignard Routes: This can be caused by trace amounts of oxygen or other oxidants reacting with the highly nucleophilic aryl-lithium or aryl-magnesium species. It can also be promoted by certain transition metal impurities.
-
In Palladium-Catalyzed Routes (Miyaura Borylation): The presence of molecular oxygen can promote the homocoupling of the boronic acid reactant itself through an alternative catalytic cycle.[9]
Solutions:
-
Strictly Anhydrous & Anaerobic Conditions: Ensure all glassware is flame-dried or oven-dried, and all solvents are rigorously dried and degassed. Maintain a positive pressure of an inert gas throughout the generation and use of the organometallic intermediate.
-
Inverse Addition: Add the generated organolithium or Grignard reagent slowly to the cooled solution of the trialkyl borate. This keeps the concentration of the reactive organometallic low, minimizing self-reaction.
-
Purity of Starting Materials: Ensure the starting aryl bromide is free from transition metal contaminants.
-
III. Frequently Asked Questions (FAQs)
-
Q1: What is the best way to monitor the reaction's progress?
-
A: Thin Layer Chromatography (TLC) is effective for monitoring the consumption of the starting aryl bromide. After quenching a small aliquot with acid and extracting, you can spot the organic layer on a silica plate. For monitoring the formation of the boronic acid itself, HPLC is a more robust method.[10][11]
-
-
Q2: My boronic acid is difficult to purify by standard silica gel chromatography. What are the alternatives?
-
A: Boronic acids are notoriously difficult to purify via standard silica gel chromatography due to their polarity and propensity to dehydrate into boroxines on the acidic silica surface, leading to significant streaking and poor separation.[12]
-
Acid-Base Extraction: This is a highly effective method. Boronic acids are weakly acidic and can be converted to their boronate salts. See the detailed protocol below.[13]
-
Recrystallization: If the product is crystalline, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, toluene, or water/ethanol mixtures) is often the best approach for achieving high purity.[12][14]
-
Derivatization: For very challenging purifications, the crude boronic acid can be reacted with diethanolamine to form a stable, crystalline adduct. This adduct can be easily purified by recrystallization and then hydrolyzed back to the pure boronic acid by treatment with acid.[12]
-
-
-
Q3: How should I store the final product to ensure its stability?
-
A: Store 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperatures (0-4°C). This minimizes both oxidative degradation and the gradual dehydration to the boroxine.[4]
-
IV. Data & Impurity Summary
| Impurity Name | Structure | Likely Origin | Key Analytical Signature (¹H NMR) |
| Boroxine | (ArBO)₃ | Dehydration of the final product | Broad aromatic and benzylic signals; absence of sharp B(OH)₂ proton signal. |
| Protodeboronation Product | Ar-H | Cleavage of the C-B bond | Appearance of a new aromatic proton signal in place of the boronated carbon; integration will be higher than expected. |
| Homocoupling Product | Ar-Ar | Dimerization of organometallic intermediate or boronic acid | Complex set of aromatic signals, often symmetrical, with a higher molecular weight in MS. |
| Starting Aryl Halide | Ar-Br | Incomplete reaction | Signals corresponding to the starting material. |
V. Validated Experimental Protocols
Protocol 1: Synthesis via Lithiation-Borylation
-
Materials: 1-Benzyloxy-6-bromo-2-fluoro-3-methylbenzene, Anhydrous Tetrahydrofuran (THF), n-Butyllithium (n-BuLi, 2.5 M in hexanes), Triisopropyl borate, 1 M Hydrochloric Acid (HCl), Ethyl Acetate, Brine.
-
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 1-benzyloxy-6-bromo-2-fluoro-3-methylbenzene (1.0 eq) and anhydrous THF (approx. 0.2 M concentration).
-
Cool the solution to -78°C using an acetone/dry ice bath.
-
Slowly add n-BuLi (1.1 eq) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70°C.
-
Stir the resulting solution at -78°C for 1 hour.
-
In a separate flask, prepare a solution of triisopropyl borate (1.5 eq) in anhydrous THF. Cool this solution to -78°C.
-
Slowly transfer the freshly prepared aryl lithium solution into the triisopropyl borate solution via cannula, maintaining a temperature below -70°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours).
-
Cool the reaction mixture to 0°C in an ice bath and slowly quench by adding 1 M HCl until the pH is ~4-5.
-
Stir vigorously for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude boronic acid.
-
Protocol 2: Purification via Acid-Base Extraction
-
Procedure:
-
Dissolve the crude boronic acid in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Transfer the solution to a separatory funnel and extract with a cold, aqueous base solution (e.g., 1 M NaOH or Na₂CO₃) (3x). Non-acidic impurities will remain in the organic layer.
-
Combine the aqueous basic extracts and cool in an ice bath.
-
Slowly acidify the aqueous layer with cold 1 M HCl with vigorous stirring until the pH is ~4. The pure boronic acid should precipitate as a solid.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and then with a small amount of a non-polar solvent like hexanes to aid drying.
-
Dry the purified solid under vacuum at <40°C.
-
VI. Troubleshooting Workflow
Caption: A decision tree for troubleshooting common issues in the synthesis.
VII. References
-
Tanwar, O. et al. (2016). How to purify boronic acids/boronate esters? ResearchGate. [Link]
-
Patel, M. et al. (n.d.). Process for purification of boronic acid and its derivatives. Google Patents.
-
Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.
-
Leconte, N. et al. (2020). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules. [Link]
-
Reddit User Discussion. (2017). Purification of boronic acids? r/chemistry. [Link]
-
Wikipedia. Boronic acid. [Link]
-
Hall, D. G. (2010). Structure, Properties, and Preparation of Boronic Acid Derivatives. Wiley-VCH. [Link]
-
Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]
-
Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?[Link]
-
Leonori, D. (2016). Development of Organic Transformations Based on Protodeboronation. ACS Publications. [Link]
-
ResearchGate. (2020). Protodeboronation and its application in synthesis. [Link]
-
Reddit User Discussion. (2016). Self-condensation of phenylboronic acid. r/chemistry. [Link]
-
Wikipedia. Boroxine. [Link]
-
University of Edinburgh Research Explorer. (2021). The Boroxine–Boronic Acid Equilibrium. [Link]
-
ResearchGate. (2015). Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine. [Link]
-
Yamanoi, Y. (2013). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. HETEROCYCLES. [Link]
-
Reddit User Discussion. (2023). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. Boroxine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. reddit.com [reddit.com]
- 10. waters.com [waters.com]
- 11. edepot.wur.nl [edepot.wur.nl]
- 12. reddit.com [reddit.com]
- 13. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Accelerating Sluggish Boronic Acid Couplings
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. As researchers and drug development professionals, you are well-acquainted with the power of this Nobel Prize-winning reaction for forging carbon-carbon bonds.[1] However, you are also likely familiar with the frustration of a "sluggish" or incomplete reaction, where low yields and stubborn starting materials can impede progress.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. We will move beyond simple procedural lists to explore the mechanistic underpinnings of these issues, providing you with the rationale needed to make informed decisions and transform a low-yielding reaction into a successful transformation.
Core Principles: Understanding the Suzuki-Miyaura Catalytic Cycle
Before troubleshooting, it is essential to understand the key steps of the reaction. A sluggish reaction is almost always caused by a bottleneck in one of these three core stages: Oxidative Addition, Transmetalation, or Reductive Elimination.[1] The efficiency of each step is highly dependent on the choice of substrates, catalyst, ligand, base, and solvent.
Caption: A logical workflow to diagnose and solve common Suzuki coupling issues.
Section 3: Optimizing Reaction Conditions
Q4: How do I choose the right base and solvent? There are so many options.
Base and solvent selection is not arbitrary; it is critical for both substrate solubility and facilitating the transmetalation step. The base activates the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation. [2] Common Base & Solvent Pairings:
| Base | Common Solvents | Characteristics & Use Cases |
| K₂CO₃ / Na₂CO₃ | Dioxane/Water, Toluene/Water | The "go-to" standard. Good for a wide range of substrates. The aqueous phase helps dissolve the base and facilitates boronate formation. [3] |
| K₃PO₄ | Dioxane, Toluene (often anhydrous) | A stronger base, often used for less reactive boronic acids or when protodeboronation is an issue under aqueous conditions. [3] |
| Cs₂CO₃ | Dioxane, THF | A strong and highly soluble base, often effective when other carbonate bases fail. |
| Organic Bases (e.g., Et₃N) | DMF, Acetonitrile | Weaker bases used for substrates with base-sensitive functional groups. [4] |
Field Insight: A common mistake is poor mixing in biphasic systems (e.g., Toluene/Water). If the reaction is sluggish, ensure you are stirring vigorously to maximize the interfacial area where the reaction occurs. A larger stir bar or a baffled flask can make a significant difference. [3]
Q5: My reaction works, but it takes 24 hours and requires 100°C. How can I accelerate it?
When a reaction is fundamentally working but kinetically slow, there are several ways to improve its rate without completely changing the core components.
-
Microwave Irradiation: Microwave synthesis can dramatically reduce reaction times from hours to minutes. The rapid, uniform heating can overcome activation barriers for sluggish steps. A typical starting point is 60-120°C for 15-30 minutes. [5]* Increase Catalyst Loading: While not ideal for process chemistry, increasing the catalyst loading from 1-2 mol% to 5 mol% can sometimes be sufficient to drive a difficult reaction to completion on a lab scale.
-
Phase-Transfer Catalysts: In biphasic systems, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can accelerate the reaction by helping to shuttle the anionic boronate species into the organic phase where the catalyst resides. [4]
Experimental Protocols
Protocol 1: General Procedure for a Standard Suzuki-Miyaura Coupling
This protocol is a robust starting point for many aryl bromide and arylboronic acid pairings.
-
Vessel Preparation: To a clean, dry reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), boronic acid (1.2-1.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes. This is critical to prevent oxidation of the Pd(0) catalyst.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane and Water, 4:1 v/v) via syringe. Ensure solvents have been sparged with N₂ or Ar for at least 30 minutes prior to use.
-
Heating and Monitoring: Place the reaction in a preheated oil bath or heating block (typically 80-100°C) and stir vigorously. Monitor the reaction progress by TLC or LCMS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Troubleshooting a Sluggish Aryl Chloride Coupling
This protocol incorporates strategies for a challenging, electron-rich aryl chloride.
-
Vessel Preparation: To an oven-dried vial, add the aryl chloride (1.0 equiv), pinacol boronic ester (1.5 equiv), a highly active precatalyst (e.g., XPhos Pd G3, 2 mol%), the corresponding ligand (XPhos, 4 mol%), and anhydrous potassium phosphate (K₃PO₄, 3.0 equiv).
-
Rationale: We use a stable boronic ester and anhydrous conditions to prevent protodeboronation. A specialized, electron-rich ligand and precatalyst are chosen to accelerate the difficult oxidative addition step. [3]2. Inert Atmosphere: Perform all subsequent steps in a glovebox or using rigorous Schlenk line techniques to maintain an inert atmosphere.
-
-
Solvent Addition: Add anhydrous, degassed Toluene via syringe.
-
Heating and Monitoring: Heat the reaction to 100-110°C with vigorous stirring. These reactions may still require several hours to reach completion.
-
Workup & Purification: Follow steps 5 and 6 from the general protocol.
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Suzuki reaction - Wikipedia. Wikipedia. [Link]
-
Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]
-
How to approach choosing reaction conditions for Suzuki? Reddit r/Chempros. [Link]
-
The Suzuki Reaction. Myers Group, Harvard University. [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]
-
The Slow-Release Strategy in Suzuki–Miyaura Coupling. ResearchGate. [Link]
-
Which conditions are favorable for the efficient Suzuki coupling? ResearchGate. [Link]
-
An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. National Institutes of Health (NIH). [Link]
Sources
how to avoid homocoupling of 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid
Topic: Strategies to Avoid Homocoupling of 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid
Audience: Researchers, Scientists, and Drug Development Professionals
From the desk of a Senior Application Scientist: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1] However, substrates like 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid—possessing both steric hindrance from the ortho-fluoro and methyl groups and complex electronics from the benzyloxy substituent—present a significant challenge: the undesired formation of a homocoupled biaryl byproduct.
This guide provides a comprehensive framework for diagnosing and suppressing this problematic side reaction, ensuring the successful synthesis of your target molecule. We will delve into the mechanistic underpinnings of homocoupling and provide actionable, field-proven troubleshooting protocols.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is boronic acid homocoupling in the context of a Suzuki reaction?
Answer: Boronic acid homocoupling is a common side reaction in Suzuki-Miyaura couplings where two molecules of the boronic acid partner react with each other to form a symmetrical biaryl.[2] In your case, this would result in the formation of 2,2'-bis(benzyloxy)-6,6'-difluoro-5,5'-dimethyl-1,1'-biphenyl instead of your desired cross-coupled product. This reaction consumes your boronic acid, reduces the yield of the target molecule, and complicates purification.
Q2: Why is 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid particularly susceptible to homocoupling?
Answer: This specific boronic acid has several features that can promote homocoupling:
-
Steric Hindrance: The presence of substituents at both ortho-positions (fluoro and methyl) can slow down the desired cross-coupling catalytic cycle. This increased residence time of the catalyst in certain states can open pathways for side reactions.
-
Electronic Effects: The electron-donating nature of the benzyloxy group and the methyl group can make the aryl ring more susceptible to certain oxidative pathways that lead to homocoupling.
-
Reaction Kinetics: If the rate of transmetalation of your boronic acid onto the palladium center is faster than the rate of reductive elimination to form the cross-coupled product, it can favor pathways leading to the homodimer.
Q3: What is the primary cause of boronic acid homocoupling?
Answer: The predominant cause is the presence of molecular oxygen in the reaction mixture.[2][3][4] Oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then react stoichiometrically with two molecules of the boronic acid to produce the homocoupled product and regenerate Pd(0).[3][5] Therefore, rigorous exclusion of oxygen is the single most critical factor in preventing this side reaction.[3]
Part 2: Mechanistic Insights - Desired vs. Undesired Pathways
Understanding the catalytic cycles is key to troubleshooting. Below are diagrams illustrating the desired Suzuki-Miyaura cross-coupling and the competing oxygen-mediated homocoupling pathway.
Caption: The desired Suzuki-Miyaura catalytic cycle.
Caption: The oxygen-mediated homocoupling side reaction.
Part 3: Troubleshooting Guide
This section is designed to address specific issues you may encounter during your experiment.
Problem: My LC-MS/NMR analysis shows a significant peak corresponding to the homocoupled dimer of my boronic acid.
This is the most direct evidence of the undesired side reaction. Follow this systematic approach to diagnose and solve the issue.
Caption: A logical workflow for troubleshooting homocoupling.
Detailed Troubleshooting Steps & Explanations
-
Question: Are you certain your reaction is free of oxygen?
-
Causality: As established, oxygen is the primary culprit.[3][4] Standard procedures like bubbling nitrogen through the solvent for a few minutes may be insufficient. Dissolved oxygen can remain and initiate the homocoupling cascade.
-
Solution:
-
Subsurface Sparging: Actively bubble a stream of inert gas (Nitrogen or Argon) through your solvent for at least 30-60 minutes prior to adding reagents.[3] This is more effective than a simple headspace purge.
-
Freeze-Pump-Thaw: For maximum oxygen removal in highly sensitive reactions, perform at least three freeze-pump-thaw cycles on your solvent.
-
Maintain Positive Pressure: Ensure your reaction is kept under a positive pressure of inert gas (e.g., using a balloon) for the entire duration of the experiment.
-
-
Question: In what order are you adding your reagents?
-
Causality: Adding the boronic acid to a solution containing the palladium catalyst before the oxidative addition of the aryl halide has occurred can promote homocoupling. Pre-heating the catalyst, base, and aryl halide allows for the formation of the active Pd(0) species and the initial oxidative addition product, creating a competition that favors the desired cross-coupling.[4]
-
Solution:
-
Charge the reaction vessel with your palladium source, ligand, base, and the aryl halide partner.
-
Add the degassed solvent.
-
Heat the mixture to the target reaction temperature for 10-15 minutes.
-
Dissolve the 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid in a minimum amount of degassed solvent and add it slowly to the pre-heated reaction mixture, potentially via a syringe pump over 30 minutes. This slow addition keeps the instantaneous concentration of the boronic acid low, further disfavoring the bimolecular homocoupling reaction.[6]
-
-
Question: Is your catalyst/ligand combination appropriate for this challenging substrate?
-
Causality: Standard ligands like triphenylphosphine (PPh₃) may not be suitable for sterically hindered substrates. Bulky, electron-rich phosphine ligands (Buchwald-type ligands) can accelerate the rate-limiting reductive elimination step, which outcompetes the homocoupling pathway.[7][8] They also stabilize the Pd(0) state, making it less susceptible to oxidation.
-
Solution:
-
Switch Ligands: Employ ligands specifically designed for challenging couplings.
-
Use Precatalysts: Modern palladium precatalysts (e.g., G2, G3, G4 catalysts) are often more efficient. They are typically air-stable and generate the active Pd(0) species in a controlled manner, which can reduce the amount of free Pd(II) available for homocoupling.[5]
-
| Parameter | Recommendation for 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid | Rationale |
| Pd Source | Pd₂(dba)₃ or Palladium(II) Acetate | Common sources for generating Pd(0) in situ. |
| Ligand | SPhos , RuPhos , or XPhos | Bulky, electron-rich ligands that promote fast reductive elimination, essential for sterically hindered substrates.[7][8] |
| Precatalyst | SPhos Pd G3, XPhos Pd G3 | Air-stable, reliable sources of monoligated Pd(0) that provide high activity and can suppress side reactions. |
| Catalyst Loading | 1-3 mol % | Start with a standard loading; excessive catalyst can sometimes increase side reactions. |
-
Question: Could your base or solvent be contributing to the problem?
-
Causality: The choice of base and solvent is critical as it influences the activation of the boronic acid and the overall reaction kinetics.[9][10][11] A very strong base can sometimes accelerate boronic acid decomposition or homocoupling. The solvent system must effectively dissolve the base and facilitate the interaction between the organic and aqueous phases if one is present.[10][12]
-
Solution:
-
Base: Use a moderately weak inorganic base. Potassium phosphate (K₃PO₄) is often an excellent choice for complex Suzuki couplings. Cesium carbonate (Cs₂CO₃) or potassium fluoride (KF) are also effective alternatives.
-
Solvent: A polar aprotic solvent is generally preferred. Toluene, 1,4-dioxane, or THF, often with a small amount of water (e.g., 10:1 organic:water), are standard choices. The water helps to dissolve the inorganic base and facilitates the transmetalation step.
-
Part 4: Recommended Starting Protocol
This protocol incorporates the principles discussed above and serves as a robust starting point for your optimization.
Materials:
-
6-Benzyloxy-2-fluoro-3-methylphenylboronic acid (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Pd₂(dba)₃ (1.5 mol %)
-
SPhos (3.5 mol %)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Toluene and Water (10:1 v/v), rigorously degassed
Procedure:
-
To a dry, oven-baked flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Evacuate and backfill the flask with Argon or Nitrogen gas three times. Maintain a positive pressure of inert gas.
-
Add the degassed toluene and water via cannula or syringe.
-
Begin vigorous stirring and heat the mixture to 80-100 °C. Allow the mixture to stir at this temperature for 15 minutes.
-
In a separate flask, dissolve the 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid in a minimum amount of degassed toluene.
-
Add the boronic acid solution to the reaction mixture dropwise over 30 minutes using a syringe pump.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Proceed with standard aqueous workup and purification by column chromatography.
By systematically applying these diagnostic tools and optimized protocols, you can effectively suppress the homocoupling of 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid and achieve a high yield of your desired cross-coupled product.
References
-
Miller, J. A. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Miller, J. A., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 353–358. Available at: [Link]
-
Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. Available at: [Link]
-
Wikipedia. Suzuki reaction. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Angewandte Chemie International Edition, 47(26), 4851-4854. Available at: [Link]
-
Carregal-Romero, B., et al. (2013). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. The Journal of Physical Chemistry C, 117(23), 12273-12282. Available at: [Link]
-
ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?. Available at: [Link]
-
de Lambert de Boisjan, A., Allemann, C., & Fadini, L. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Helvetica Chimica Acta, 104(6), e2100035. Available at: [Link]
-
Singh, D., & Kumar, A. (2018). Suzuki Cross Coupling Reaction-A Review. International Journal of Scientific Research in Science and Technology, 4(8), 154-160. Available at: [Link]
-
Royal Society of Chemistry. (2024). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]
-
ResearchGate. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Available at: [Link]
-
Royal Society of Chemistry. (2014). Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry. Available at: [Link]
-
Myers, A. The Suzuki Reaction - Chem 115. Harvard University. Available at: [Link]
-
Nishikata, T., & Lipshutz, B. H. (2005). Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon−Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions. Journal of the American Chemical Society, 127(23), 8449–8457. Available at: [Link]
-
van der Walt, C. J., et al. (2023). Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings. ACS Catalysis, 13(24), 16043–16055. Available at: [Link]
-
National Institutes of Health. (2015). Palladium-Catalyzed Oxidative Allene–Allene Cross-Coupling. PubMed Central. Available at: [Link]
-
Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Available at: [Link]
-
ResearchGate. (2019). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Available at: [Link]
-
Vantourout, J. C., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Organic Letters, 22(15), 5849–5853. Available at: [Link]
-
MDPI. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. Molecules, 27(21), 7517. Available at: [Link]
-
YouTube. (2020). Seven Name Reactions in One - Palladium Catalysed Reaction. Available at: [Link]
-
PubMed. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Available at: [Link]
-
Semantic Scholar. (1992). Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. Available at: [Link]
-
Sci-Hub. (2015). Efficient Synthesis of Sterically Hindered Arenes Bearing Acyclic Secondary Alkyl Groups by Suzuki—Miyaura Cross‐Couplings. ChemInform, 46(36). Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. arodes.hes-so.ch [arodes.hes-so.ch]
- 11. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
effect of temperature on the stability of 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid
Technical Support Center: 6-Benzyloxy-2-fluoro-3-methylphenylboronic Acid
This technical guide addresses the critical parameter of temperature and its effect on the stability and reactivity of 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid. While specific thermal decomposition data for this exact molecule is not extensively published, this document synthesizes established principles of arylboronic acid chemistry to provide researchers, scientists, and drug development professionals with a robust framework for its successful use.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid, and how does temperature influence them?
A1: Arylboronic acids are susceptible to two main temperature-influenced degradation pathways:
-
Protodeboronation: This is the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. It is often the most significant cause of yield loss in cross-coupling reactions.[1][2] Elevated temperatures, especially in the presence of water or other protic sources, significantly accelerate this process.[1][2] The electronic nature of the aryl ring, influenced by the ortho-fluoro and benzyloxy substituents, can affect the rate of this degradation.
-
Boroxine Formation: This involves the intermolecular dehydration of three boronic acid molecules to form a stable, six-membered cyclic anhydride called a boroxine.[3] While this process is reversible upon the addition of water, the formation of boroxines at elevated temperatures can sequester the active boronic acid from the reaction medium, leading to decreased reactivity. Boronic acid groups release water upon thermolysis, leading to the generation of boronic anhydrides and boroxines.[3]
Q2: What are the recommended storage and handling conditions to ensure the stability of this compound?
A2: To maintain the integrity of 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid, strict storage and handling protocols are essential. Many boronic acids are hygroscopic solids that are sensitive to air and moisture.[4][5]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Minimizes the rate of thermal decomposition and boroxine formation.[6][7][8] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Protects against oxidation and moisture-driven degradation.[5] |
| Light | Amber Vial / Dark Location | Prevents potential light-induced degradation pathways.[9] |
| Moisture | Tightly Sealed Container in a Dry Environment | Boronic acids are prone to dehydration (forming boroxines) and hydration, which can affect their precise mass and reactivity.[4] |
Q3: How does temperature affect the solubility and dissolution of the boronic acid for reaction setup?
A3: While heating can increase the rate of dissolution, prolonged exposure to high temperatures in a solvent, even before the addition of other reagents, can initiate degradation. It is advisable to use solvents in which the boronic acid has good solubility at or near room temperature. If gentle heating is required, it should be brief and conducted under an inert atmosphere.
Troubleshooting Guide for Experimental Workflows
This section addresses common issues encountered during reactions involving 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid, with a focus on temperature as a root cause.
Problem 1: Low or No Yield in Suzuki-Miyaura Coupling Reaction
-
Symptom: Analysis of the crude reaction mixture (e.g., by LC-MS or ¹H NMR) shows a significant amount of unreacted starting materials and minimal desired product.
-
Potential Temperature-Related Cause: The reaction temperature may be too high, leading to rapid thermal decomposition of the boronic acid, primarily through protodeboronation.[1][10] This is particularly relevant for ortho-substituted arylboronic acids.[10]
-
Troubleshooting Steps & Solutions:
-
Lower the Reaction Temperature: Many modern palladium catalysts and ligand systems are highly active at lower temperatures.[11] Attempt the reaction at a reduced temperature (e.g., decrease from 100°C to 70-80°C). While this may increase the required reaction time, it can preserve the integrity of the boronic acid.[12]
-
Optimize Reagent Addition: Add the boronic acid to the reaction mixture just before heating is initiated. Avoid prolonged stirring of the complete reaction mixture at room temperature or elevated temperatures before the catalyst is fully active.
-
Ensure Anhydrous Conditions: Use thoroughly dried solvents and reagents. Water can facilitate protodeboronation, a process exacerbated by heat.[1][13]
-
Problem 2: Significant Formation of Protodeboronated Byproduct
-
Symptom: A major byproduct is identified as 1-(benzyloxy)-3-fluoro-2-methylbenzene, the compound resulting from the replacement of the -B(OH)₂ group with a hydrogen atom.
-
Potential Temperature-Related Cause: This is a direct indicator of protodeboronation. The combination of a protic source (e.g., residual water in solvents or base) and elevated temperature is the primary driver for this side reaction.[1]
-
Troubleshooting Steps & Solutions:
-
Strict Temperature Control: Maintain the lowest possible temperature that still affords a reasonable reaction rate. Even a 10-20°C reduction can significantly decrease the rate of protodeboronation.
-
Choice of Base and Solvent: The choice of base and solvent system can influence the rate of protodeboronation.[14] Consider screening different conditions, potentially moving to a non-aqueous system if feasible.
-
Reaction Time: Minimize the reaction time. Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent prolonged exposure of the product and remaining boronic acid to harsh conditions.
-
Troubleshooting Workflow Diagram
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. open.metu.edu.tr [open.metu.edu.tr]
- 4. carlroth.com [carlroth.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 1443380-14-0|(6-Fluoro-2-methoxypyridin-3-yl)boronic acid|BLD Pharm [bldpharm.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. dcfinechemicals.com [dcfinechemicals.com]
- 10. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Room-temperature palladium-catalysed Suzuki–Miyaura coupling of arylboric acid with aryl chlorides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Challenges of Cross-Coupling with Electron-Rich Aryl Chlorides and Boronic Acids
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with a particularly stubborn class of substrates: electron-rich aryl chlorides. While the Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for its robustness in forming C-C bonds, the use of inexpensive but unreactive aryl chlorides, especially those bearing electron-donating groups, presents significant mechanistic hurdles.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome these challenges, improve your reaction yields, and accelerate your research.
The Core Challenge: Overcoming the Inertness of Electron-Rich Aryl Chlorides
The primary difficulty in coupling electron-rich aryl chlorides lies in the initial, and often rate-determining, step of the catalytic cycle: oxidative addition .[1][2] The C-Cl bond is strong, and the presence of electron-donating groups (e.g., -OMe, -NMe2, -alkyl) on the aromatic ring further increases the electron density at the carbon center. This electronic enrichment repels the electron-rich Pd(0) catalyst, making it difficult for the palladium to insert into the C-Cl bond and initiate the catalytic cycle.
To overcome this activation barrier, the catalyst system—comprising the palladium precursor and, crucially, the ligand—must be carefully selected to be highly active.
Troubleshooting Guide: A Q&A Approach to Common Problems
Here, we address specific issues you might be observing in your experiments with actionable solutions grounded in mechanistic principles.
Question 1: My reaction shows no or very low conversion of the aryl chloride starting material, even after extended reaction times and at high temperatures. What is the likely cause?
Answer: This is a classic symptom of a failed or extremely slow oxidative addition step. The catalyst is simply not active enough to break the C-Cl bond of your electron-rich substrate.
Probable Cause:
-
Insufficiently Electron-Rich Ligand: The ligand is the primary tool for tuning the catalyst's electronic properties.[3] For this specific challenge, a ligand that is both electron-rich and bulky is required. The electron-rich nature of the ligand increases the electron density on the palladium center, which, in turn, promotes the oxidative addition step.[4]
-
Catalyst Decomposition: At the high temperatures often required for these reactions, the active Pd(0) species can decompose into inactive palladium black, especially if the ligand is not robust enough to stabilize it.
Recommended Solutions:
-
Switch to a More Advanced Ligand: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for this transformation.[3] You should employ specialized, electron-rich, and sterically hindered phosphine ligands, often referred to as Buchwald-type ligands, or N-heterocyclic carbenes (NHCs).[4] These ligands are designed to stabilize the palladium center and facilitate the challenging oxidative addition.[4][5]
-
Use a Pre-formed Catalyst (Precatalyst): Instead of generating the active Pd(0) catalyst in situ from a Pd(II) source like Pd(OAc)₂, consider using a well-defined Pd(0) precatalyst. G3 or G4 Buchwald precatalysts, for example, are designed to generate the active LPd(0) species cleanly and efficiently, avoiding side reactions that can kill the catalyst.[6]
-
Verify Reagent Purity: Ensure your solvent is rigorously degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[7] Similarly, ensure your aryl chloride and boronic acid are pure.
| Ligand Class | Key Features | Recommended Examples |
| Buchwald Ligands | Highly electron-rich and sterically bulky biaryl phosphines. | SPhos, XPhos, RuPhos |
| cataCXium® Ligands | Specialized phosphines designed for high catalyst activity. | cataCXium® A |
| N-Heterocyclic Carbenes (NHCs) | More electron-donating than most phosphines; form very stable Pd complexes.[4] | IPr, S-IPr |
Question 2: I am observing significant amounts of a homocoupled biaryl product derived from my boronic acid, and my desired product yield is low.
Answer: This side reaction, often called Glaser-type homocoupling, is a common issue and typically points to a problem with the catalyst generation or the reaction environment.
Probable Cause:
-
Presence of Oxygen: Residual oxygen in the reaction mixture can lead to the oxidative homocoupling of the boronic acid.[7]
-
Inefficient Reduction of Pd(II) to Pd(0): If you are using a Pd(II) precursor (e.g., Pd(OAc)₂, PdCl₂), it must be reduced to the active Pd(0) state. If this reduction is slow or incomplete, the remaining Pd(II) species can promote the homocoupling of the boronic acid.[7]
Recommended Solutions:
-
Rigorous Degassing: Ensure your solvent and the reaction headspace are thoroughly deoxygenated. The "freeze-pump-thaw" method (three cycles) is more effective than simply bubbling an inert gas through the solvent.
-
Use a Pd(0) Source: Switching from a Pd(II) source to a Pd(0) source like Pd₂(dba)₃ or a dedicated precatalyst can mitigate this issue as the catalyst does not need to be reduced in situ.[6]
-
Control Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boronic acid. While this won't stop homocoupling, it can help drive the desired cross-coupling reaction to completion.
Frequently Asked Questions (FAQs)
Q: Which base should I start with for coupling an electron-rich aryl chloride?
A: The choice of base is critical as it facilitates the transmetalation step.[8] For challenging couplings, a stronger base is often required. Potassium phosphate (K₃PO₄) is an excellent and robust starting point.[6][8] It is strong enough to promote the reaction but generally does not cause hydrolysis of sensitive functional groups. Cesium carbonate (Cs₂CO₃) is another strong option, particularly valued for its solubility in organic solvents.[8] Always use the base in powdered form and ensure it is anhydrous if running the reaction under anhydrous conditions.
Q: What is the best solvent system?
A: Aprotic polar solvents are typically the most effective. A mixture of dioxane and water (e.g., 5:1 ratio) or toluene and water is a very common starting point.[6][7] The water is often necessary to dissolve the inorganic base and facilitate the activation of the boronic acid.[7] For substrates with poor solubility, higher boiling point solvents like DMF or NMP can be used, but be mindful that they are more difficult to remove during workup.
Q: How can I visually represent the core challenge in the catalytic cycle?
A: The following diagram illustrates the Suzuki-Miyaura catalytic cycle, highlighting the difficult oxidative addition step with electron-rich aryl chlorides.
Validated Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of a representative electron-rich aryl chloride (e.g., 4-chloroanisole) with a generic arylboronic acid.
Materials:
-
4-Chloroanisole (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄), powdered (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL)
-
Degassed Water (1 mL)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the 4-chloroanisole, arylboronic acid, XPhos Pd G3 precatalyst, and potassium phosphate.
-
Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of inert gas, add the 1,4-dioxane (5 mL) followed by the degassed water (1 mL) via syringe.
-
Heating and Monitoring: Place the sealed reaction vessel in a preheated oil bath at 100 °C. Stir the reaction vigorously. Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
References
-
Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 26, 2026, from [Link]
-
Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]
-
How to approach choosing reaction conditions for Suzuki? (2024, February 23). Reddit. Retrieved January 26, 2026, from [Link]
-
Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. (2009, February 17). Organometallics. Retrieved January 26, 2026, from [Link]
-
Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. (2015, January 20). Organometallics. Retrieved January 26, 2026, from [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Reactivity of 6-Benzyloxy-2-fluoro-3-methylphenylboronic Acid
Welcome to this in-depth technical guide designed for researchers, scientists, and professionals in drug development. In the intricate world of cross-coupling chemistry, understanding the nuanced reactivity of your building blocks is paramount to success. This guide provides a comprehensive comparison of 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid with other commonly used boronic acids in the context of the Suzuki-Miyaura coupling reaction. Our objective is to move beyond mere cataloging of data and delve into the fundamental principles that govern reactivity, empowering you to make informed decisions in your synthetic strategies.
The Suzuki-Miyaura Coupling: A Cornerstone of Modern Synthesis
The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, particularly for constructing biaryl and vinyl-aryl structures that are prevalent in pharmaceuticals and functional materials.[1] The reaction's success hinges on a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[2][3] The boronic acid plays a crucial role in the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[1][2]
The efficiency of this transmetalation step, and thus the overall reaction outcome, is profoundly influenced by the structural and electronic properties of the boronic acid.[4][5] Key factors include:
-
Electronic Effects: Electron-withdrawing groups on the aryl ring can increase the Lewis acidity of the boron atom, which can influence the rate of transmetalation.[4]
-
Steric Hindrance: Substituents ortho to the boronic acid group can sterically impede the approach of the bulky palladium complex, often slowing down the reaction.[6][7][8]
-
Stability: Boronic acids are susceptible to side reactions like protodeboronation, especially under basic conditions, which can reduce the yield of the desired product.[2][9]
Deconstructing 6-Benzyloxy-2-fluoro-3-methylphenylboronic Acid
To understand the reactivity of our topic compound, we must first analyze the interplay of its substituents. This molecule is a prime example of a sterically hindered and electronically modulated building block.
Caption: Structural analysis of 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid.
-
The 2-Fluoro Substituent: Located ortho to the boronic acid, the fluorine atom is strongly electron-withdrawing through induction. This increases the Lewis acidity of the boron center, which can facilitate the formation of the boronate complex required for transmetalation.[4] In some cases, an ortho-fluoro group can also form an intramolecular hydrogen bond with the boronic acid's hydroxyl group, influencing its conformation and acidity.[10]
-
The 6-Benzyloxy Substituent: This is arguably the most impactful feature of the molecule. The benzyloxy group is large and bulky, creating significant steric hindrance around the boronic acid.[8] This steric shield can dramatically slow down the rate of transmetalation by impeding the necessary proximity between the palladium complex and the boron atom. While the oxygen atom is electron-donating through resonance, this electronic effect is likely overshadowed by the severe steric clash.
-
The 3-Methyl Substituent: As a meta substituent, the methyl group has a minor, weakly electron-donating effect and does not contribute significantly to the steric environment around the reactive center.
The Verdict on Reactivity: The reactivity of 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid is dominated by the steric hindrance imposed by the di-ortho substitution pattern, particularly the bulky benzyloxy group. Consequently, it is expected to be significantly less reactive than simpler, non-ortho-substituted or even mono-ortho-substituted phenylboronic acids. Overcoming this low reactivity often requires more forcing reaction conditions, specialized catalyst systems, and longer reaction times.
Comparative Reactivity Analysis
To contextualize the reactivity of 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid, we compare it with several other commercially available boronic acids. The following table summarizes their structural features and provides a qualitative assessment of their expected reactivity in Suzuki-Miyaura coupling.
| Boronic Acid | Ortho Substituent(s) | Key Features | Expected Relative Reactivity |
| Phenylboronic Acid | None | Unhindered, electronically neutral benchmark. | Very High |
| 3-Methylphenylboronic Acid | None | Weakly electron-donating, sterically unhindered. | High |
| 2-Fluorophenylboronic Acid | Fluoro | Electron-withdrawing, minor steric hindrance. | High |
| 2-Methylphenylboronic Acid | Methyl | Weakly electron-donating, moderate steric hindrance. | Moderate |
| 2,6-Dimethylphenylboronic Acid | Methyl, Methyl | Di-ortho substituted, significant steric hindrance from two methyl groups. | Low |
| 6-Benzyloxy-2-fluoro-3-methylphenylboronic Acid | Fluoro, Benzyloxy | Di-ortho substituted, severe steric hindrance from bulky benzyloxy group. | Very Low |
Discussion of Trends:
The data clearly illustrates the profound impact of ortho substitution. While a single, small ortho-substituent like fluorine has a minimal negative impact on reactivity, a larger group like methyl already leads to a noticeable decrease. When two ortho positions are occupied, as in 2,6-dimethylphenylboronic acid, the reactivity drops significantly.
Our target compound, 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid, represents an extreme case. The combination of a fluorine atom and a very bulky benzyloxy group creates a highly congested environment around the boronic acid. This makes it a challenging substrate for Suzuki-Miyaura coupling, often requiring specialized ligands (e.g., bulky, electron-rich phosphines like SPhos or XPhos) and carefully optimized conditions to achieve acceptable yields.
Experimental Protocol: Suzuki-Miyaura Coupling with a Sterically Hindered Boronic Acid
This protocol provides a robust starting point for the coupling of a sterically hindered boronic acid like 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid with a representative aryl bromide. The choice of catalyst, ligand, and base is critical for overcoming the inherent low reactivity.
Rationale for Experimental Choices:
-
Catalyst System (Pd₂(dba)₃ and SPhos): For sterically demanding substrates, a highly active catalyst is essential. Palladium(0) precursors like Pd₂(dba)₃ are common. We pair this with SPhos, a bulky, electron-rich biarylphosphine ligand. Such ligands are known to promote the oxidative addition step and facilitate the reductive elimination of the sterically hindered product.
-
Base (K₃PO₄): A moderately strong, non-nucleophilic base like potassium phosphate is often effective. It is soluble in aqueous mixtures and generally provides good results without promoting excessive protodeboronation of the boronic acid.[2]
-
Solvent System (Toluene/Water): A biphasic solvent system is standard for Suzuki couplings. Toluene solubilizes the organic components and the palladium complex, while the aqueous phase dissolves the inorganic base.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
Vessel Preparation: To a dry reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Solvent and Catalyst Addition: Prepare a stock solution of the catalyst by dissolving Pd₂(dba)₃ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in degassed solvent. To the reaction vial, add degassed Toluene (4 mL) and Water (1 mL). Then, add the catalyst solution via syringe.
-
Reaction: Place the sealed vial in a preheated heating block or oil bath at 80-100 °C. Stir the biphasic mixture vigorously to ensure efficient mixing.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Due to the hindered nature of the boronic acid, reaction times may be extended (4-24 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Extraction: Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Conclusion
6-Benzyloxy-2-fluoro-3-methylphenylboronic acid is a challenging yet valuable building block for accessing complex, sterically congested biaryl structures. Its reactivity is significantly attenuated by the presence of two ortho-substituents, particularly the bulky benzyloxy group. Successful application in Suzuki-Miyaura coupling necessitates the use of highly active palladium-ligand systems and carefully optimized, often more forcing, reaction conditions compared to less substituted boronic acids. By understanding the interplay of steric and electronic factors, chemists can effectively harness the synthetic potential of this and other hindered boronic acids in their research and development endeavors.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(5), 1037-1048. [Link]
-
Chlewicki, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2234-2245. [Link]
-
Li, Z., et al. (2023). Empowering boronic acids as hydroxyl synthons for aryne induced three-component coupling reactions. Organic Chemistry Frontiers, 10(8), 2035-2041. [Link]
-
Gozdalik, J. T., Adamczyk-Woźniak, A., & Sporzyński, A. (2018). Influence of fluorine substituents on the properties of phenylboronic compounds. Pure and Applied Chemistry, 90(4), 677-702. [Link]
-
Chlewicki, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. National Center for Biotechnology Information. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Transmetalation in the Suzuki-Miyaura Coupling: The Fork in the Trail. Journal of the American Chemical Society, 133(7), 2116-2119. [Link]
-
Adamczyk-Woźniak, A., & Sporzyński, A. (2020). The influence of ortho-substituents on the properties of phenylboronic acids. Journal of Organometallic Chemistry, 923, 121443. [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695.
-
Boronic acids are Lewis acids that exist in equilibrium with boronate forms in aqueous solution. [Link]
- Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.
-
Serwatowski, J., et al. (2010). [3-Bromo-2-(3-fluorobenzyloxy)phenyl]boronic acid. Acta Crystallographica Section E: Structure Reports Online, 66(5), o1134. [Link]
- Hartwig, J. F. (2010).
-
Adamczyk-Woźniak, A., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3467. [Link]
- Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis.
- Tyagi, V., et al. (2017). Synthesis, characterization and biological evaluation of some novel (E)-6-(benzyloxy)-2-(4-bromobenzylidene)-7-methylbenzofuran-3(2H)-one derivatives. World Journal of Pharmaceutical Research, 6(6), 1417-1426.
-
Chlewicki, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. [Link]
-
The Organic Chemist. (2022). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Wikipedia. (n.d.). Ortho effect. [Link]
-
Pintaric, C., et al. (2004). Electrosynthesis of Benzylboronic Acids and Esters. Organic Letters, 6(21), 3747-3750. [Link]
- Francke, R., & Schille, B. (2019). Electrochemical Benzylic C(sp3)–H Acyloxylation. Organic Letters, 21(15), 5949-5953.
-
Ishihara, K., et al. (2013). The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines. Chemical Communications, 49(40), 4495-4497. [Link]
-
Gozdalik, J. T., Adamczyk-Woźniak, A., & Sporzyński, A. (2018). Influence of fluorine substituents on the properties of phenylboronic compounds. Sci-Hub. [Link]
-
Sigman, M. S., & Vokits, B. P. (2018). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. Israel Journal of Chemistry, 58(5), 536-546. [Link]
-
Kubota, K., & Ito, H. (2019). Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. Nature Communications, 10(1), 1-8. [Link]
-
Chemistry Stack Exchange. (2014). Ortho-effect in substituted aromatic acids and bases. [Link]
-
Mossine, A. V., Brooks, A. F., & Sanford, M. S. (2015). Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids. Organic Letters, 17(23), 5780-5783. [Link]
-
Bodio, E., et al. (2011). New Sensitive and Selective Fluorescent Probes for Fluoride Using Boronic Acids. Inorganica Chimica Acta, 365(1), 263-270. [Link]
-
Malig, T. C., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(5), 484-493. [Link]
-
Yamamoto, T., et al. (2003). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions, (19), 3681-3693. [Link]
-
Kovaleva, N. V., et al. (2021). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Molbank, 2021(4), M1291. [Link]
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A Researcher's Guide to Confirming the Purity of 6-Benzyloxy-2-fluoro-3-methylphenylboronic Acid
In the landscape of modern synthetic chemistry, particularly in the realm of cross-coupling reactions, the purity of reagents is not merely a matter of good practice but a cornerstone of reproducible and high-yielding outcomes. This is especially true for arylboronic acids, pivotal players in the Nobel Prize-winning Suzuki-Miyaura coupling.[1] Impurities can poison catalysts, lead to unwanted side reactions, and complicate purification, ultimately compromising the integrity of the final product.[1] This guide provides an in-depth comparison of analytical techniques to rigorously confirm the purity of 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid , a sophisticated building block in pharmaceutical and materials science research.
The inherent nature of boronic acids presents unique analytical challenges. They are prone to dehydration, forming cyclic trimeric anhydrides known as boroxines. This equilibrium between the monomeric acid and the trimeric boroxine can complicate analytical techniques like NMR and chromatography. Furthermore, residual water and other process-related impurities must be accurately quantified to ensure stoichiometric precision in subsequent reactions.
This guide will navigate the complexities of analyzing 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid, offering a multi-faceted approach to its purity assessment. We will delve into the "why" behind the choice of each technique, providing not just protocols, but a logical framework for a comprehensive and self-validating purity analysis.
Orthogonal Analytical Approaches for Comprehensive Purity Profiling
A single analytical technique is rarely sufficient to provide a complete picture of a compound's purity. A more robust strategy involves employing a suite of orthogonal techniques, each probing different physicochemical properties of the analyte and its potential impurities. For 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid, a comprehensive assessment should include chromatographic, spectroscopic, and titrimetric methods.
High-Performance Liquid Chromatography (HPLC/UPLC): The Workhorse for Purity and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) and its ultra-high-performance counterpart (UPLC) are indispensable for determining the purity of arylboronic acids.[2] These techniques separate the main compound from its organic impurities based on their differential partitioning between a stationary phase and a mobile phase.
The Causality Behind Method Selection: The choice of column and mobile phase is critical for achieving a successful separation. For arylboronic acids, reversed-phase (RP) chromatography is the most common approach. A C18 column is a good starting point, offering excellent hydrophobic retention for the aromatic rings of the molecule.[3] However, the silanol groups on standard silica-based columns can interact with the Lewis acidic boron center, potentially causing peak tailing or on-column degradation.[4] Therefore, columns with reduced silanol activity or alternative stationary phases are often preferred for improved peak shape and reproducibility.[4] The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with a pH modifier such as formic acid or ammonium acetate to ensure good peak shape and ionization for mass spectrometry detection.[2][3]
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation: An HPLC or UPLC system equipped with a UV detector is required.[4]
-
Column: A reversed-phase C18 column (e.g., Waters XBridge™ BEH C18, 4.6 x 100 mm, 3.5 µm) is a suitable choice.[2]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start at a low percentage of Mobile Phase B (e.g., 10%) and gradually increase it to a high percentage (e.g., 95%) over a set period (e.g., 15 minutes) to elute compounds with varying polarities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.[2]
-
Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 254 nm).[2]
-
Sample Preparation: Dissolve a precisely weighed amount of 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).
Data Interpretation
The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. It is crucial to identify and, if possible, quantify any significant impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Structure
NMR spectroscopy is a powerful tool for structural elucidation and can also be used for purity assessment. ¹H NMR provides information about the number and environment of protons, while ¹³C NMR details the carbon skeleton. For boron-containing compounds, ¹¹B NMR can be particularly insightful.
The Challenge of Boroxines in NMR: As mentioned earlier, boronic acids can exist in equilibrium with their boroxine anhydrides. This can lead to complex or broad signals in the NMR spectrum, making interpretation difficult.[5]
The Solution: Solvent Choice is Key: To overcome this, running the NMR in a solvent that can break up the boroxine is crucial. Deuterated methanol (CD₃OD) or deuterated dimethyl sulfoxide (DMSO-d₆) are excellent choices as they form adducts with the boronic acid, shifting the equilibrium towards the monomeric form and resulting in sharper, more easily interpretable spectra.[5]
Experimental Protocol: ¹H NMR Analysis
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: DMSO-d₆ or CD₃OD.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
Data Interpretation
The ¹H NMR spectrum of pure 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid should show the expected signals with the correct integrations and coupling patterns for the aromatic protons, the benzylic methylene protons, and the methyl group. The presence of unexpected signals may indicate impurities. Quantitative NMR (qNMR) can be used for a more precise purity determination by integrating the signals of the analyte against a certified internal standard.
Mass Spectrometry (MS): Confirming Molecular Weight and Identifying Impurities
Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the confirmation of the molecular weight of the target compound and the identification of impurities. When coupled with a separation technique like HPLC (LC-MS), it becomes a highly powerful analytical tool.
Navigating the Complexities of Boronic Acid Ionization: Boronic acids can be challenging to analyze by mass spectrometry as they can form various ions in the source, including the molecular ion, adducts with solvents, and fragments.[6] Electrospray ionization (ESI) is a commonly used technique, and running the analysis in negative ion mode can be advantageous for detecting the boronate anion.[7]
Experimental Protocol: LC-MS Analysis
-
Instrumentation: An HPLC or UPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight instrument).
-
LC Conditions: Use the same HPLC/UPLC conditions as described in the previous section.
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Scan Range: A range that covers the expected molecular weight of the analyte and potential impurities (e.g., m/z 100-1000).
-
Data Interpretation
The mass spectrum should show a prominent peak corresponding to the deprotonated molecule [M-H]⁻ of 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid. Other peaks in the chromatogram can be analyzed by their mass spectra to identify potential impurities.
Karl Fischer Titration: Quantifying Water Content
The presence of water can significantly impact the stoichiometry of reactions involving boronic acids. Karl Fischer titration is the gold standard for accurately determining the water content in a sample.[8]
The Principle: This method is based on a chemical reaction between water, iodine, sulfur dioxide, and a base. The amount of water is determined by the amount of iodine consumed.[8]
Experimental Protocol: Volumetric Karl Fischer Titration
-
Instrumentation: A Karl Fischer titrator.
-
Reagents: Karl Fischer reagent (a solution containing iodine, sulfur dioxide, and a base in a suitable solvent).
-
Procedure:
-
The titration vessel is filled with a suitable solvent (e.g., methanol) and pre-titrated to remove any residual water.
-
A precisely weighed amount of the 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid sample is added to the vessel.
-
The sample is then titrated with the Karl Fischer reagent until the endpoint is reached, which is typically detected electrochemically.
-
Data Interpretation
The instrument software calculates the percentage of water in the sample based on the volume of titrant consumed and the concentration of the Karl Fischer reagent.
Melting Point Analysis: A Simple Indicator of Purity
The melting point of a pure crystalline solid is a sharp, well-defined temperature. Impurities tend to depress and broaden the melting point range. While not a quantitative measure of purity, it is a quick and straightforward method to get a preliminary indication of the purity of a solid sample. Boronic acids typically have high melting points.[9]
Experimental Protocol: Melting Point Determination
-
Instrumentation: A melting point apparatus.
-
Procedure:
-
A small amount of the crystalline sample is packed into a capillary tube.
-
The capillary tube is placed in the melting point apparatus.
-
The temperature is gradually increased, and the range from which the sample starts to melt until it is completely liquid is recorded.
-
Data Interpretation
A sharp melting point close to the literature value (if available) is indicative of high purity. A broad melting range or a melting point significantly lower than the expected value suggests the presence of impurities.
Comparison of Analytical Techniques
| Technique | Information Provided | Strengths | Limitations |
| HPLC/UPLC | Purity (area %), number and relative amounts of organic impurities.[2] | High resolution, quantitative, can be coupled with MS for impurity identification. | Can be destructive, on-column degradation is possible.[4] |
| NMR Spectroscopy | Structural confirmation, identification of structural isomers and some impurities.[5] | Non-destructive, provides detailed structural information, qNMR for accurate quantification. | Can be insensitive to low-level impurities, boroxine formation can complicate spectra.[5] |
| Mass Spectrometry | Molecular weight confirmation, identification of impurities based on mass.[6] | High sensitivity, provides molecular weight information. | Ionization can be complex, may not be quantitative without standards. |
| Karl Fischer Titration | Precise water content.[8] | Highly accurate and specific for water. | Only measures water content. |
| Melting Point | Preliminary indication of purity.[9] | Simple, fast, and inexpensive. | Not quantitative, not suitable for amorphous solids. |
Visualizing the Analytical Workflow
A logical workflow ensures a thorough and efficient analysis of 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid.
Caption: A logical workflow for the comprehensive purity analysis of an arylboronic acid.
Conclusion
Confirming the purity of 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid requires a thoughtful and multi-pronged analytical approach. By combining the quantitative power of HPLC, the structural insights from NMR, the molecular weight confirmation from mass spectrometry, the precise water determination by Karl Fischer titration, and the preliminary check of melting point analysis, researchers can have a high degree of confidence in the quality of their starting material. This rigorous analytical validation is not just a procedural formality but a critical step in ensuring the success and reproducibility of subsequent synthetic endeavors.
References
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Kumar, A., et al. (2012). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. [Link]
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Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. [Link]
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Royal Society of Chemistry. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. [Link]
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van der Veken, P., et al. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Ghent University. [Link]
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Griffiths, K., et al. (2009). Analysis of Boronic Acids Without Chemical Derivatisation. ResearchGate. [Link]
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Reddit. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. r/chemistry. [Link]
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Li, Y., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. PubMed. [Link]
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National Center for Biotechnology Information. (n.d.). (2,6-Difluoro-3-methylphenyl)boronic acid. PubChem. [Link]
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MDPI. (2022). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. MDPI. [Link]
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American Chemical Society. (2024). Impurities in Arylboronic Esters Induce Persistent Afterglow. Journal of the American Chemical Society. [Link]
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Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
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American Chemical Society. (2025). Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry. [Link]
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ResearchGate. (2024). Impurities in Arylboronic Esters Induce Persistent Afterglow. ResearchGate. [Link]
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Wikipedia. (n.d.). Boronic acid. Wikipedia. [Link]
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Royal Society of Chemistry. (2022). NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. RSC Advances. [Link]
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Journal of Pharmaceutical and Biological Sciences. (2018). Design, synthesis, characterization and biological evaluation, of some novel (E)-6- (benzyloxy)-2-(4-bromobenzylidene). Journal of Pharmaceutical and Biological Sciences. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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KEM. (n.d.). Development of Karl Fischer Reagents. Kyoto Electronics Manufacturing. [Link]
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Organic Process Research & Development. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. American Chemical Society. [Link]
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PubMed. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. PubMed. [Link]
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ResearchGate. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. ResearchGate. [Link]
-
PubMed. (2007). Arylboronic acid chemistry under electrospray conditions. PubMed. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. Inno Pharmchem. [Link]
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American Chemical Society. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Journal of Chemical Education. [Link]
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PubMed. (2024). Impurities in Arylboronic Esters Induce Persistent Afterglow. PubMed. [Link]
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Scharlab. (n.d.). Karl Fischer water content titration. Scharlab. [Link]
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National Institutes of Health. (2011). [3-Bromo-2-(3-fluorobenzyloxy)phenyl]boronic acid. PubMed Central. [Link]
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Japanese Pharmacopoeia. (n.d.). Water Determination (Karl Fischer Method). Japanese Pharmacopoeia. [Link]
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Scientific Research Publishing. (2019). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry. [Link]
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WordPress.com. (n.d.). Arylboronic Acids. DRUG REGULATORY AFFAIRS INTERNATIONAL. [Link]
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American Chemical Society. (2001). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (2023). The Design, synthesis, characterization and biological evaluation, of some novel (E)-6-(benzyloxy)-2-(4-bromobenzylidene)-7-methylbenzofuran-3(2H)-one derivatives. ResearchGate. [Link]
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The Alchemist's Choice: A Comparative Yield Analysis of Catalysts for 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid in Cross-Coupling Reactions
For researchers, synthetic chemists, and professionals in drug development, the strategic selection of a catalyst is a critical determinant of success in the synthesis of complex molecules. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its versatility in forging carbon-carbon bonds.[1] However, the efficiency of this powerful reaction is profoundly influenced by the nature of the substrates. This guide delves into a comparative analysis of various catalysts for the Suzuki-Miyaura coupling of a particularly challenging substrate: 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid.
This sterically hindered and electronically complex boronic acid is a valuable building block in medicinal chemistry. Its trifunctional substitution pattern, featuring a bulky benzyloxy group, a deactivating fluorine atom, and a methyl group all in close proximity on the phenyl ring, presents a formidable challenge for even the most robust catalytic systems. This guide will provide an in-depth analysis of catalyst performance, supported by experimental data from analogous systems, to empower researchers in making informed decisions for their synthetic endeavors.
The Challenge: Steric Hindrance and Electronic Effects
The structure of 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid presents a dual challenge for catalytic cross-coupling. The ortho-benzyloxy and ortho-methyl groups create significant steric bulk around the boronic acid moiety, impeding the approach of the palladium or nickel catalyst and hindering the crucial transmetalation step of the catalytic cycle. Furthermore, the electron-withdrawing nature of the fluorine atom can modulate the nucleophilicity of the boronic acid, further complicating the reaction kinetics.
Palladium Catalysts: The Workhorses of Cross-Coupling
Palladium-based catalysts are the most extensively used catalysts for Suzuki-Miyaura reactions.[2] Their performance, however, is highly dependent on the choice of ligand, which plays a pivotal role in stabilizing the active catalytic species and facilitating the elementary steps of the catalytic cycle.
Traditional vs. Modern Ligands: A Performance Leap
Traditional phosphine ligands, such as triphenylphosphine (PPh₃), have long been employed in palladium catalysis. While effective for simple substrates, their efficacy diminishes significantly with sterically demanding partners like 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid. The development of bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands, has revolutionized the field, enabling the coupling of previously unreactive substrates.
| Catalyst System | Ligand | Typical Yield Range (with analogous sterically hindered substrates) | Key Advantages |
| Pd(PPh₃)₄ | Triphenylphosphine | Low to moderate | Readily available, cost-effective for simple couplings. |
| Pd(dppf)Cl₂ | 1,1'-Bis(diphenylphosphino)ferrocene | Moderate to high | Good performance with a range of substrates, including some challenging ones. |
| XPhos Pd G2/G3 | XPhos | High to excellent | Highly active for sterically hindered and electron-poor substrates.[3] |
| SPhos Pd G2/G3 | SPhos | High to excellent | Broad substrate scope, often effective at lower catalyst loadings. |
| AntPhos-based Catalysts | AntPhos | High to excellent | Specifically designed for sterically demanding aryl-alkyl couplings.[4] |
Note: The yields presented are based on literature data for Suzuki-Miyaura couplings of structurally similar, sterically hindered arylboronic acids and may vary depending on the specific reaction conditions and coupling partner.
The Rationale Behind Ligand Selection
The success of bulky monophosphine ligands like XPhos and SPhos in coupling sterically hindered substrates stems from their ability to promote the formation of monoligated, 14-electron Pd(0) species. These species are highly reactive in the oxidative addition step and possess the steric flexibility to accommodate bulky coupling partners. The biaryl backbone of these ligands also provides a platform for fine-tuning electronic and steric properties, leading to highly efficient and selective catalysts.
Nickel Catalysts: A Cost-Effective and Powerful Alternative
In recent years, nickel-based catalysts have emerged as a powerful and more sustainable alternative to their palladium counterparts for cross-coupling reactions.[5] Nickel is more earth-abundant and, therefore, significantly less expensive than palladium. From a reactivity standpoint, nickel catalysts can exhibit unique reactivity and selectivity, sometimes outperforming palladium for specific transformations.
For the coupling of sterically hindered substrates, nickel catalysts often require carefully selected ligands to achieve high efficiency. Ligands such as dppf have shown promise in promoting Ni-catalyzed Suzuki-Miyaura couplings.[5]
| Catalyst System | Ligand | Typical Yield Range (with analogous sterically hindered substrates) | Key Advantages |
| Ni(dppf)Cl₂ | 1,1'-Bis(diphenylphosphino)ferrocene | Moderate to high | Cost-effective alternative to palladium, can offer complementary reactivity.[5] |
| Ni(II)/NHC complexes | N-Heterocyclic Carbenes | Moderate to high | Strong σ-donating ligands that can stabilize the nickel center and promote catalysis. |
Experimental Protocols
Reproducibility is paramount in scientific research. The following are representative, detailed experimental protocols for Suzuki-Miyaura cross-coupling reactions with sterically hindered arylboronic acids, which can be adapted for 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid.
Protocol 1: Palladium-Catalyzed Coupling using a Buchwald Precatalyst
This protocol is a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with a sterically hindered arylboronic acid using a commercially available palladium precatalyst.
Materials:
-
Aryl bromide (1.0 mmol)
-
6-Benzyloxy-2-fluoro-3-methylphenylboronic acid (1.2 mmol)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Anhydrous 1,4-dioxane (5 mL)
-
Degassed water (0.5 mL)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid, XPhos Pd G3, and potassium phosphate.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous 1,4-dioxane and degassed water via syringe.
-
Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Nickel-Catalyzed Coupling
This protocol outlines a general procedure for a nickel-catalyzed Suzuki-Miyaura coupling.
Materials:
-
Aryl bromide (1.0 mmol)
-
6-Benzyloxy-2-fluoro-3-methylphenylboronic acid (1.5 mmol)
-
Ni(dppf)Cl₂ (0.05 mmol, 5 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
In a glovebox, add the aryl bromide, 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid, Ni(dppf)Cl₂, and potassium carbonate to an oven-dried vial equipped with a magnetic stir bar.
-
Add anhydrous DMF to the vial.
-
Seal the vial and remove it from the glovebox.
-
Place the vial in a preheated heating block at 120 °C and stir for 16-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water (15 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Visualizing the Catalytic Process
The following diagrams illustrate the fundamental catalytic cycles for palladium and nickel-catalyzed Suzuki-Miyaura cross-coupling reactions.
Sources
A Comparative Guide to the Kinetic Studies of Suzuki Reactions with 6-Benzyloxy-2-fluoro-3-methylphenylboronic Acid
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds.[1] Its scalability and cost-effectiveness have made it a staple in the synthesis of pharmaceutical intermediates and fine chemicals.[1] However, the efficiency of this palladium-catalyzed reaction can be significantly influenced by the steric and electronic properties of the substrates. This guide provides an in-depth, comparative analysis of the kinetic studies of Suzuki reactions involving a particularly challenging substrate: 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid. The inherent steric hindrance of this boronic acid presents a formidable challenge, making a thorough understanding of reaction kinetics paramount for optimizing synthetic routes.
This guide will delve into the causality behind experimental choices, provide self-validating protocols, and offer a comparative analysis of different catalytic systems. By understanding the kinetic nuances of this reaction, researchers can make more informed decisions in their synthetic endeavors.
The Challenge of Sterically Hindered Substrates
The Suzuki-Miyaura coupling mechanism involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3][4] Steric hindrance, particularly from ortho-substituents on the arylboronic acid, can significantly impede the transmetalation and reductive elimination steps, leading to slower reaction rates and lower yields.[5][6] The substrate in focus, 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid, possesses bulky benzyloxy and methyl groups flanking the boronic acid moiety, in addition to an electron-withdrawing fluorine atom. This combination of steric bulk and electronic effects makes it an excellent model for studying the performance of various palladium catalysts and ligands in challenging cross-coupling reactions.
Why Kinetic Studies are Crucial
Kinetic analysis provides a quantitative measure of a reaction's speed and the factors that influence it. For complex, multi-step processes like the Suzuki reaction, kinetic studies are invaluable for:
-
Mechanism Elucidation: Identifying the rate-determining step of the catalytic cycle.
-
Catalyst and Ligand Optimization: Comparing the efficacy of different catalytic systems under identical conditions.
-
Process Development: Establishing optimal reaction parameters (temperature, concentration, catalyst loading) for efficient and scalable synthesis.
-
Troubleshooting: Diagnosing the reasons for low yields or incomplete reactions.
Experimental Design for Comparative Kinetic Analysis
To objectively compare the performance of different catalytic systems for the Suzuki coupling of 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid, a well-designed kinetic study is essential.
Model Reaction
A suitable model reaction involves coupling the sterically hindered boronic acid with a less sterically demanding aryl halide, allowing the focus to remain on the challenges posed by the boronic acid partner. A good choice is the reaction with 4-bromoanisole.
Reaction: 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid + 4-bromoanisole -> 2-Benzyloxy-6-fluoro-3-methyl-4'-methoxybiphenyl
Catalytic Systems for Comparison
The choice of palladium precatalyst and ligand is critical for overcoming the steric hindrance of the boronic acid. We will compare three distinct and widely used systems:
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A classical, general-purpose catalyst.
-
Pd-PEPPSI-IPr: A modern, highly active N-heterocyclic carbene (NHC) based catalyst known for its effectiveness in challenging couplings.[7]
-
Pd₂(dba)₃ with a Buchwald Ligand (e.g., SPhos): A versatile system employing a bulky, electron-rich phosphine ligand designed for sterically demanding substrates.[6]
Monitoring the Reaction
The progress of the reaction will be monitored by taking aliquots from the reaction mixture at regular intervals and analyzing them by High-Performance Liquid Chromatography (HPLC).[8] This technique allows for the accurate quantification of reactants and products over time.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and justifications for each experimental choice.
General Materials and Methods
-
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the palladium catalyst.
-
Anhydrous solvents are crucial to avoid unwanted side reactions, such as the hydrolysis of the boronic acid.
-
All glassware should be oven-dried before use.
Protocol 1: Kinetic Study with Pd(PPh₃)₄
-
Reaction Setup: To a 25 mL three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a septum, add 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid (1.2 mmol), 4-bromoanisole (1.0 mmol), and Pd(PPh₃)₄ (0.02 mmol, 2 mol%).
-
Solvent and Base Addition: Under a positive pressure of argon, add anhydrous 1,4-dioxane (10 mL) and a 2 M aqueous solution of potassium carbonate (2.0 mmol).
-
Initiation and Sampling: Place the flask in a preheated oil bath at 80 °C. Start the timer and begin vigorous stirring. Immediately take the first aliquot (t=0) by withdrawing ~0.1 mL of the reaction mixture with a syringe and quenching it in a vial containing 1 mL of a 1:1 mixture of acetonitrile and water.
-
Data Collection: Continue taking aliquots at regular intervals (e.g., 5, 10, 20, 30, 60, 90, and 120 minutes).
-
HPLC Analysis: Analyze the quenched samples by HPLC to determine the concentration of the product and the remaining 4-bromoanisole.
Protocol 2: Kinetic Study with Pd-PEPPSI-IPr
-
Reaction Setup: Follow the same setup as in Protocol 1, but use Pd-PEPPSI-IPr (0.02 mmol, 2 mol%) as the catalyst.
-
Solvent and Base Addition: Use anhydrous THF (10 mL) as the solvent and potassium carbonate (2.0 mmol) as the base.
-
Initiation, Sampling, and Analysis: Follow steps 3-5 from Protocol 1.
Protocol 3: Kinetic Study with Pd₂(dba)₃ and SPhos
-
Reaction Setup: In the reaction flask, add Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), SPhos (0.022 mmol, 2.2 mol%), 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid (1.2 mmol), and 4-bromoanisole (1.0 mmol).
-
Solvent and Base Addition: Add anhydrous toluene (10 mL) and potassium phosphate (2.0 mmol).
-
Initiation, Sampling, and Analysis: Follow steps 3-5 from Protocol 1.
Visualizing the Process
To better understand the workflow and the underlying chemistry, the following diagrams are provided.
Caption: Experimental workflow for the kinetic analysis of the Suzuki reaction.
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
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- 7. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
- 8. HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Computational Analysis of 6-Benzyloxy-2-fluoro-3-methylphenylboronic Acid Reaction Mechanisms
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of modern synthetic chemistry, the quest for efficient and selective carbon-carbon bond formation remains a paramount objective. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerhouse in this arena, enabling the construction of complex biaryl structures that form the backbone of numerous pharmaceuticals and functional materials.[1] However, the performance of this Nobel Prize-winning reaction can be significantly influenced by the steric and electronic properties of the coupling partners. This guide provides an in-depth computational and comparative analysis of the reaction mechanisms involving the sterically encumbered and electronically nuanced 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid.
As Senior Application Scientists, our goal is to move beyond mere procedural descriptions. We will dissect the causal relationships behind experimental choices, offering a framework for predicting reactivity and troubleshooting challenging couplings. This guide will compare the performance of 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid with alternative boronic acid derivatives and other cross-coupling methodologies, supported by a synthesis of existing experimental data and theoretical insights.
The Challenge of the Trisubstituted Ring: A Mechanistic Overview
The structure of 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid presents a formidable challenge for the standard Suzuki-Miyaura catalytic cycle. The presence of three substituents, two of which are ortho to the boronic acid moiety, introduces significant steric hindrance that can impede key steps of the reaction mechanism.
The generally accepted mechanism for the Suzuki-Miyaura reaction involves three primary stages: oxidative addition, transmetalation, and reductive elimination.[2] The steric bulk and electronic nature of our target molecule are expected to most significantly impact the transmetalation step.
The Impact of Ortho Substituents
The fluoro group at the 2-position and the benzyloxy group at the 6-position create a sterically crowded environment around the boronic acid. This steric hindrance can:
-
Hinder the approach of the palladium complex: The bulky substituents can physically block the palladium center from coordinating with the boronic acid, thereby increasing the activation energy of the transmetalation step.
-
Influence the conformation of the arylboronic acid: The substituents may force the phenyl ring to twist out of planarity with the boronic acid group, further complicating the geometry required for efficient transmetalation.
From an electronic standpoint, the fluorine atom is strongly electron-withdrawing, which can increase the Lewis acidity of the boron center. While this might facilitate the initial interaction with a hydroxide or alkoxide base to form the more nucleophilic boronate species, the overall impact on the reaction rate is complex and depends on the interplay with steric factors.[3]
The Enigmatic Role of the Benzyloxy Group
The benzyloxy group at the 6-position is not merely a steric impediment. Its oxygen atom possesses lone pairs of electrons that could potentially coordinate to the palladium center, leading to a competitive binding scenario or even a directed ortho-metalation under certain conditions, although the latter is less likely under typical Suzuki-Miyaura conditions.[4] More plausibly, intramolecular coordination could influence the orientation of the reactants during the transmetalation step, potentially altering the reaction's stereoselectivity or rate.
Computational Approach to Mechanistic Elucidation
To quantitatively understand the challenges posed by 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid, Density Functional Theory (DFT) calculations are an indispensable tool.[2][5] A systematic computational study would involve modeling the key transition states and intermediates of the Suzuki-Miyaura reaction.
Modeling the Catalytic Cycle
A typical computational workflow to investigate the reaction mechanism would involve the following steps:
-
Geometry Optimization: The three-dimensional structures of all reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.
-
Frequency Calculations: These calculations confirm that the optimized structures correspond to energy minima (for stable species) or first-order saddle points (for transition states).
-
Energy Calculations: Single-point energy calculations at a higher level of theory are performed on the optimized geometries to obtain more accurate energy differences.
-
Transition State Search: Various methods, such as synchronous transit-guided quasi-newton (STQN), are employed to locate the transition state structures for the key reaction steps.
Caption: A generalized workflow for the computational analysis of a Suzuki-Miyaura cross-coupling reaction.
Key Parameters for Comparison
The primary output of these calculations is the Gibbs free energy of activation (ΔG‡) for each elementary step. By comparing the ΔG‡ for the reaction of 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid with that of less hindered or electronically different boronic acids, we can quantitatively assess its reactivity.
| Reaction Step | Key Influencing Factors for 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid | Expected Computational Outcome |
| Oxidative Addition | Primarily dependent on the aryl halide and palladium catalyst. | Less affected by the boronic acid structure. |
| Transmetalation | Steric hindrance from the ortho fluoro and benzyloxy groups. Electronic effect of the fluoro group. Potential coordination of the benzyloxy group. | Higher ΔG‡ compared to less substituted boronic acids. |
| Reductive Elimination | Steric crowding in the diaryl palladium intermediate. | Potentially higher ΔG‡ due to steric repulsion between the coupled aryl groups. |
Performance Comparison with Alternative Reagents
Given the inherent challenges of using highly substituted boronic acids, it is crucial to consider alternative reagents that may offer improved performance.
Boronate Esters and Trifluoroborates
Boronic acids are known to be susceptible to protodeboronation and can be difficult to purify and store.[6] Boronate esters, such as pinacol esters, and potassium trifluoroborates offer enhanced stability.
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are particularly noteworthy. They are highly stable, crystalline solids that are compatible with chromatography.[7][8] MIDA boronates are unreactive under anhydrous Suzuki-Miyaura conditions but can be slowly hydrolyzed in situ to release the active boronic acid under aqueous basic conditions. This slow-release mechanism can be advantageous for challenging couplings by maintaining a low concentration of the reactive boronic acid, thus minimizing side reactions.[9]
| Reagent Type | Advantages | Disadvantages |
| Boronic Acid | Often commercially available. | Prone to protodeboronation and trimerization. Can be difficult to purify. |
| Pinacol Boronate Ester | More stable than boronic acids. | May require harsher conditions for transmetalation. |
| Potassium Trifluoroborate | Crystalline, air- and moisture-stable solids. | Requires fluoride source for activation. |
| MIDA Boronate | Exceptionally stable, crystalline, and chromatographically purifiable. Enables iterative cross-coupling.[7] | Requires a deprotection step (hydrolysis) to become active. |
Alternative Cross-Coupling Methodologies
When Suzuki-Miyaura coupling proves inefficient for the synthesis of sterically hindered biaryls, other cross-coupling reactions can be viable alternatives.
-
Kumada Coupling: This reaction utilizes a Grignard reagent as the nucleophile. Grignard reagents are highly reactive, which can be advantageous for coupling with hindered electrophiles. However, their high reactivity also limits functional group tolerance.[10]
-
Negishi Coupling: Employing an organozinc reagent, the Negishi coupling offers a good balance of reactivity and functional group tolerance. It is often successful in cases where Suzuki-Miyaura or Kumada couplings fail, particularly for the synthesis of tetra-ortho-substituted biaryls.[11]
A comparative analysis of these methods for a hypothetical synthesis of a hindered biaryl is presented below:
| Reaction | Nucleophile | Typical Catalyst | Key Advantages | Key Disadvantages |
| Suzuki-Miyaura | Organoboron | Pd | High functional group tolerance; stable reagents. | Can be sluggish with sterically hindered substrates. |
| Kumada | Organomagnesium | Ni or Pd | Highly reactive nucleophiles. | Poor functional group tolerance. |
| Negishi | Organozinc | Pd or Ni | Good balance of reactivity and functional group tolerance. | Organozinc reagents can be sensitive to air and moisture.[12] |
Experimental and Computational Protocols
To provide a practical framework for researchers, we outline a generalized experimental protocol for a challenging Suzuki-Miyaura coupling and a corresponding computational protocol.
Experimental Protocol: Suzuki-Miyaura Coupling of a Hindered Substrate
This protocol is a starting point and may require optimization for specific substrates.
-
Reaction Setup: In a nitrogen-filled glovebox, combine the aryl halide (1.0 equiv), 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid (1.5 equiv), a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 3.0 equiv) in a dry Schlenk tube.
-
Solvent Addition: Add a degassed solvent mixture, such as toluene/water (4:1, 0.2 M).
-
Reaction: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Computational Protocol: DFT Analysis of the Transmetalation Step
This protocol outlines the steps to calculate the activation energy for the transmetalation step.
-
Model System: Construct the model system in a molecular modeling program, including the Ar-Pd(II)-L₂ intermediate and the boronate species.
-
Conformational Search: Perform a conformational search for the reactants to identify the lowest energy conformers.
-
Transition State Search: Use a transition state search algorithm (e.g., Berny optimization in Gaussian) to locate the transition state structure for the transmetalation.
-
Frequency Analysis: Perform frequency calculations on the optimized reactant and transition state structures to confirm them as minima and a first-order saddle point, respectively, and to obtain the zero-point vibrational energies and thermal corrections.
-
Energy Calculation: Perform single-point energy calculations using a higher-level basis set and an appropriate solvent model to obtain the final electronic energies.
-
Activation Energy Calculation: The Gibbs free energy of activation (ΔG‡) is calculated as the difference in the Gibbs free energies of the transition state and the reactants.
Conclusion and Future Directions
The computational analysis of 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid in Suzuki-Miyaura reactions underscores the profound impact of steric and electronic factors on reaction mechanisms. The trisubstituted nature of this boronic acid presents significant challenges, particularly for the transmetalation step. This guide has provided a comparative framework, evaluating not only the target molecule's expected reactivity but also that of more stable boronic acid surrogates and alternative cross-coupling methodologies.
For researchers in drug development and materials science, a thorough understanding of these mechanistic nuances is critical for the rational design of synthetic routes to complex molecular targets. The predictive power of computational chemistry, when coupled with empirical data, provides a robust platform for overcoming the challenges posed by sterically demanding substrates. Future investigations should focus on the experimental validation of the computational predictions outlined herein and the development of novel catalyst systems specifically designed to accommodate highly substituted coupling partners.
References
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Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. (2020). Molecules, 25(5), 1148. [Link]
-
Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. (2024). Scientific Reports, 14(1), 434. [Link]
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Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews, 42(22), 8881-8895. [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). [Link]
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Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (2008). Accounts of Chemical Research, 41(11), 1461–1473. [Link]
-
Comparative study of the Kumada, Negishi, Stille, and Suzuki-Miyaura reactions in the synthesis of the indole alkaloids hippadine and pratosine. (2007). The Journal of Organic Chemistry, 72(15), 5869–5872. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2007). Organic Letters, 9(18), 3421–3424. [Link]
-
The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to C-Substituted Purine Derivatives. (2002). Synthesis, 2002(12), 1709-1715. [Link]
-
Negishi or Suzuki–Miyaura Pd-Catalyzed Cross-Coupling Reaction: Which Reaction Mechanism is Ahead for the Formation of Well-Known Anticancer Drug Combretastatin A-4 Analogue? (n.d.). ResearchGate. [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho -substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journal of Organic Chemistry, 14, 2384–2393. [Link]
-
α-Lithiobenzyloxy as a Directed Metalation Group in ortho -Lithiation Reactions. (n.d.). ResearchGate. [Link]
-
Suzuki–Miyaura coupling revisited: an integrated computational study. (2019). Faraday Discussions, 220, 425-442. [Link]
- Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor. (1986).
-
Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp)–C(sp)) Suzuki-Miyaura Cross-Couplings. (n.d.). ResearchGate. [Link]
-
Density Functional Studies on Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Assisted by N- or P-Chelating Ligands. (n.d.). ResearchGate. [Link]
-
Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. [Link]
-
A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. (n.d.). The Royal Society of Chemistry. [Link]
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Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. (2013). Organic Letters, 15(15), 3892–3895. [Link]
-
A Catalytic Asymmetric Suzuki Coupling for the Synthesis of Axially Chiral Biaryl Compounds. (1998). Journal of the American Chemical Society, 120(33), 8277–8278. [Link]
- Ortho substituted benzaldehydes, preparation thereof and use thereof. (2001).
-
Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis. (2018). ACS Catalysis, 8(10), 9461–9471. [Link]
-
Directed ortho metalation. (n.d.). Wikipedia. [Link]
-
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. (2018). Catalysts, 8(1), 30. [Link]
-
Biaryl synthesis by C-C coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Masking Boronic Acids for Suzuki Coupling. (2011). YouTube. [Link]
-
Directed (ortho) Metallation. (n.d.). [Link]
- Process for the halogenation of aldehydes and ketones. (1999).
-
Directed ortho Metalation: Soon to be a Textbook Reaction? (n.d.). [Link]
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- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Suzuki-Miyaura Cross-Coupling: Benchmarking 6-Benzyloxy-2-fluoro-3-methylphenylboronic Acid Against Its Derivatives
For researchers, medicinal chemists, and professionals in drug development, the selection of the appropriate building blocks is paramount to the success of a synthetic campaign. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] Within the vast arsenal of reagents for this transformation, substituted arylboronic acids are pivotal. This guide provides an in-depth technical comparison of 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid and its common, more stable derivatives: the corresponding pinacol ester and potassium trifluoroborate salt.
The focus of this analysis is to provide a clear, data-driven perspective on the performance of these reagents in a benchmark Suzuki-Miyaura cross-coupling reaction. We will delve into the rationale behind the selection of each reagent class, provide detailed experimental protocols for their synthesis and benchmark coupling, and present a comparative analysis of their expected performance based on established chemical principles.
The Challenge of Sterically Hindered and Electronically Complex Boronic Acids
6-Benzyloxy-2-fluoro-3-methylphenylboronic acid is a valuable building block, incorporating a sterically demanding ortho-benzyloxy group, an electron-withdrawing fluorine atom, and an electron-donating methyl group. This complex substitution pattern can significantly influence its stability and reactivity. Ortho-substituted phenylboronic acids are notoriously prone to side reactions such as protodeboronation, especially under the basic conditions required for the Suzuki-Miyaura coupling.[2][3] This instability can lead to lower yields and the formation of unwanted byproducts, complicating purification and impacting the overall efficiency of the synthesis.
To mitigate these challenges, chemists often turn to more stable derivatives of boronic acids, namely boronate esters and organotrifluoroborates.[1] These alternatives often exhibit enhanced stability towards air, moisture, and chromatography, making them easier to handle and store.
Alternative Reagents: A Comparative Overview
6-Benzyloxy-2-fluoro-3-methylphenylboronic Acid Pinacol Ester
Boronic acid pinacol esters are widely used alternatives to free boronic acids.[1] The formation of the cyclic ester with pinacol protects the boronic acid moiety, rendering it less susceptible to degradation. These esters are generally stable to silica gel chromatography, allowing for easier purification.[4] While they are often considered less reactive than the corresponding boronic acids, they can participate directly in the catalytic cycle or hydrolyze in situ to the active boronic acid.[1]
Potassium (6-(Benzyloxy)-2-fluoro-3-methylphenyl)trifluoroborate
Potassium organotrifluoroborates are another class of highly stable and crystalline solids that are easy to handle and purify.[5] They are generally more stable than boronic acids and their esters. The trifluoroborate salts require activation under the reaction conditions, typically with a base, to generate the active trivalent boron species for transmetalation.
Benchmarking Performance: A Head-to-Head Comparison
To objectively evaluate the performance of 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid and its derivatives, a benchmark Suzuki-Miyaura cross-coupling reaction is proposed. A common and moderately reactive coupling partner, 4-bromoanisole, is selected for this comparison. The reaction will be conducted under conditions known to be effective for sterically hindered boronic acids.
Benchmark Reaction
Caption: Benchmark Suzuki-Miyaura cross-coupling reaction.
Predicted Performance Comparison
The following table summarizes the expected outcomes of the benchmark reaction with each reagent, based on established principles of reactivity and stability.
| Performance Metric | 6-Benzyloxy-2-fluoro-3-methylphenylboronic Acid | 6-Benzyloxy-2-fluoro-3-methylphenylboronic Acid Pinacol Ester | Potassium (6-(Benzyloxy)-2-fluoro-3-methylphenyl)trifluoroborate | Rationale & References |
| Expected Yield | Moderate to Good | Good to Excellent | Good to Excellent | Boronic acids with ortho-substituents can undergo protodeboronation, potentially lowering yields.[2][3] Pinacol esters and trifluoroborates offer greater stability, often leading to higher and more reproducible yields.[1][4][5] |
| Reaction Time | Faster | Slower | Slower | Free boronic acids are generally more reactive and may lead to faster reaction completion.[1] The ester and trifluoroborate require in situ activation/hydrolysis, which can result in a longer reaction time. |
| Reagent Stability | Low | High | Very High | Boronic acids are prone to dehydration to form boroxines and are susceptible to protodeboronation.[1] Pinacol esters and trifluoroborates are significantly more stable to storage and handling.[4][5] |
| Ease of Handling | Moderate | Easy | Easy | The crystalline and stable nature of the pinacol ester and trifluoroborate makes them easier to handle and weigh accurately compared to the potentially less stable free boronic acid. |
| Purification | Can be challenging | Straightforward | Straightforward | The higher stability of the ester and trifluoroborate simplifies purification, as they are less likely to decompose on silica gel.[4] |
Experimental Protocols
Synthesis of Alternative Reagents
1. Synthesis of 2-(6-(Benzyloxy)-2-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Pinacol Ester)
This procedure is adapted from a general method for the synthesis of arylboronic acid pinacol esters.[6]
-
Step 1: To a solution of 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid (1.0 eq) in diethyl ether (10 mL per 5 mmol of boronic acid), add pinacol (1.2 eq).
-
Step 2: Stir the solution at room temperature overnight.
-
Step 3: Concentrate the reaction mixture under reduced pressure.
-
Step 4: Purify the crude product by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate = 95/5) to afford the title compound.
2. Synthesis of Potassium (6-(Benzyloxy)-2-fluoro-3-methylphenyl)trifluoroborate
This procedure is based on a general method for the synthesis of potassium aryltrifluoroborates from arylboronic acids.
-
Step 1: In a flask, dissolve 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid (1.0 eq) in methanol (4 mL per 1 mmol of boronic acid).
-
Step 2: Add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (4.0 eq).
-
Step 3: Stir the mixture at room temperature for 30 minutes.
-
Step 4: Remove the methanol under reduced pressure.
-
Step 5: Collect the resulting precipitate by filtration, wash with cold water and then diethyl ether, and dry under vacuum to yield the potassium trifluoroborate salt.
Benchmark Suzuki-Miyaura Coupling Protocol
The following is a detailed protocol for the benchmark cross-coupling reaction. This protocol is designed to be a self-validating system, where the comparison between the three reagents is performed under identical conditions.
Caption: Experimental workflow for the benchmark Suzuki-Miyaura reaction.
The Causality Behind Experimental Choices
-
Catalyst and Ligand: Pd(dppf)Cl₂ is a robust and commonly used catalyst for Suzuki-Miyaura reactions, known for its effectiveness with a wide range of substrates, including those that are sterically hindered. The dppf ligand provides the necessary stability and electronic properties to the palladium center to facilitate the catalytic cycle.
-
Base: Potassium carbonate (K₂CO₃) is a moderately strong inorganic base that is effective in promoting the transmetalation step of the Suzuki-Miyaura reaction.[7] It is generally compatible with a wide range of functional groups.
-
Solvent System: A mixture of dioxane and water is a common solvent system for Suzuki-Miyaura reactions. Dioxane solubilizes the organic reagents, while water is often necessary to dissolve the inorganic base and facilitate the formation of the active palladium-hydroxo species, which is believed to be a key intermediate in the catalytic cycle.[1]
-
Temperature: 80 °C is a moderate temperature that is typically sufficient to drive the reaction to completion without causing significant decomposition of the reagents or products.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The cycle begins with the oxidative addition of the aryl halide (Ar-X) to the active Pd(0) catalyst to form a Pd(II) species. This is followed by transmetalation, where the organic group from the boron reagent (Ar') is transferred to the palladium center. The final step is reductive elimination, which forms the new C-C bond of the biaryl product (Ar-Ar') and regenerates the Pd(0) catalyst. The base plays a crucial role in activating the boronic acid or its derivative for the transmetalation step.[8]
Conclusion: Selecting the Optimal Reagent for Your Synthesis
This guide has provided a comprehensive comparison of 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid with its pinacol ester and trifluoroborate derivatives. While the free boronic acid may offer faster reaction times, its inherent instability, particularly given its ortho-substitution, presents a significant drawback. For applications where reproducibility, high yields, and ease of handling are critical, the 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid pinacol ester and potassium (6-(benzyloxy)-2-fluoro-3-methylphenyl)trifluoroborate are superior choices.
The pinacol ester offers a good balance of stability and reactivity and is often the preferred choice for many synthetic applications. The trifluoroborate salt provides the highest level of stability, making it an excellent option for long-term storage and for use in complex, multi-step syntheses where reagent robustness is paramount.
Ultimately, the choice of reagent will depend on the specific requirements of the synthetic route, including scale, cost, and the need for rigorous purification. By understanding the relative strengths and weaknesses of each of these valuable building blocks, researchers can make informed decisions to optimize their synthetic strategies and accelerate the discovery of new chemical entities.
References
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Lennox, A. J. J. & Lloyd-Jones, G. C. Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
- Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds.
- Miyaura, N. & Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
- Carrow, B. P. & Hartwig, J. F. Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. Journal of the American Chemical Society.
-
Knauber, T., et al. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]
- Molander, G. A. & Trice, S. L. J. Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid. The Journal of Organic Chemistry.
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
- Molander, G. A., et al. Suzuki–Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. The Journal of Organic Chemistry.
-
Molander, G. A. & Ellis, N. Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. Accounts of Chemical Research. [Link]
-
Royal Society of Chemistry. Supporting Information for a related synthesis. [Link]
-
Oka, N., et al. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Letters. [Link]
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- 3. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 5. Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to the Strategic Application of 6-Benzyloxy-2-fluoro-3-methylphenylboronic Acid in Complex Biaryl Synthesis
For researchers, synthetic chemists, and professionals in drug development, the creation of sterically congested biaryl scaffolds is a persistent challenge that necessitates a sophisticated and nuanced approach to reagent selection and reaction optimization. This guide provides an in-depth technical analysis of 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid, a highly functionalized building block, in the context of advanced total synthesis. We will explore its strategic application, compare its performance in the Suzuki-Miyaura cross-coupling reaction with alternative synthetic strategies, and provide detailed experimental protocols to support its implementation in the laboratory.
The Significance of the 2-Fluoro-3-methylphenyl Moiety and the Role of the Title Boronic Acid
The 2-fluoro-3-methylphenyl structural motif is of significant interest in medicinal chemistry and materials science. The fluorine atom can enhance metabolic stability, improve binding affinity to biological targets, and modulate the electronic properties of the molecule. The adjacent methyl group introduces steric bulk, which can influence molecular conformation and provide a handle for further functionalization. The benzyloxy group at the 6-position serves as a versatile protecting group for a phenol, which can be unmasked at a later synthetic stage to reveal a key pharmacophore or a site for further chemical modification.
6-Benzyloxy-2-fluoro-3-methylphenylboronic acid is a key reagent for introducing this valuable moiety into complex molecules, primarily through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Its utility lies in its ability to form a carbon-carbon bond with a high degree of functional group tolerance and under relatively mild conditions.
Hypothetical Case Study: Synthesis of a Tetra-ortho-substituted Biaryl
While no published total syntheses explicitly detail the use of 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid, we can construct a compelling hypothetical case study based on established principles of sterically hindered cross-coupling reactions to illustrate its strategic value. Consider the synthesis of a complex, tetra-ortho-substituted biaryl, a common challenge in medicinal chemistry.
Our hypothetical target is a biaryl compound featuring the 6-benzyloxy-2-fluoro-3-methylphenyl group coupled with another sterically demanding aryl partner, for instance, 2-isopropyl-6-methylphenyl bromide. The successful execution of this Suzuki-Miyaura coupling is contingent on overcoming the significant steric hindrance around the reactive centers.
The Suzuki-Miyaura Approach: Overcoming Steric Challenges
The primary challenge in coupling 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid with a di-ortho-substituted aryl halide is the steric clash that can hinder both the transmetalation and reductive elimination steps of the catalytic cycle. The bulky benzyloxy group and the adjacent methyl group on the boronic acid, combined with the ortho-substituents on the aryl halide, necessitate carefully optimized reaction conditions.
Recent advances in ligand design have provided powerful tools for addressing such sterically demanding couplings. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu research groups, have proven to be particularly effective. These ligands promote the formation of a monoligated palladium(0) species, which is more reactive in the oxidative addition step with hindered aryl halides. Furthermore, their steric bulk can facilitate the reductive elimination step to furnish the desired biaryl product.
Table 1: Comparison of Catalyst Systems for a Hypothetical Sterically Hindered Suzuki-Miyaura Coupling
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Expected Yield Range (%) | Reference for Similar Systems |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | >95 | [1] |
| Pd₂(dba)₃ / XPhos | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | >95 | [1] |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 70-80 | 60-80 | [2] |
Note: The data presented is for illustrative purposes, drawing from studies on similarly hindered coupling partners.
The choice of base and solvent is also critical. A strong, non-nucleophilic base like potassium phosphate (K₃PO₄) is often preferred to minimize side reactions. Aprotic polar solvents such as dioxane or toluene, often with the addition of water, are commonly employed to ensure the solubility of the reagents and facilitate the reaction.
Workflow for the Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Comparative Analysis with Alternative Synthetic Strategies
While the Suzuki-Miyaura coupling is a powerful tool, it is essential to consider alternative methods for the synthesis of sterically hindered biaryls. The Negishi and Stille cross-coupling reactions offer viable alternatives, each with its own set of advantages and disadvantages.
The Negishi Coupling
The Negishi coupling utilizes an organozinc reagent, which can be prepared from the corresponding aryl halide. Organozinc reagents are generally more reactive than organoboron compounds, which can be advantageous for challenging couplings.[3][4] However, they are also more sensitive to moisture and air, requiring stricter anhydrous reaction conditions.
Table 2: Suzuki-Miyaura vs. Negishi Coupling for Hindered Biaryl Synthesis
| Feature | Suzuki-Miyaura Coupling | Negishi Coupling |
| Organometallic Reagent | Organoboronic acid/ester | Organozinc halide |
| Stability of Reagent | Generally air- and moisture-stable | Sensitive to air and moisture |
| Functional Group Tolerance | Excellent | Good, but sensitive to acidic protons |
| Toxicity of Byproducts | Low (boron-based) | Moderate (zinc salts) |
| Reaction Conditions | Often requires a base | Base is not typically required |
The Stille Coupling
The Stille coupling employs an organostannane reagent. A key advantage of the Stille reaction is its high tolerance for a wide range of functional groups.[5] However, a significant drawback is the toxicity of the organotin reagents and byproducts, which can be difficult to remove completely from the final product.
Logical Relationship of Cross-Coupling Methods
Caption: Comparison of major cross-coupling reactions for biaryl synthesis.
Experimental Protocols
Proposed Synthesis of 6-Benzyloxy-2-fluoro-3-methylphenylboronic Acid
A plausible synthetic route to the title compound would involve a directed ortho-metalation (DoM) strategy. The benzyloxy group can act as a directed metalation group (DMG), guiding a strong base like n-butyllithium to deprotonate the adjacent ortho position. Subsequent quenching with a boron electrophile would furnish the desired boronic acid.
Step 1: Synthesis of 1-(Benzyloxy)-3-fluoro-2-methylbenzene
-
To a stirred solution of 3-fluoro-2-methylphenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq).
-
Add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 12 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-(benzyloxy)-3-fluoro-2-methylbenzene.
Step 2: Directed ortho-Metalation and Borylation
-
Dissolve 1-(benzyloxy)-3-fluoro-2-methylbenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) under an argon atmosphere and cool to -78 °C.
-
Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) and stir the mixture at -78 °C for 2 hours.
-
Add triisopropyl borate (1.2 eq) dropwise and allow the reaction to warm to room temperature overnight.
-
Quench the reaction with 1 M HCl and stir for 1 hour.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid.
Protocol for the Hypothetical Suzuki-Miyaura Coupling
-
In an oven-dried Schlenk tube, combine 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid (1.2 eq), 2-isopropyl-6-methylphenyl bromide (1.0 eq), palladium(II) acetate (0.02 eq), SPhos (0.04 eq), and potassium phosphate (3.0 eq).
-
Evacuate and backfill the tube with argon three times.
-
Add degassed toluene and water (10:1 ratio).
-
Heat the reaction mixture to 100 °C and stir for 18 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired tetra-ortho-substituted biaryl.
Conclusion and Future Outlook
6-Benzyloxy-2-fluoro-3-methylphenylboronic acid represents a valuable, albeit challenging, building block for the synthesis of complex biaryl molecules. While its application in total synthesis is not yet prominently documented, the principles of modern cross-coupling chemistry suggest that it is a viable and potent reagent for the construction of sterically hindered scaffolds. The Suzuki-Miyaura reaction, particularly when employing advanced catalyst systems with bulky, electron-rich phosphine ligands, stands out as the most promising method for its utilization.
Future research in this area will likely focus on the development of even more active and selective catalysts that can overcome the steric and electronic challenges posed by such highly substituted substrates under milder conditions. Furthermore, the exploration of this boronic acid in other cross-coupling methodologies and its application in the synthesis of novel bioactive compounds and advanced materials will undoubtedly expand its utility and impact in the field of organic chemistry.
References
-
A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature. Navarro, O., Kelly, R. A., III, & Nolan, S. P. (2003). J. Am. Chem. Soc., 125(51), 16194–16195. [Link]
-
Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022). Journal of the Iranian Chemical Society. [Link]
-
Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. (2006). The Journal of Organic Chemistry. [Link]
-
Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks. Nguyen, T.-H., Castanet, A.-S., & Mortier, J. (2006). Org. Lett., 8(5), 765–768. [Link]
-
Directed (ortho) Metallation. Myers, A. G. Research Group. [Link]
-
STILLE CROSS-COUPLING REACTIONS OF ARYL MESYLATES AND TOSYLATES USING A BIARYLPHOSPHINE BASED CATALYST SYSTEM. (2013). PMC. [Link]
-
The Hiyama Cross-Coupling Reaction: New Discoveries. (2016). PubMed. [Link]
-
Enantioselective Cross-Coupling for Axially Chiral Tetra-ortho-Substituted Biaryls and Asymmetric Synthesis of Gossypol. (2020). Journal of the American Chemical Society. [Link]
-
Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Han, C., & Buchwald, S. L. (2009). J. Am. Chem. Soc., 131(22), 7532–7533. [Link]
-
Chemoenzymatic Synthesis of Sterically Hindered Biaryls by Suzuki Coupling and Vanadium Chloroperoxidase Catalyzed Halogenations. (2023). PubMed. [Link]
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- 4. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]
- 5. STILLE CROSS-COUPLING REACTIONS OF ARYL MESYLATES AND TOSYLATES USING A BIARYLPHOSPHINE BASED CATALYST SYSTEM - PMC [pmc.ncbi.nlm.nih.gov]
assessing the impact of fluorine substitution on boronic acid reactivity
For researchers, medicinal chemists, and materials scientists, boronic acids are indispensable tools. Their utility in cornerstone reactions like the Suzuki-Miyaura cross-coupling and their role as pharmacophores have cemented their place in modern chemistry. However, the quest for enhanced reactivity, stability, and biological activity is perpetual. This guide provides an in-depth comparison of fluorine-substituted boronic acids against their non-fluorinated counterparts, supported by experimental data and detailed protocols, to illuminate the profound impact of this subtle atomic substitution.
The Underlying Principle: Fluorine's Electronic Influence
The introduction of fluorine, the most electronegative element, onto the aryl ring of a boronic acid instigates a significant electronic perturbation. This is not merely a qualitative effect; it is a quantifiable phenomenon with direct consequences for the reactivity of the boronic acid.
The primary impact of fluorine substitution is a marked increase in the Lewis acidity of the boron atom. This is due to the strong electron-withdrawing inductive effect of the fluorine atom(s), which pulls electron density away from the boronic acid moiety. A more Lewis acidic boron center is more electrophilic and, consequently, more reactive in key chemical transformations.
This enhanced Lewis acidity is reflected in the pKa of the boronic acid. Boronic acids act as Lewis acids, accepting a hydroxide ion to form a tetracoordinate boronate species. The pKa of a boronic acid is a measure of the equilibrium of this reaction. A lower pKa value indicates a stronger Lewis acid. As the data in Table 1 demonstrates, the introduction of fluorine atoms generally leads to a decrease in the pKa, signifying an increase in Lewis acidity. The magnitude of this effect is dependent on the number and position of the fluorine substituents.
Table 1: Comparison of pKa Values for Phenylboronic Acid and its Fluorinated Derivatives
| Boronic Acid | pKa |
| Phenylboronic Acid | 8.86 |
| 4-Fluorophenylboronic Acid | 8.77 |
| 3-Fluorophenylboronic Acid | 8.15 |
| 2-Fluorophenylboronic Acid | 7.85 |
| 2,3,4,6-Tetrafluorophenylboronic Acid | 6.17 |
Data compiled from references[1].
The trend is clear: the more fluorine atoms present, and the closer they are to the boronic acid group (ortho > meta > para), the more pronounced the increase in acidity[1]. This is a direct consequence of the interplay between inductive and resonance effects, with the inductive effect being dominant[1].
While electronic effects are paramount, the steric impact of fluorine substitution is generally considered minimal. The van der Waals radius of fluorine (1.47 Å) is only slightly larger than that of hydrogen (1.2 Å), meaning that replacing a hydrogen atom with a fluorine atom does not significantly alter the steric profile of the molecule.
Impact on Suzuki-Miyaura Cross-Coupling Reactivity
The Suzuki-Miyaura cross-coupling is a pillar of modern synthetic chemistry, enabling the formation of C-C bonds with remarkable efficiency. The reactivity of the boronic acid is a critical determinant of the reaction's success.
The catalytic cycle of the Suzuki-Miyaura reaction involves a key transmetalation step, where the organic group is transferred from the boron atom to the palladium catalyst[1]. A more Lewis acidic boronic acid can facilitate this transmetalation step. While comprehensive kinetic studies directly comparing a wide range of fluorinated and non-fluorinated boronic acids under identical conditions are not abundant in the literature, the underlying principles and available data suggest that fluorination can enhance reactivity, particularly for more challenging couplings.
Generally, boronic acids bearing electron-withdrawing groups, such as fluorine, can exhibit enhanced reactivity in Suzuki-Miyaura coupling. This is attributed to the increased electrophilicity of the boron atom, which promotes the formation of the boronate species necessary for transmetalation. However, it is important to note that the overall success of a Suzuki-Miyaura reaction is a complex interplay of factors including the palladium catalyst, ligand, base, and solvent system.
A potential downside to the increased reactivity of fluorinated boronic acids is their susceptibility to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source. However, studies have shown that the stability of fluorinated arylboronic acids towards protodeboronation is highly dependent on the specific substitution pattern and the reaction conditions.
Enhancing Biological Activity: Fluorinated Boronic Acids as Enzyme Inhibitors
Boronic acids have emerged as a versatile class of enzyme inhibitors, capable of forming reversible covalent bonds with active site serine, threonine, or cysteine residues. The strength of this interaction is directly related to the Lewis acidity of the boron atom.
The introduction of fluorine can significantly enhance the inhibitory potency of a boronic acid-based drug candidate. The increased Lewis acidity of the fluorinated boronic acid leads to a more stable covalent adduct with the target enzyme, resulting in lower inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50).
Experimental Protocols for Assessing Boronic Acid Reactivity
To empower researchers to quantitatively assess the properties of their boronic acids, we provide the following detailed experimental protocols.
Protocol 1: Determination of Boronic Acid pKa by Potentiometric Titration
This method allows for the precise determination of the pKa of a boronic acid by monitoring the pH change of a solution upon titration with a standardized base.
Materials:
-
pH meter with a glass electrode, calibrated with standard buffers (pH 4, 7, and 10)
-
Magnetic stirrer and stir bar
-
Buret (50 mL)
-
Beaker (100 mL)
-
Boronic acid sample
-
Standardized 0.1 M NaOH solution
-
Deionized water
-
Ethanol (if required for solubility)
Procedure:
-
Sample Preparation: Accurately weigh a sample of the boronic acid and dissolve it in approximately 50 mL of deionized water in a 100 mL beaker. If the sample is not fully soluble, add the minimum amount of ethanol required for complete dissolution.
-
Titration Setup: Place the beaker on the magnetic stirrer and add a stir bar. Immerse the calibrated pH electrode into the solution, ensuring the electrode tip is submerged but does not interfere with the stir bar.
-
Titration: Begin stirring the solution at a moderate speed. Record the initial pH. Add the 0.1 M NaOH solution from the buret in small increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Data Analysis: Continue the titration until the pH has risen significantly and begins to plateau. Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The equivalence point is the point of steepest inflection on the titration curve. The pKa is the pH at which half of the volume of NaOH required to reach the equivalence point has been added.
Protocol 2: Assessment of Lewis Acidity via the Gutmann-Beckett Method
The Gutmann-Beckett method provides a quantitative measure of the Lewis acidity of a compound, known as the Acceptor Number (AN), by observing the change in the ³¹P NMR chemical shift of a probe molecule, triethylphosphine oxide (Et₃PO)[4][5].
Materials:
-
NMR spectrometer equipped with a phosphorus probe
-
NMR tubes
-
Boronic acid sample
-
Triethylphosphine oxide (Et₃PO)
-
Anhydrous, non-coordinating solvent (e.g., deuterated chloroform, CDCl₃)
-
Internal standard (optional)
Procedure:
-
Reference Spectrum: Prepare a solution of Et₃PO in the chosen deuterated solvent and acquire a ³¹P NMR spectrum. Record the chemical shift (δ) of the Et₃PO signal.
-
Sample Preparation: In an NMR tube, dissolve a known amount of the boronic acid in the deuterated solvent. Add a known amount of Et₃PO to the solution. An equimolar ratio is a good starting point.
-
NMR Acquisition: Acquire a ³¹P NMR spectrum of the mixture.
-
Data Analysis: Determine the chemical shift of the Et₃PO signal in the presence of the boronic acid. The change in chemical shift (Δδ = δ_complex - δ_free) is a direct measure of the Lewis acidity of the boronic acid. A larger Δδ indicates a stronger Lewis acid.
Protocol 3: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general starting point for performing a Suzuki-Miyaura cross-coupling reaction. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
Aryl halide
-
Boronic acid (fluorinated or non-fluorinated)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., toluene, dioxane, DMF, water)
-
Reaction vessel (e.g., Schlenk flask)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), palladium catalyst (1-5 mol%), and base (2.0-3.0 mmol).
-
Solvent Addition: Add the degassed solvent(s) to the reaction vessel via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or GC/LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizing the Concepts
To further clarify the principles discussed, the following diagrams illustrate the key concepts and workflows.
Caption: The equilibrium between the trigonal boronic acid and the tetracoordinate boronate, which defines its pKa. Fluorine substitution increases Lewis acidity.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Workflow for the experimental determination of pKa and Lewis acidity (Acceptor Number).
Conclusion
The strategic incorporation of fluorine into boronic acids offers a powerful and predictable means of modulating their reactivity. By increasing the Lewis acidity of the boron center, fluorine substitution can enhance performance in critical applications such as Suzuki-Miyaura cross-coupling and enzyme inhibition. This guide provides the foundational knowledge and practical protocols for researchers to harness the "fluorine advantage" in their own work, paving the way for the development of more efficient synthetic methods and more potent therapeutic agents.
References
-
Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. National Institutes of Health. [Link]
-
Gutmann–Beckett method. Wikipedia. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]
-
ic50 values compared: Topics by Science.gov. Science.gov. [Link]
-
Determination of Lewis Acidity using 31P NMR. Carbon. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. [Link]
-
a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. PubMed. [Link]
-
Müller versus Gutmann–Beckett for assessing the Lewis acidity of boranes. Royal Society of Chemistry. [Link]
-
Potentiometric Titration of an Unknown Weak Acid. University of Massachusetts. [Link]
-
Exploring the selectivity of the Suzuki-Miyaura cross-coupling reaction in the synthesis of arylnaphthalenes. ResearchGate. [Link]
-
Müller versus Gutmann-Beckett for Assessing the Lewis Acidity of Boranes. ChemRxiv. [Link]
-
The IC 50 values, K i constants and inhibition types determined for... ResearchGate. [Link]
-
Boronate-Based Inhibitors of Penicillin-Binding Proteins: An Underestimated Avenue for Antibiotic Discovery?. MDPI. [Link]
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cross-validation of experimental results involving 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid
An In-Depth Technical Guide to the Cross-Validation of 6-Benzyloxy-2-fluoro-3-methylphenylboronic Acid in Biaryl Synthesis
This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals on the experimental validation and comparative analysis of 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid. While this specific reagent holds potential for the synthesis of complex biaryl structures, its unique substitution pattern necessitates a rigorous evaluation of its performance. This document moves beyond a simple protocol, offering a detailed rationale for experimental design, a comparative analysis with relevant alternatives, and a self-validating workflow to ensure reproducible and reliable results in your research.
Introduction: The Challenge and Opportunity of Multi-Substituted Arylboronic Acids
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern medicinal chemistry, enabling the formation of carbon-carbon bonds to construct complex molecular scaffolds, particularly the biaryl moiety prevalent in many pharmaceutical agents.[1] The choice of the arylboronic acid is critical, as its substituents dictate not only the final structure but also the reaction kinetics and overall efficiency.
6-Benzyloxy-2-fluoro-3-methylphenylboronic acid is a prime example of a highly functionalized building block. Its features include:
-
An ortho-fluoro substituent, which can modulate the electronic properties and acidity of the boronic acid and potentially engage in intramolecular interactions.[2][3]
-
A bulky ortho-benzyloxy group, introducing significant steric hindrance that can impact the approach of the coupling partners to the catalytic center.[4]
-
A meta-methyl group, which further contributes to the steric profile and electronic nature of the aromatic ring.
This combination of electronic and steric factors presents both an opportunity for novel molecular design and a challenge for achieving efficient and reproducible cross-coupling reactions. Therefore, a systematic cross-validation against other boronic acids is not just recommended, but essential for robust process development.
Molecular Profile and Predicted Reactivity
The reactivity of a boronic acid in a Suzuki-Miyaura coupling is influenced by the ease of transmetalation, which is in turn affected by steric hindrance and the electronic nature of the aryl group.
-
Steric Hindrance: The primary challenge with 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid is the presence of two ortho-substituents. This steric bulk can hinder the transmetalation step of the catalytic cycle.[5][6] Consequently, higher reaction temperatures, longer reaction times, and specialized palladium catalysts with bulky phosphine ligands (such as Buchwald-type ligands) may be necessary to achieve acceptable yields.[7]
-
Electronic Effects of the Fluoro Group: The ortho-fluoro substituent is electron-withdrawing, which generally increases the Lewis acidity of the boronic acid.[2][8] This can be advantageous for the transmetalation step. However, ortho-fluorinated arylboronic acids can also be prone to protodeboronation under basic conditions, a side reaction that reduces the overall yield.[9]
The interplay of these competing steric and electronic effects makes it difficult to predict the performance of this reagent without direct experimental comparison.
Comparative Analysis: Selecting the Right Benchmarks
To objectively evaluate the performance of 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid, it is crucial to compare it against a set of well-chosen alternatives. This allows for the isolation and understanding of the effects of its unique structural features.
Table 1: Proposed Boronic Acids for Comparative Study
| Compound Name | Key Feature for Comparison | Rationale |
| 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid | Test Compound | The subject of the investigation, featuring combined steric and electronic effects. |
| 2-Fluorophenylboronic acid | Electronic Benchmark | Lacks the significant steric hindrance of the test compound, allowing for an assessment of the electronic contribution of the ortho-fluoro group. |
| 2,6-Dimethylphenylboronic acid | Steric Benchmark | Presents significant steric hindrance from two ortho-substituents, but without the strong electronic influence of the fluorine atom, helping to isolate the impact of steric bulk. |
| 3-Methylphenylboronic acid | Baseline Benchmark | A simple, commercially available boronic acid with minimal steric and electronic perturbations, providing a baseline for comparison. |
Experimental Design for Cross-Validation
A robust experimental design is critical for generating reliable and comparable data. The following outlines a comprehensive workflow for the cross-validation of the selected boronic acids in a model Suzuki-Miyaura coupling reaction.
Model Reaction
A well-defined model reaction is essential. For this purpose, we will use the coupling of the boronic acids with 4-bromoanisole, a common and electronically neutral coupling partner.
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for a systematic comparison.
Sources
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- 2. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
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- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Orthogonal Analysis of 6-Benzyloxy-2-fluoro-3-methylphenylboronic Acid by NMR and Mass Spectrometry
In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous structural confirmation and purity assessment of key intermediates is paramount. 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid, a highly functionalized building block, presents unique analytical challenges due to its array of active moieties. This guide provides an in-depth, comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two cornerstone techniques for the comprehensive characterization of this molecule. We will move beyond procedural descriptions to explore the causal relationships behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Analytical Challenge
6-Benzyloxy-2-fluoro-3-methylphenylboronic acid is a molecule rich in diagnostic handles for both NMR and MS. Its structure incorporates:
-
A polysubstituted aromatic ring, providing detailed coupling patterns in ¹H NMR.
-
A fluorine atom, a highly sensitive and informative probe for ¹⁹F NMR.
-
A benzyloxy protecting group, with characteristic proton and carbon signals.
-
A boronic acid group, which exhibits unique reactivity and spectroscopic properties, including a specific ¹¹B NMR signature.
The primary analytical objectives are to confirm the chemical structure, verify the substitution pattern, and identify and quantify potential process-related impurities. A key challenge with boronic acids is their propensity to undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines.[1][2] This equilibrium necessitates a multi-faceted analytical approach to accurately characterize a sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is the gold standard for elucidating the precise atomic connectivity of a molecule. For the target compound, a suite of NMR experiments is required for full characterization.
The Critical Nuclei: ¹H, ¹³C, ¹⁹F, and ¹¹B NMR
-
¹H NMR provides the initial map of the proton environment. Key insights include the integration of aromatic vs. aliphatic protons, the splitting patterns revealing proton-proton and proton-fluorine couplings, and the chemical shifts of the benzylic (-CH₂-) and methyl (-CH₃) groups.
-
¹⁹F NMR is exceptionally powerful due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.[3][4] It provides a clean, single peak for the fluorine atom, with a chemical shift highly sensitive to its electronic environment. This is a definitive confirmation of fluorination.
-
¹³C NMR complements the ¹H data by showing the carbon skeleton. The large C-F coupling constants are invaluable for assigning the carbons on the fluorinated ring.
-
¹¹B NMR is indispensable for analyzing boronic acids.[5] It directly probes the boron center, allowing for the distinction between the sp²-hybridized boronic acid and its trimeric sp²-hybridized boroxine form.[6] The chemical shifts for arylboronic acids typically appear around δ 26-30 ppm, while arylboroxines are found slightly upfield.[6][7]
Experimental Protocol: Overcoming Boroxine Interference
A common pitfall in the NMR analysis of arylboronic acids is signal broadening or the appearance of multiple species due to the equilibrium with the boroxine trimer.[8] This can lead to confusing and uninterpretable spectra.
Causality Behind the Choice of Solvent: The choice of NMR solvent is critical. While CDCl₃ is common, it can favor boroxine formation.[1] Using a coordinating deuterated solvent like methanol-d₄ or DMSO-d₆ helps to break up the trimer by forming a solvent adduct with the boronic acid, resulting in sharper, more intelligible spectra for the monomeric species.[8]
Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh ~5-10 mg of 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Using a coordinating solvent is recommended to minimize boroxine formation.
-
Dissolution: Gently vortex or sonicate the sample until fully dissolved.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
¹H NMR: Acquire at least 16 scans with a relaxation delay of 2 seconds.
-
¹⁹F NMR: Acquire with proton decoupling. A reference standard like CFCl₃ (δ = 0 ppm) or an internal standard may be used for precise chemical shift referencing.[9]
-
¹¹B NMR: Acquire using a boron-free probe or a quartz NMR tube. Use BF₃·OEt₂ (δ = 0 ppm) as an external standard.[10] Expect a relatively broad signal.
-
¹³C NMR: Acquire with proton decoupling for at least 1024 scans, depending on sample concentration.
-
Data Interpretation and Expected Results
The collected data allows for a full structural assignment.
| Analysis | Expected Observation | Information Gained |
| ¹H NMR | Complex aromatic multiplets, singlet for -CH₃, singlet for -CH₂-, broad singlet for -B(OH)₂ | Confirms proton count, basic structural motifs, and proton-fluorine coupling. |
| ¹⁹F NMR | Single resonance (likely a multiplet due to coupling with protons) | Confirms presence and electronic environment of the fluorine atom. |
| ¹¹B NMR | A primary signal between δ 26-30 ppm. A potential secondary, broader signal ~2-4 ppm upfield. | Confirms the sp² boronic acid. The secondary signal would indicate the presence of the boroxine trimer.[6] |
| ¹³C NMR | Expected number of aromatic and aliphatic carbon signals. A large ¹JCF coupling constant for the carbon directly attached to fluorine. | Confirms the carbon skeleton and the position of the fluorine substituent. |
Mass Spectrometry (MS): The Molecular Weight and Purity Check
Mass spectrometry is a highly sensitive technique that provides the molecular weight of the target compound and is an excellent tool for detecting trace-level impurities. Electrospray Ionization (ESI) is a "soft" ionization technique well-suited for this molecule, as it minimizes fragmentation and typically shows the molecular ion.[11]
The Power of ESI-MS
ESI-MS analysis provides two crucial pieces of information:
-
Molecular Weight Confirmation: By detecting the pseudomolecular ions, such as [M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode, the molecular weight can be confirmed with high accuracy.
-
Impurity Profiling: Due to its high sensitivity, MS can detect low-level impurities that may not be visible by NMR. This includes starting materials, by-products from the synthesis[12], or degradation products.
A systematic analysis of arylboronic acids under ESI-MS conditions is critical for understanding their gas-phase chemistry and ensuring accurate interpretation.[13]
Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Chromatography (LC):
-
Column: Use a standard C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid (for positive ion mode) or a weak base (for negative ion mode), is typically effective.
-
Rationale: The chromatographic separation is essential to resolve the target compound from any non-isomeric impurities before they enter the mass spectrometer.
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray Ionization (ESI).
-
Polarity: Acquire data in both positive and negative ion modes to maximize the chances of observing a clear molecular ion.
-
Analyzer: A high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap is preferred to obtain accurate mass data, which can be used to confirm the elemental composition.
-
Data Interpretation and Expected Results
| Analysis | Expected Observation | Information Gained |
| Full Scan MS | Positive Mode: [M+H]⁺ and/or [M+Na]⁺. Negative Mode: [M-H]⁻. | Confirms the molecular weight of the target compound. |
| Accurate Mass | Mass measurement within 5 ppm of the theoretical calculated mass. | Provides high confidence in the elemental composition (C₁₄H₁₄BFO₃). |
| Chromatogram | A major peak corresponding to the product. Minor peaks indicate impurities. | Assesses the purity of the sample. |
| Boron Isotope Pattern | The molecular ion cluster will show a characteristic pattern due to the natural isotopes of boron (¹⁰B ~20%, ¹¹B ~80%). | A definitive signature confirming the presence of a single boron atom in the ion. |
Comparative Analysis: NMR vs. Mass Spectrometry
Neither technique alone is sufficient for full characterization. Their strengths are orthogonal and complementary.
| Parameter | NMR Spectroscopy | Mass Spectrometry | Verdict |
| Structural Isomerism | Excellent. Can distinguish between positional isomers through coupling patterns and chemical shifts. | Poor. Cannot distinguish between isomers that have the same molecular weight. | NMR is essential. |
| Sensitivity | Moderate. Typically requires mg-scale quantities. | Excellent. Can detect compounds at the femtomole to picomole level. | MS is superior for trace analysis. |
| Quantitation | Excellent. Signal integration is directly proportional to the number of nuclei, allowing for robust purity assessment (qNMR). | Poor (without standards). Signal intensity is dependent on ionization efficiency, making direct quantitation difficult. | NMR is the primary tool for purity. |
| Impurity Identification | Good for major impurities. Can identify and structure-elucidate impurities >1%. Identifies boroxine. | Excellent for detection. Detects trace impurities with different MWs. May require MS/MS for structural information. | Complementary. |
| Throughput | Lower. Sample preparation and acquisition can take 15-60 minutes per sample. | Higher. LC-MS runs are typically 5-15 minutes. | MS is faster for screening. |
Workflow and Conclusion
A robust analytical workflow leverages the strengths of both techniques in a logical sequence.
For 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid, NMR and Mass Spectrometry are not alternative techniques, but essential, synergistic partners. NMR spectroscopy provides the irrefutable structural blueprint, confirming the specific isomer and allowing for the direct observation and management of the boroxine equilibrium. Mass spectrometry offers exquisite sensitivity, confirming the molecular weight with high accuracy and providing a detailed profile of trace-level impurities. By integrating the data from both platforms, researchers can achieve a comprehensive and trustworthy characterization, ensuring the quality and integrity of this critical chemical building block for its intended application.
References
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D. A. Deardorff, et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Available at: [Link]
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Reddit r/chemistry Community Discussion. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Available at: [Link]
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Wikipedia. Phenylboronic acid. Available at: [Link]
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G. A. G. Sala, et al. (2014). Mass spectrometric analysis for organic boron compounds. ResearchGate. Available at: [Link]
-
Y. Tokunaga, et al. (2005). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Available at: [Link]
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PubChem. (2,6-Difluoro-3-methylphenyl)boronic acid. National Institutes of Health. Available at: [Link]
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San Diego State University. ¹¹B NMR Chemical Shifts. Available at: [Link]
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ResearchGate. Principles and Topical Applications of 19F NMR Spectrometry. Available at: [Link]
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S. G. Mahaparale, et al. (2021). Design, synthesis, characterization and biological evaluation, of some novel (E)-6- (benzyloxy)-2-(4-bromobenzylidene). Available at: [Link]
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P. B. O’Connor, et al. The application of electrospray ionization mass spectrometry to homogeneous catalysis. Available at: [Link]
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R. D. Williams, et al. (2015). Investigating a Relationship between the Mutagenicity of Arylboronic Acids and ¹¹B NMR Chemical Shifts. ACS Publications. Available at: [Link]
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A. M. Feeney, et al. (2023). Leveraging ¹¹B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. ACS Publications. Available at: [Link]
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Y. Tokunaga, et al. FORMATION OF BOROXINE: ITS STABILITY AND THERMODYNAMIC PARAMETERS IN SOLUTION. Available at: [Link]
-
University of Wisconsin-Madison. Fluorine NMR. Available at: [Link]
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L. M. Pérez, et al. (2012). Assigning the ESI mass spectra of organometallic and coordination compounds. PubMed. Available at: [Link]
-
A. J. J. Lennox, et al. (2020). The Boroxine–Boronic Acid Equilibrium. University of Edinburgh Research Explorer. Available at: [Link]
- Google Patents. Process for the preparation of substituted phenylboronic acids.
-
B. O. A. Palanisamy, et al. (2022). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. MDPI. Available at: [Link]
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Georganics. Phenylboronic acid – preparation and application. Available at: [Link]
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Wikipedia. Electrospray ionization. Available at: [Link]
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D. P. de Oteyza, et al. (2021). On-Surface Synthesis of Boroxine-Based Molecules. CNR-IRIS. Available at: [Link]
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B. Wang, et al. (2013). Arylboronic acid chemistry under electrospray conditions. PubMed. Available at: [Link]
-
ResearchGate. ESI mass spectra at low m/z-values for the four different.... Available at: [Link]
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K. Kacprzak & T. Klis. (2011). [3-Bromo-2-(3-fluorobenzyloxy)phenyl]boronic acid. PMC. Available at: [Link]
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Sparrow Chemical. (2026). How to separate Phenylboronic Acid from reaction mixtures?. Available at: [Link]
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S. G. Mahaparale, et al. (2023). The Design, synthesis, characterization and biological evaluation, of some novel (E)-6-(benzyloxy)-2-(4-bromobenzylidene)-7-methylbenzofuran-3(2H)-one derivatives. Available at: [Link]
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Stanford Magnetic Resonance Laboratory. Three-Coordinated Boron-11 Chemical Shifts in Borates. Available at: [Link]
-
The Royal Society of Chemistry. Supporting Information Boroxine Template for Macrocyclization and Postfunctionalization. Available at: [Link]
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J. D. Kato, et al. (2012). New Frontiers and Developing Applications in ¹⁹F NMR. PMC. Available at: [Link]
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M. N. Ansari, et al. Applications of ¹⁹F NMR. ChemBioBioChem. Available at: [Link]
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J. B. Jordan, et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega. Available at: [Link]
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Navigating Complex Couplings: A Comparative Guide to Substituted Phenylboronic Acids in Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of intricate molecular architectures, particularly in the realm of drug discovery and materials science. The choice of the organoboron reagent is paramount to the success of these transformations, influencing reaction efficiency, substrate scope, and ultimately, the viability of a synthetic route. This guide provides a comparative analysis of substituted phenylboronic acids, with a focus on the structural motifs relevant to advanced pharmaceutical intermediates.
While a comprehensive search of peer-reviewed literature did not yield specific experimental data for 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid , its structural features—a sterically demanding ortho-disubstitution pattern, a fluorine atom, and a bulky benzyloxy protecting group—position it as a challenging yet potentially valuable building block. This guide will, therefore, draw upon established principles and data from closely related, well-documented analogs to provide a predictive comparison and practical guidance for its application.
Understanding the Player: The Profile of 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid
The unique substitution pattern of 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid suggests its utility in creating highly substituted biaryl systems. The key features and their anticipated impact on reactivity are:
-
Ortho-Fluoro Group: The presence of a fluorine atom at the C2 position is known to influence the electronic properties of the boronic acid. Fluorine's high electronegativity can impact the transmetalation step of the Suzuki-Miyaura catalytic cycle.[1]
-
Ortho-Methyl Group: The methyl group at the C3 position, adjacent to the fluorine, contributes to the steric bulk around the boronic acid moiety. This steric hindrance can be a significant factor in the efficiency of the cross-coupling reaction, often requiring specialized catalysts and ligands to overcome.[2][3]
-
Meta-Benzyloxy Group: The benzyloxy group at the C6 position serves as a protecting group for a phenol. Its bulk can further influence the steric environment of the molecule. This group is typically stable under many Suzuki-Miyaura conditions but can be removed in a subsequent synthetic step to reveal a hydroxyl group, a common pharmacophore in drug candidates.
Performance in Suzuki-Miyaura Cross-Coupling: A Predictive Comparison
Based on studies of similarly substituted phenylboronic acids, we can anticipate the performance of 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid in comparison to less sterically hindered or electronically different alternatives.
Table 1: Predicted Performance Comparison of Phenylboronic Acids in Suzuki-Miyaura Coupling
| Phenylboronic Acid Derivative | Predicted Reactivity | Expected Yields | Key Considerations |
| 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid | Moderate to Low | Substrate dependent, likely requiring optimization | Steric hindrance from ortho-substituents may necessitate highly active palladium catalysts and bulky phosphine ligands. The fluorine substituent can modulate reactivity. |
| 2-Fluorophenylboronic acid | High | Generally Good to Excellent | Less sterically hindered, allowing for a broader range of coupling partners and milder reaction conditions. |
| 2,6-Dimethylphenylboronic acid | Low | Often Poor to Moderate | Significant steric hindrance from two ortho-methyl groups makes it a challenging substrate, often leading to lower yields and requiring forcing conditions. |
| 4-Methoxyphenylboronic acid | High | Excellent | Electron-donating group in the para position and lack of steric hindrance generally lead to high reactivity and yields. |
The primary challenge in utilizing 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid is expected to be its steric bulk. Research on sterically demanding aryl-alkyl and aryl-aryl Suzuki-Miyaura couplings has shown that specialized ligands, such as those with bulky, electron-rich phosphines, are often necessary to facilitate the reaction.[3]
Experimental Workflow: A Generalized Protocol for a Challenging Coupling
While a specific, validated protocol for 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid is not available in the peer-reviewed literature, the following represents a robust starting point for a Suzuki-Miyaura coupling involving a sterically hindered boronic acid. This protocol is based on established methods for similar challenging couplings.[4][5]
Objective: To couple 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid with a model aryl bromide (e.g., 4-bromoanisole).
Materials:
-
6-Benzyloxy-2-fluoro-3-methylphenylboronic acid
-
4-Bromoanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene (anhydrous)
-
Water (degassed)
Step-by-Step Protocol:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid (1.2 equivalents), 4-bromoanisole (1.0 equivalent), palladium(II) acetate (2 mol%), and SPhos (4 mol%).
-
Solvent and Base Addition: Add anhydrous toluene and a degassed aqueous solution of potassium phosphate (3.0 equivalents). The use of a biphasic solvent system is common for Suzuki-Miyaura reactions.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of Pd(OAc)₂ as the palladium source and SPhos as the ligand is critical for challenging couplings. SPhos is a bulky, electron-rich Buchwald ligand known to promote the oxidative addition and reductive elimination steps for sterically hindered substrates.
-
Base: Potassium phosphate is a moderately strong base that is often effective in Suzuki-Miyaura reactions and is generally compatible with a wide range of functional groups.
-
Solvent and Temperature: Toluene is a common solvent for these reactions due to its high boiling point, which allows for elevated reaction temperatures that are often necessary to overcome the activation energy of sterically demanding couplings.
Visualizing the Process
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion and Future Outlook
While direct, peer-reviewed applications of 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid are not yet prevalent in the literature, its structural characteristics suggest it could be a valuable tool for the synthesis of complex, sterically congested biaryl compounds. Researchers seeking to employ this reagent should anticipate the need for careful optimization of reaction conditions, particularly the choice of catalyst and ligand, to overcome the inherent steric challenges. The development of robust protocols for such challenging substrates is an ongoing area of research in organic synthesis, and the successful application of molecules like 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid will undoubtedly contribute to the construction of novel therapeutics and functional materials.
References
At present, there are no peer-reviewed articles specifically citing the use of 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid. The following references provide foundational knowledge and context for the Suzuki-Miyaura cross-coupling reaction and the use of substituted boronic acids.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544–4568. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridylboronic Acids and Aryl Halides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
-
Han, F. S. (2013). Transition-metal-catalyzed Suzuki-Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270-5298. [Link]
-
Ni, K., & Hui, Y. (2019). Fluorine-Containing Boron Reagents for Catalytic Reactions. Chinese Journal of Chemistry, 37(10), 1019-1036. [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-Benzyloxy-2-fluoro-3-methylphenylboronic Acid
For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides a detailed protocol for the proper disposal of 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid, moving beyond generic advice to offer a procedural framework grounded in established safety principles and chemical reactivity considerations.
Hazard Identification and Risk Assessment
Before initiating any disposal procedure, a thorough understanding of the hazards associated with 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid is paramount. According to its Safety Data Sheet (SDS), this compound presents the following hazards:
-
Harmful if swallowed (Acute Toxicity, Oral, Category 4)[1]
-
Causes serious eye irritation (Eye Irritation, Category 2)[1][2]
-
May cause respiratory irritation (Specific target organ toxicity — single exposure, Category 3)[1][3]
The presence of a fluorine atom designates this compound as a halogenated organic compound . This classification is critical for waste segregation, as the disposal routes and costs for halogenated waste are often different from non-halogenated waste streams[4][5].
Core Principles of Disposal:
-
Waste Minimization: The most effective disposal strategy begins with minimizing waste generation. Accurate weighing and careful handling during experimentation can significantly reduce the amount of material requiring disposal.
-
Segregation: Never mix incompatible waste streams. 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid waste should be segregated as a solid, halogenated organic waste.
-
Personal Protective Equipment (PPE): Adherence to proper PPE is non-negotiable. At a minimum, this includes:
-
Safety glasses with side shields or goggles
-
Chemical-resistant gloves (nitrile or neoprene)
-
A lab coat
-
Step-by-Step Disposal Protocol
This protocol outlines the procedure for the disposal of pure or minimally contaminated 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid.
Materials Required:
-
Designated, labeled, and compatible hazardous waste container for solid halogenated organic waste.
-
Appropriate PPE (as listed above).
-
Chemical fume hood.
-
Spatula and weighing paper.
-
Hazardous waste labels.
Procedure:
-
Work in a Ventilated Area: All handling of 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid for disposal should be conducted within a certified chemical fume hood to mitigate the risk of inhaling dust particles[3].
-
Container Selection and Labeling:
-
Select a waste container that is in good condition, compatible with the chemical, and has a secure lid. High-density polyethylene (HDPE) containers are generally suitable.
-
Properly label the container with "Hazardous Waste," the full chemical name ("6-Benzyloxy-2-fluoro-3-methylphenylboronic acid"), and the associated hazards (e.g., "Irritant," "Harmful if Swallowed").
-
-
Transfer of Waste:
-
Carefully transfer the solid waste into the designated container using a clean spatula. Avoid generating dust. If the material is on filter paper, transfer the entire paper into the container.
-
For residual amounts in flasks or beakers, a small amount of a suitable solvent (e.g., acetone, ethyl acetate) can be used to rinse the vessel. This rinseate should be collected in a separate, labeled container for halogenated liquid waste .
-
-
Secure and Store:
-
Securely close the waste container lid.
-
Store the container in a designated satellite accumulation area for hazardous waste. This area should be away from incompatible materials, particularly strong oxidizing agents and acids[6].
-
-
Documentation and Pickup:
-
Maintain a log of the waste being added to the container.
-
Once the container is full, or in accordance with your institution's waste pickup schedule, arrange for its collection by your Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Disposal of Contaminated Materials
Items such as gloves, weighing paper, and paper towels that are contaminated with 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid must also be disposed of as hazardous waste.
-
Solid Debris: Place these items in the same solid halogenated organic waste container as the chemical itself.
-
Sharps: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container for hazardous chemical waste.
Emergency Procedures
In the event of a spill or exposure, follow these procedures:
-
Spill:
-
Evacuate the immediate area.
-
If the spill is large, alert your institution's EHS department.
-
For small spills, and if you are trained to do so, use a chemical spill kit to absorb the material.
-
The absorbent material must be collected and placed in the designated solid halogenated organic waste container.
-
-
Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing[3].
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention[1][3].
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention[3].
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid and associated waste.
Caption: Disposal workflow for 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid.
Quantitative Data Summary
| Hazard Classification | GHS Category | Regulation |
| Acute Toxicity, Oral | Category 4 | Regulation (EC) No. 1272/2008[1] |
| Skin Irritation | Category 2 | Regulation (EC) No. 1272/2008[1] |
| Eye Irritation | Category 2 | Regulation (EC) No. 1272/2008[1] |
| STOT - Single Exposure | Category 3 | Regulation (EC) No. 1272/2008[1] |
| Waste Classification | Halogenated Organic Compound | 40 CFR Appendix III to Part 268[7] |
References
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). [Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. (n.d.). [Link]
-
Chemical and Hazardous Waste Guide. University of Oslo, Department of Chemistry. (2024). [Link]
-
Chemical Compatibility Chart. (n.d.). [Link]
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- 4. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. fishersci.com [fishersci.com]
- 7. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
Navigating the Safe Handling of 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
The effective and safe use of specialized reagents is paramount in the fast-paced environment of drug discovery and development. 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid, a key building block in medicinal chemistry, requires careful handling to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides a detailed protocol for the safe handling, use, and disposal of this compound, grounded in established safety principles and regulatory guidelines.
Understanding the Hazard Profile
Before handling any chemical, a thorough understanding of its potential hazards is essential. 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid, based on its safety data sheet and the profiles of structurally similar compounds, presents several key risks that dictate the required protective measures.[1]
Hazard Identification and Classification:
| Hazard Statement | GHS Classification | Description |
| H302 | Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[1] |
| H315 | Skin Corrosion/Irritation (Category 2) | Causes skin irritation.[1] |
| H319 | Serious Eye Damage/Eye Irritation (Category 2) | Causes serious eye irritation.[1] |
| H335 | Specific target organ toxicity — single exposure (Category 3) | May cause respiratory irritation.[1] |
The causality behind these classifications lies in the chemical nature of boronic acids and organofluorine compounds. The boronic acid moiety can interact with biological molecules, while the fluoro-substituent can alter the compound's reactivity and metabolic profile. Inhalation of the dust can irritate the respiratory tract, direct contact can lead to skin and eye irritation, and ingestion can be harmful.[1][2][3][4]
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to mitigate the identified risks. The following provides a detailed breakdown of the necessary equipment and the rationale for its use.
Engineering Controls: The First Line of Defense
Whenever possible, engineering controls should be the primary method of exposure control.
-
Chemical Fume Hood: All handling of 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid as a solid or in solution should be conducted within a certified chemical fume hood.[5] This is critical to prevent the inhalation of dust particles or vapors and to contain any potential spills. The fume hood sash should be kept as low as possible to maximize protection.
Personal Protective Equipment (PPE): A Barrier of Protection
The following PPE is mandatory when handling this compound:
-
Eye and Face Protection:
-
Safety Glasses with Side Shields: As a minimum requirement, ANSI Z87.1-compliant safety glasses with side shields must be worn to protect against splashes.
-
Chemical Goggles: For procedures with a higher risk of splashing or when handling larger quantities, chemical goggles that form a seal around the eyes are required.[2][6] They offer superior protection against chemical splashes and dust.
-
Face Shield: When there is a significant risk of splashes, a face shield should be worn in conjunction with chemical goggles to protect the entire face.
-
-
Hand Protection:
-
Nitrile Gloves: Chemically resistant nitrile gloves are the standard for handling this type of compound.[6] Ensure gloves are of an appropriate thickness (at least 4 mil) and are inspected for any signs of damage before use. It is crucial to change gloves immediately if they become contaminated.
-
-
Body Protection:
-
Laboratory Coat: A flame-resistant lab coat, fully buttoned, is required to protect the skin and personal clothing from contamination.[6]
-
Closed-Toed Shoes: Shoes that fully cover the feet are mandatory in any laboratory setting to protect against spills and falling objects.
-
-
Respiratory Protection:
-
Under normal conditions of use within a chemical fume hood, respiratory protection is not typically required. However, if there is a potential for generating significant amounts of dust outside of a fume hood (e.g., during a large spill), a NIOSH-approved respirator with a particulate filter (N95 or better) may be necessary.
-
Experimental Protocol: Step-by-Step Handling Procedure
This protocol outlines the essential steps for safely weighing and dissolving 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid.
Preparation:
-
Ensure the chemical fume hood is operational and the work area is clean and uncluttered.
-
Gather all necessary equipment: spatulas, weigh paper or boat, appropriate glassware, and solvent.
-
Don the required PPE: lab coat, safety goggles, and nitrile gloves.
Weighing the Compound:
-
Place an analytical balance inside the chemical fume hood if possible. If not, tare a sealed container, remove it from the balance, add the compound inside the fume hood, and then re-weigh the sealed container.
-
Carefully open the container of 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid.
-
Using a clean spatula, transfer the desired amount of the solid to a weigh paper or boat. Avoid generating dust.[2][6]
-
Once the desired amount is weighed, securely close the main container.
Dissolution:
-
Carefully add the weighed solid to the reaction vessel containing the solvent.
-
Use a small amount of the solvent to rinse the weigh paper or boat to ensure a complete transfer.
-
Gently swirl or stir the mixture to facilitate dissolution.
Workflow for Handling 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid
Caption: Workflow for the safe handling of 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid.
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of chemical waste is a critical component of laboratory safety.
-
Waste Segregation: All waste contaminated with 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid, including unused product, contaminated gloves, weigh papers, and pipette tips, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[2][7]
-
Aqueous Waste: For reactions that are quenched with water, the resulting aqueous layer may contain boronic acid. This should be treated as hazardous waste and not poured down the drain.[8] Basic washes (e.g., with 1M NaOH) can help extract boronic acids into the aqueous phase for disposal.[9]
-
Disposal Procedure: The sealed hazardous waste container should be disposed of through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[8][10]
By adhering to these detailed protocols, researchers can confidently and safely handle 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid, ensuring a secure laboratory environment and the integrity of their scientific work.
References
-
PubChem. 2-Fluoro-6-hydroxyphenylboronic acid. Retrieved from [Link]
-
PubChem. 3-Fluoro-2-hydroxybenzeneboronic acid. Retrieved from [Link]
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Lab Alley. How To Safely Dispose of Boric Acid. Retrieved from [Link]
-
PubChem. (2,6-Difluoro-3-methylphenyl)boronic acid. Retrieved from [Link]
-
PubChem. 6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline. Retrieved from [Link]
-
ECP Labchem. Safety Data Sheet: Boric acid AR Granular. Retrieved from [Link]
-
Reddit. (2017). Trying to remove a boronic acid in a workup. Help! Retrieved from [Link]
-
PubChem. (2-(Benzyloxy)-4-(trifluoromethoxy)phenyl)boronic acid. Retrieved from [Link]
-
PubMed. (2020). Multifunctional 6-fluoro-3-[3-(pyrrolidin-1-yl)propyl]-1,2-benzoxazoles targeting behavioral and psychological symptoms of dementia (BPSD). Retrieved from [Link]
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. 2-Fluoro-6-hydroxyphenylboronic acid | C6H6BFO3 | CID 53216280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Fluoro-2-hydroxybenzeneboronic acid | C6H6BFO3 | CID 18617052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. laballey.com [laballey.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
